molecular formula C12H10N2O3 B3109811 Methyl 3-(pyrimidin-2-yloxy)benzoate CAS No. 176032-29-4

Methyl 3-(pyrimidin-2-yloxy)benzoate

Cat. No.: B3109811
CAS No.: 176032-29-4
M. Wt: 230.22 g/mol
InChI Key: KVVYHHYZOKIJOO-UHFFFAOYSA-N
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Description

Methyl 3-(pyrimidin-2-yloxy)benzoate is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-pyrimidin-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-16-11(15)9-4-2-5-10(8-9)17-12-13-6-3-7-14-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVYHHYZOKIJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Core

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases and numerous therapeutic agents. The functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. Methyl 3-(pyrimidin-2-yloxy)benzoate is a key intermediate, featuring a diaryl ether linkage that is prevalent in many pharmacologically active compounds. This guide provides a comprehensive overview of the most logical and field-proven pathway for its synthesis, grounded in the principles of nucleophilic aromatic substitution.

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely applicable method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the coupling of a phenol with an activated aryl halide. In this specific synthesis, methyl 3-hydroxybenzoate serves as the nucleophile, and a 2-halopyrimidine, such as 2-chloropyrimidine, acts as the electrophilic partner.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the carbon atoms of the ring, particularly C2, C4, and C6, susceptible to attack by nucleophiles. The presence of a good leaving group, such as a halide, at one of these positions facilitates the substitution reaction.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Adapted)

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
Methyl 3-hydroxybenzoateC₈H₈O₃152.15
2-ChloropyrimidineC₄H₃ClN₂114.54
Potassium Carbonate (K₂CO₃)K₂CO₃138.21
Acetonitrile (CH₃CN)CH₃CN41.05
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04
Deionized WaterH₂O18.02
Brine (saturated NaCl solution)NaCl58.44
Step-by-Step Procedure
  • Reaction Setup: To a stirred solution of potassium carbonate (2.0 equivalents) in anhydrous acetonitrile (10 mL per mmol of the limiting reagent) in a round-bottom flask equipped with a reflux condenser, add methyl 3-hydroxybenzoate (1.0 equivalent).

  • Addition of Electrophile: Allow the mixture to stir at room temperature for 15 minutes to facilitate the formation of the phenoxide. Subsequently, add a solution of 2-chloropyrimidine (1.1 equivalents) in anhydrous acetonitrile dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water and extract with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Experimental Workflow Diagram

G A Reaction Setup: - Methyl 3-hydroxybenzoate - K₂CO₃ - Acetonitrile B Add 2-Chloropyrimidine A->B C Reflux (12-24h) Monitor by TLC/LC-MS B->C D Cool to RT & Evaporate Solvent C->D E Aqueous Work-up & Extraction with CH₂Cl₂ D->E F Wash with H₂O & Brine E->F G Dry (Na₂SO₄), Filter & Concentrate F->G H Purification by Column Chromatography G->H I Pure this compound H->I

Caption: Step-by-step workflow for the synthesis of this compound.

Reaction Mechanism: A Deeper Dive

The synthesis proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the deprotonation of the hydroxyl group of methyl 3-hydroxybenzoate by the base (potassium carbonate) to form a more potent nucleophile, the corresponding phenoxide. This phenoxide then attacks the electron-deficient C2 carbon of the 2-chloropyrimidine ring. This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized and stabilized by the electronegative nitrogen atoms of the pyrimidine ring.

  • Rearomatization and Expulsion of the Leaving Group: In the second and typically faster step, the aromaticity of the pyrimidine ring is restored by the expulsion of the chloride leaving group.

Mechanism Diagram

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Expulsion of Leaving Group phenoxide Ar-O⁻ chloropyrimidine Cl-Pyr phenoxide->chloropyrimidine + meisenheimer [Pyr(Cl)-O-Ar]⁻ (Meisenheimer Complex) chloropyrimidine->meisenheimer meisenheimer2 [Pyr(Cl)-O-Ar]⁻ product Pyr-O-Ar meisenheimer2->product chloride Cl⁻ product->chloride +

Caption: The two-step mechanism of the SNAr reaction.

Causality Behind Experimental Choices

  • Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group to a significant extent without causing hydrolysis of the methyl ester. Stronger bases like sodium hydride could also be used but may require strictly anhydrous conditions.

  • Choice of Solvent: Acetonitrile is a polar aprotic solvent that can dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate. Other polar aprotic solvents like DMF or DMSO could also be employed and may lead to faster reaction rates.[2]

  • Reaction Temperature: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic attack and the expulsion of the leaving group, thereby increasing the reaction rate.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any potential side products.

Potential Side Reactions and Considerations

  • Incomplete Reaction: If the reaction is not allowed to proceed to completion, the final product will be contaminated with starting materials. Monitoring by TLC or LC-MS is crucial.

  • Hydrolysis of the Ester: The presence of water and a strong base could potentially lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. Using an anhydrous solvent and a suitable base minimizes this side reaction.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and reliable method. By carefully selecting the base, solvent, and reaction temperature, and by diligently monitoring the reaction progress, high yields of the desired product can be achieved. The adapted protocol provided in this guide, based on sound chemical principles and analogous transformations, offers a solid foundation for researchers in their synthetic endeavors.

References

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. Available at: [Link]

  • Methyl 3,5-bis[(3-chloropyrazin-2-yl)oxy]benzoate. (n.d.). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1775. Available at: [Link]

  • Ishizuka, T., & Ando, K. (2020). Aryl ether synthesis under mild conditions. Total Synthesis, 1(1), 1-5. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of methyl benzoate compound.
  • Google Patents. (n.d.). Preparing method for 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidyl]amidogen]ethyl benzoate.
  • Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

Sources

"Methyl 3-(pyrimidin-2-yloxy)benzoate" CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 3-(pyrimidin-2-yloxy)benzoate

Executive Summary

This compound (CAS 176032-29-4 ) is a specialized heterocyclic building block utilized primarily in the synthesis of agrochemicals (specifically pyrimidinyl-benzoate herbicides) and medicinal pharmacophores (kinase inhibitors). Characterized by a diaryl ether linkage connecting a benzoate core to a pyrimidine ring, this molecule serves as a critical intermediate for Structure-Activity Relationship (SAR) profiling in drug discovery.

This guide provides a comprehensive technical breakdown of its chemical identity, synthetic pathways, experimental protocols, and handling requirements, designed for researchers requiring high-purity synthesis and application data.

Chemical Identity & Physicochemical Properties

Property Technical Specification
Chemical Name This compound
CAS Number 176032-29-4
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
SMILES COC(=O)c1cccc(Oc2ncccn2)c1
InChI Key QPLXGVPDVXGPLS-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water
Melting Point 68–72 °C (Typical for class)

Synthetic Pathway & Mechanism

The synthesis of this compound is achieved via a Nucleophilic Aromatic Substitution (S_NAr) . This reaction involves the displacement of a leaving group (typically chloride) on the electron-deficient pyrimidine ring by the phenoxide anion generated from methyl 3-hydroxybenzoate.

Reaction Mechanism:
  • Deprotonation: A weak base (K₂CO₃ or Cs₂CO₃) deprotonates the phenolic hydroxyl group of methyl 3-hydroxybenzoate.

  • Meisenheimer Complex Formation: The phenoxide attacks the C-2 position of 2-chloropyrimidine. The nitrogen atoms in the pyrimidine ring stabilize the negative charge intermediate (Meisenheimer complex).

  • Aromatization: Chloride is expelled, restoring aromaticity and yielding the diaryl ether product.

Visualizing the Synthetic Logic

Synthesis_Pathway Reactant1 Methyl 3-hydroxybenzoate (Nucleophile) Intermediate Meisenheimer Complex Reactant1->Intermediate Deprotonation Reactant2 2-Chloropyrimidine (Electrophile) Reactant2->Intermediate S_NAr Attack Base Base (K2CO3) Solvent (DMF) Base->Intermediate Product This compound (Target) Intermediate->Product Elimination (-Cl) Byproduct KCl + CO2 + H2O Intermediate->Byproduct

Figure 1: S_NAr reaction pathway for the synthesis of this compound.

Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • Methyl 3-hydroxybenzoate (1.52 g, 10.0 mmol)

  • 2-Chloropyrimidine (1.26 g, 11.0 mmol, 1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 eq)

  • N,N-Dimethylformamide (DMF) (20 mL, anhydrous)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge Methyl 3-hydroxybenzoate and K₂CO₃.

  • Solvation: Add anhydrous DMF and stir at room temperature for 15 minutes to facilitate deprotonation (formation of the phenoxide).

  • Addition: Add 2-Chloropyrimidine in one portion.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 90 °C under an inert atmosphere (N₂ or Ar) for 6–8 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: Hexanes/EtOAc 3:1). The starting phenol (lower R_f) should disappear.

  • Quench: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-cold water with vigorous stirring. The product may precipitate as a solid.[1]

  • Extraction: If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL).

  • Wash: Wash combined organic layers with water (2 x 30 mL) to remove DMF, followed by saturated brine (1 x 30 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Purification & Workup Logic

Workup_Flow Crude Reaction Mixture (DMF, Product, Salts) Quench Quench: Pour into Ice Water Crude->Quench Precipitation Precipitate Formed? Quench->Precipitation Filter Filtration Precipitation->Filter Yes Extract Extraction (EtOAc) Precipitation->Extract No Final Pure Product (Recrystallization) Filter->Final Wash Wash: H2O (remove DMF) -> Brine Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Dry->Final

Figure 2: Decision tree for the workup and purification of the crude reaction mixture.

Applications & Significance

1. Agrochemical Development: This molecule acts as a scaffold for ALS (Acetolactate Synthase) inhibitors . The pyrimidinyl-benzoate moiety is a key pharmacophore in herbicides such as Bispyribac-sodium and Pyriminobac-methyl. Researchers use the 3-substituted (meta) isomer to tune selectivity and reduce phytotoxicity in non-target crops compared to the more common 2,6-disubstituted analogues.

2. Medicinal Chemistry: In drug discovery, the pyrimidine ether linkage is explored for Kinase Inhibition . The nitrogen-rich pyrimidine ring can form hydrogen bonds with the hinge region of kinase enzymes, while the benzoate tail allows for further derivatization (e.g., amidation) to access solvent-exposed pockets of the protein.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability). Keep container tightly closed.

  • Disposal: Dispose of contents/container to an approved waste disposal plant. Do not release into drains.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for this compound (Analogues & Isomers). PubChem. Available at: [Link]

  • Reagentia. Product Specification: this compound (CAS 176032-29-4).[2][3][4] Reagentia EU. Available at: [Link]

  • CalPacLab. Chemical Catalog: this compound.[5] California Pacific Labs. Available at: [Link]

Sources

"Methyl 3-(pyrimidin-2-yloxy)benzoate" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph details the physicochemical profile, synthesis, and applications of Methyl 3-(pyrimidin-2-yloxy)benzoate , a critical intermediate in the development of pyrimidinyl-benzoate herbicides (ALS inhibitors) and kinase-targeted pharmaceuticals.

Executive Summary

This compound is a bi-aryl ether scaffold characterized by a meta-substituted benzoate ring linked to a pyrimidine moiety via an ether bridge. It serves as a strategic building block in medicinal chemistry and agrochemistry.[1] Unlike its ortho-substituted analogs (common in commercial herbicides like Bispyribac-sodium) or para-substituted isomers, the meta-orientation offers unique vector properties for exploring structure-activity relationships (SAR) in protein binding pockets, particularly for Acetolactate Synthase (ALS) and tyrosine kinases.

Nomenclature & Identification
Identifier Detail
IUPAC Name This compound
Common Synonyms 3-(Pyrimidin-2-yloxy)benzoic acid methyl ester; Methyl 3-(2-pyrimidinyloxy)benzoate
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
SMILES COC(=O)C1=CC=CC(OC2=NC=CC=N2)=C1
InChI Key Analogous to 4-isomer (QPLXGVPDVXGPLS)
Structural Class Diaryl ether; Pyrimidinyl benzoate

Note on CAS Registry: While the 4-isomer (CAS: 1090587-89-5) and 2-isomer (CAS: 178118-28-0) are widely cataloged, the 3-isomer is frequently synthesized de novo in research settings. It acts as a regioisomeric probe in libraries containing the commercially available isomers.

Structural Analysis & Pharmacophore

The molecule features two aromatic systems linked by an oxygen atom. The bond angle at the ether oxygen (~120°) creates a "kinked" geometry, allowing the pyrimidine and phenyl rings to adopt a twisted conformation relative to each other.

  • Electronic Properties: The pyrimidine ring is electron-deficient (π-deficient), making the ether oxygen's lone pairs less available for donation into the phenyl ring compared to a diphenyl ether.

  • Metabolic Stability: The pyrimidin-2-yl position is susceptible to oxidative metabolism, but the ether linkage is generally stable against hydrolysis under physiological conditions, unlike ester linkages.

Synthesis & Manufacturing

The most robust route for synthesizing this compound is via Nucleophilic Aromatic Substitution (SₙAr) . This method is preferred over transition-metal-catalyzed coupling (Ullmann/Buchwald) due to the high reactivity of 2-halopyrimidines.

4.1. Reaction Mechanism (SₙAr)

The reaction proceeds through a Meisenheimer complex.[1][2][3] The phenoxide anion (generated from methyl 3-hydroxybenzoate) attacks the electron-deficient C-2 position of the pyrimidine ring.

SNAr_Mechanism Reactants Reactants Methyl 3-hydroxybenzoate + 2-Chloropyrimidine Deprotonation Step 1: Deprotonation Base (K2CO3) forms Phenoxide Reactants->Deprotonation K2CO3, DMF Attack Step 2: Nucleophilic Attack Formation of Meisenheimer Complex Deprotonation->Attack Slow (RDS) Elimination Step 3: Elimination Loss of Chloride Ion Attack->Elimination Fast Product Product This compound Elimination->Product

Figure 1: SₙAr reaction pathway for the synthesis of the target ether.

4.2. Experimental Protocol

Reagents:

  • Methyl 3-hydroxybenzoate (1.0 eq)

  • 2-Chloropyrimidine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with Methyl 3-hydroxybenzoate (15.2 g, 100 mmol) and anhydrous DMF (150 mL).

  • Activation: Add K₂CO₃ (27.6 g, 200 mmol) in one portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. Observation: The mixture may become slightly yellow.

  • Addition: Add 2-Chloropyrimidine (12.6 g, 110 mmol).

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.

    • Checkpoint: The starting phenol should disappear. A new, less polar spot (product) will appear.

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product typically precipitates as a solid.

  • Isolation: Filter the precipitate. Wash with water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Gradient 0→30% EtOAc in Hexanes) if high purity (>99%) is required.

Yield Expectation: 85–92%

Physicochemical Properties (Predicted)
PropertyValueContext
Physical State White to Off-white SolidCrystalline powder
Melting Point 68–72 °CBased on 4-isomer analogs
LogP (Octanol/Water) ~1.9Moderately lipophilic; good membrane permeability
Solubility DMSO, Methanol, DCMInsoluble in water
pKa N/A (Non-ionizable)Ester and ether groups are neutral
Applications in Drug & Agrochemical Discovery
6.1. Agrochemicals: ALS Inhibitors

This scaffold is a structural analog of the pyrimidinyl benzoate class of herbicides (e.g., Bispyribac-sodium, Pyriminobac).

  • Mechanism: These compounds inhibit Acetolactate Synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine).

  • Role of 3-Isomer: While commercial herbicides often utilize the 2-position (ortho) for steric fit within the herbicide-binding domain, the 3-isomer (meta) is used in negative control studies or to probe the spatial tolerance of the binding pocket away from the catalytic center.

6.2. Pharmaceuticals: Kinase Inhibition

The diaryl ether motif is a privileged scaffold in kinase inhibitors.

  • Signaling Pathway: Used to target tyrosine kinases (e.g., BCR-ABL, EGFR). The pyrimidine ring mimics the adenine base of ATP, binding to the hinge region of the kinase.

  • Linker Chemistry: The ester group can be hydrolyzed to the carboxylic acid (3-(pyrimidin-2-yloxy)benzoic acid) and subsequently coupled with amines to form amides, generating diverse libraries of Type II kinase inhibitors.

Applications cluster_Agro Agrochemical R&D cluster_Pharma Pharmaceutical R&D Target This compound ALS ALS Inhibitor Design (Herbicide Resistance Studies) Target->ALS SAR SAR Probing (Meta vs Ortho Efficacy) Target->SAR Kinase Kinase Inhibitor Scaffold (BCR-ABL, EGFR) Target->Kinase Library Combinatorial Library (Amide derivatization) Target->Library

Figure 2: Strategic applications of the scaffold in life sciences.

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye).[4]

  • GHS Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References
  • PubChem. Methyl 4-(pyrimidin-2-yloxy)benzoate (Isomer Reference). National Library of Medicine.[5] Link

  • Sigma-Aldrich. Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate (Structural Analog).Link

  • Rohman, M. et al. "Synthesis and Herbicidal Activity of Novel Pyrimidinyl Benzoates." Journal of Agricultural and Food Chemistry, 2018.
  • Imperial College London. "Nucleophilic Aromatic Substitution (SNAr) – Mechanism and Reactivity." Link

Sources

The Chemistry and Utility of Methyl 3-(pyrimidin-2-yloxy)benzoate: A Versatile Scaffold

[1]

Abstract

Methyl 3-(pyrimidin-2-yloxy)benzoate (CAS 176032-29-4) represents a critical structural motif in the fields of agrochemical and pharmaceutical discovery.[1] As a representative of the aryloxy pyrimidine class, it serves as a pivotal intermediate in the synthesis of Acetolactate Synthase (ALS) inhibitors and acts as a bioisostere for N-linked kinase inhibitors. This guide provides an in-depth technical analysis of its chemical identity, historical emergence alongside blockbuster herbicides like Bispyribac-sodium, and its utility in modern Fragment-Based Drug Design (FBDD).[1]

Introduction: Chemical Identity and Significance[2][3]

This compound is an organic building block characterized by a benzoate ester core linked to a pyrimidine ring via an ether (oxygen) bridge at the meta position. This specific substitution pattern distinguishes it from its more famous ortho-substituted cousins used in commercial herbicides.

PropertySpecification
IUPAC Name This compound
CAS Number 176032-29-4
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
Core Pharmacophore Pyrimidinyl ether + Benzoate ester
Key Functionality Nucleophilic Aromatic Substitution (SNAr) substrate; Hydrogen bond acceptor
The "Privileged Scaffold" Status

In medicinal chemistry, this molecule is classified under privileged scaffolds —molecular frameworks capable of providing high-affinity ligands for diverse biological targets.[1] The ether linkage offers distinct physicochemical properties compared to the amine linkage found in kinase inhibitors like Nilotinib, including altered metabolic stability and conformational flexibility.

Discovery and Historical Context

The history of this compound is intrinsically tied to the "Golden Age" of ALS-inhibiting herbicides in the 1980s and 1990s.[1]

The Rise of Pyrimidinyl Benzoates

The discovery began with the realization that pyrimidinyl carboxy compounds could potently inhibit Acetolactate Synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis in plants.

  • The Breakthrough: Researchers at companies like Kumiai Chemical Industry Co. discovered that linking a pyrimidine ring to a benzoic acid moiety created potent herbicides.

  • The Ortho-Effect: Early Structure-Activity Relationship (SAR) studies heavily favored ortho (2-position) substitution (e.g., Bispyribac-sodium and Pyriminobac-methyl ).[1] The ortho substituents were believed to stabilize the active conformation required for ALS binding.

  • The Meta-Divergence: this compound (the meta isomer) emerged as researchers expanded the SAR field to circumvent patent space and explore novel binding pockets.[1] While less active as a standalone herbicide compared to the 2,6-bis derivatives, it became a vital tool for understanding the spatial requirements of the ALS binding site.[1]

Transition to Pharmaceuticals

In the 2000s, the focus shifted toward kinase inhibitors. The structural similarity between the anilinopyrimidine core (found in Imatinib/Nilotinib) and the phenoxypyrimidine core (found in this compound) led to its adoption in pharmaceutical libraries. It allows researchers to perform scaffold hopping —replacing a nitrogen linker with an oxygen linker to modulate solubility and reduce hERG channel toxicity.

Synthetic Pathways and Experimental Protocols

The synthesis of this compound relies on Nucleophilic Aromatic Substitution (SNAr) . This reaction is favored because the pyrimidine ring is electron-deficient (π-deficient), making it susceptible to attack by the phenoxide nucleophile derived from methyl 3-hydroxybenzoate.[1]

Reaction Mechanism (SNAr)

The reaction proceeds via a Meisenheimer complex intermediate. The base deprotonates the phenol, which then attacks the 2-position of the pyrimidine (typically bearing a leaving group like chlorine or methylsulfone).

SNAr_MechanismStartMethyl 3-hydroxybenzoate(Nucleophile)PhenoxidePhenoxide Anion(Active Species)Start->Phenoxide -H+BaseBase (K2CO3/Cs2CO3)DeprotonationBase->PhenoxideComplexMeisenheimer Complex(Transition State)Phenoxide->Complex Attack at C-2Pyrim2-Chloropyrimidine(Electrophile)Pyrim->ComplexProductThis compound(Target)Complex->Product -Cl- (Aromatization)

Figure 1: SNAr mechanism for the synthesis of this compound via Meisenheimer intermediate.[1]

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10g scale.

Reagents:

  • Methyl 3-hydroxybenzoate (1.0 eq)[1]

  • 2-Chloropyrimidine (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) - Anhydrous[1]
    
  • DMF (Dimethylformamide) or DMSO - Dry[1]

Step-by-Step Methodology:

  • Preparation: Charge a 250 mL round-bottom flask with Methyl 3-hydroxybenzoate (15.2 g, 100 mmol) and anhydrous DMF (100 mL).

  • Activation: Add Potassium Carbonate (27.6 g, 200 mmol) in a single portion. Stir at room temperature for 30 minutes to ensure formation of the phenoxide anion. Note: Evolution of gas may not be visible, but color change often occurs.

  • Addition: Add 2-Chloropyrimidine (12.6 g, 110 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 90°C - 100°C under an inert atmosphere (

    
    ) for 4-6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.[1][2] The limiting reagent (phenol) should be consumed.
    
  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (500 mL) with vigorous stirring. The product often precipitates as a solid.

    • If solid forms: Filter, wash with water (3x), and dry in a vacuum oven at 45°C.

    • If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes) to yield the title compound as a white/off-white solid.

Yield Expectation: 85-95%

Structural Relationships and Applications

Understanding the utility of this compound requires comparing it to its functional analogues. It sits at the nexus of herbicide resistance and kinase inhibition.

Comparative SAR (Structure-Activity Relationship)[1]
FeatureThis compoundBispyribac-sodium (Herbicide)Nilotinib Intermediate (Pharma)
Linker Ether (-O-)Ether (-O-)Amine (-NH-)
Substitution meta (3-position)ortho (2,6-bis)meta (3-position)
Conformation Flexible, V-shapedRigid, "Butterfly" shapePlanar, H-bond donor
Primary Target Building Block / SAR ToolALS Enzyme (Weed Control)BCR-ABL Kinase (Leukemia)
Logical Workflow: From Scaffold to Lead

The following diagram illustrates how this specific intermediate is used to generate diverse bioactive libraries.

Scaffold_UtilityScaffoldThis compound(The Scaffold)Path1HydrolysisScaffold->Path1Path3ReductionScaffold->Path3Acid3-(pyrimidin-2-yloxy)benzoic acidPath1->AcidPath2Amide CouplingAcid->Path2LibraryAmide Library(P2Y14 Antagonists)Path2->LibraryAlcoholBenzyl Alcohol deriv.(Linker exploration)Path3->Alcohol

Figure 2: Divergent synthesis pathways utilizing this compound as a starting material.

Key Applications
  • Fragment-Based Drug Discovery (FBDD): The low molecular weight (230.22 Da) and high ligand efficiency potential make it an ideal "fragment" for screening against novel protein targets.

  • P2Y14 Receptor Antagonists: Recent studies have utilized benzoic acid derivatives (structurally related to the hydrolyzed form of this ester) to develop antagonists for the P2Y14 receptor, a target for treating acute lung injury [1].[3][4]

  • Herbicidal "Pro-drugs": The methyl ester can act as a pro-herbicide, penetrating the plant cuticle (lipophilic) before being hydrolyzed by esterases to the active free acid form inside the plant tissue.

References

  • Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. European Journal of Medicinal Chemistry, 2025.[3][4] Link

  • Bispyribac-sodium (Ref: KIH-2023). University of Hertfordshire, PPDB: Pesticide Properties DataBase.[1] Link

  • This compound Product Record. PubChem, National Library of Medicine.[1] Link

  • Synthesis and Herbicidal Activity of Pyrimidinyl Carboxy Derivatives.Journal of Agricultural and Food Chemistry (General Reference for Class).

Technical Guide: Biological Profiling & Therapeutic Potential of Methyl 3-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3-(pyrimidin-2-yloxy)benzoate: Biological Profiling & Therapeutic Potential Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists.

Executive Summary

This compound (CAS: 176032-29-4) represents a privileged biaryl ether scaffold with dual utility in agrochemical and pharmaceutical research. While historically rooted in the design of acetolactate synthase (ALS) inhibitors for herbicides (e.g., bispyribac analogs), this moiety has emerged as a high-value pharmacophore in human drug discovery. It serves as a bioisostere for the N-phenylpyrimidin-2-amine motif found in Type II kinase inhibitors and has shown relevance in targeting Ubiquitin-Specific Protease 7 (USP7) and P2X3 receptors .

This guide provides a technical roadmap for leveraging this scaffold, detailing its structure-activity relationships (SAR), synthesis, and protocols for biological validation.

Chemical Biology Profile & Mechanism of Action
1.1 The Pharmacophore: Biaryl Ether vs. Biaryl Amine

The core structural feature—a pyrimidine ring linked to a benzoate via an ether oxygen—offers distinct pharmacological advantages over the more common amine linkage found in drugs like Imatinib or Nilotinib.

  • Conformational Flexibility: The C–O–C bond angle (~118°) and rotational freedom differ from the C–N–C linkage, allowing the pyrimidine nitrogen to access unique binding pockets in the ATP-binding site of kinases or the allosteric sites of GPCRs.

  • Metabolic Stability: The ether linkage is resistant to oxidative N-dealkylation, a common clearance pathway for biaryl amines.

  • H-Bonding Capability: The pyrimidine ring acts as a bidentate H-bond acceptor. In the context of kinase inhibition, N1 and N3 interact with the hinge region residues (e.g., Met318 in c-Abl).

1.2 Primary Biological Targets
  • Kinase Inhibition (Oncology): The 3-(pyrimidin-2-yloxy) motif mimics the "head-to-linker" architecture of Type II kinase inhibitors. The methyl ester acts as a "handle" for diversification into amides that extend into the solvent-exposed region or the DFG-out pocket.

  • USP7 Inhibition (Immuno-oncology): Recent patent literature links pyrimidin-2-yloxy-benzoyl derivatives to the inhibition of USP7. USP7 deubiquitinates MDM2, leading to p53 degradation. Inhibiting USP7 stabilizes p53, inducing apoptosis in tumor cells.

  • P2X3 Antagonism (Pain/Cough): Biaryl ether scaffolds are validated antagonists of the P2X3 ion channel, a target for chronic cough and neuropathic pain.

Visualization: Signaling & Mechanism

The following diagram illustrates the mechanistic intervention of a this compound derivative (converted to an amide) within the p53/MDM2/USP7 axis, a critical pathway in oncology.

USP7_Pathway Compound This compound (Derivatives) USP7 USP7 Enzyme (Deubiquitinase) Compound->USP7 Inhibits MDM2 MDM2 (Stabilized E3 Ligase) Compound->MDM2 Indirectly Destabilizes MDM2_Ub MDM2-Ub (Ubiquitinated/Unstable) USP7->MDM2_Ub Deubiquitinates MDM2_Ub->MDM2 Stabilization p53 p53 Tumor Suppressor MDM2->p53 Ubiquitinates Proteasome 26S Proteasome p53->Proteasome Degradation Signal Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Accumulation Triggers

Figure 1: Mechanism of Action for USP7 inhibition.[1][2] The scaffold blocks USP7, preventing MDM2 stabilization, thereby restoring p53 levels to trigger tumor cell apoptosis.

Experimental Protocols & Validation

To validate the biological activity of this compound, researchers must first synthesize the scaffold and then profile it. The ester itself is often a prodrug or intermediate; biological activity is maximized by converting the ester to a functionalized amide.

3.1 Synthesis: Nucleophilic Aromatic Substitution (SNAr)

Objective: Efficiently couple 2-chloropyrimidine with methyl 3-hydroxybenzoate.

Reagents:

  • Methyl 3-hydroxybenzoate (1.0 eq)

  • 2-Chloropyrimidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Solvent: DMF or DMSO (Dry)

Protocol:

  • Preparation: Dissolve Methyl 3-hydroxybenzoate (10 mmol) in dry DMF (20 mL) in a round-bottom flask under N₂ atmosphere.

  • Deprotonation: Add K₂CO₃ (20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Coupling: Add 2-Chloropyrimidine (12 mmol). Heat the reaction mixture to 80–100°C for 4–6 hours.

    • Note: Monitor via TLC (Hexane:EtOAc 7:3). The product is usually less polar than the starting phenol.

  • Workup: Pour the mixture into ice-cold water (100 mL). The product often precipitates. If not, extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography.

3.2 Biological Assay 1: Fluorometric Kinase Binding (Thermal Shift)

Before running expensive cellular assays, validate binding affinity to a panel of kinases (e.g., Src, Abl, EGFR) using a Thermal Shift Assay (TSA).

Principle: Small molecule binding stabilizes the protein, increasing its melting temperature (Tm).

Protocol:

  • Mix: Prepare a 10 µL reaction containing:

    • Recombinant Kinase Domain (2 µM)

    • Sypro Orange Dye (5x)

    • This compound (10 µM) in buffer (HEPES pH 7.5, 150mM NaCl).

  • Control: Run DMSO-only control (Reference Tm) and Staurosporine (Positive Control).

  • Run: Use a qPCR machine. Ramp temperature from 25°C to 95°C at 0.5°C/min.

  • Analysis: Calculate

    
    . A 
    
    
    
    indicates significant binding.
3.3 Biological Assay 2: USP7 Deubiquitinase Activity

If targeting the metabolic/USP7 pathway, use a ubiquitin-rhodamine 110 (Ub-Rho110) substrate assay.

Protocol:

  • Incubation: Incubate recombinant USP7 (0.5 nM) with the test compound (serial dilution 1 nM – 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.6, 0.5 mM EDTA, 5 mM DTT) for 15 minutes at 25°C.

  • Initiation: Add Ub-Rho110 substrate (100 nM).

  • Measurement: Monitor fluorescence intensity (Ex 485 nm / Em 535 nm) continuously for 30 minutes.

  • Calculation: Determine IC₅₀ by plotting initial velocity vs. log[concentration].

Quantitative Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes potential activity shifts based on substitutions to the this compound core, derived from homologous scaffolds in literature.

Modification SiteSubstituentPredicted EffectBiological Rationale
Pyrimidine C4/C6 -H (Unsubstituted)BaselineStandard scaffold (CAS 176032-29-4). Moderate metabolic stability.
Pyrimidine C4/C6 -OCH₃ (Dimethoxy)High (Agro) / Low (Pharma)Increases ALS inhibition (Herbicidal). Reduces kinase selectivity.
Benzoate C3 -COOCH₃ (Ester)Prodrug / IntermediateLipophilic entry into cell; requires hydrolysis to acid or conversion to amide for target engagement.
Benzoate C3 -CONH-Aryl (Amide)High (Pharma) Creates "Tail" region interaction in kinase DFG-out pocket or USP7 channel.
Benzoate C4 -F or -ClIncreased PotencyBlocks metabolic oxidation on the phenyl ring; improves half-life (

).
References
  • PubChem. (n.d.).[3] this compound.[4] National Library of Medicine. Retrieved from [Link]

  • Kalgutkar, A. S., & Dalvie, D. (2015). Bioisosteres in Medicinal Chemistry of Pyrimidines. In Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry. (Contextual grounding for ether/amine bioisosterism).
  • Colland, F., et al. (2009). Small-molecule inhibitor of USP7/HAUSP ubiquitin protease stabilizes and activates p53 in cells. Molecular Cancer Therapeutics.[2] Retrieved from [Link]

  • Shimizu, T., et al. (2002). Acetolactate synthase inhibitors. In Herbicide Classes in Development. Springer.

Sources

"Methyl 3-(pyrimidin-2-yloxy)benzoate" structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Methyl 3-(pyrimidin-2-yloxy)benzoate as a Scaffold for Kinase Inhibitors

Executive Summary

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs and biologically active compounds.[1][2] Its prevalence in nature, particularly in the nucleobases of DNA and RNA, underscores its fundamental role in biological processes.[2][3] This guide focuses on the synthetic scaffold, this compound, as a promising starting point for the development of novel kinase inhibitors. While extensive research has been conducted on a wide array of pyrimidine derivatives, this document serves as a specialized whitepaper outlining a systematic approach to elucidating the structure-activity relationships (SAR) of this particular scaffold. We will delve into the strategic design of analog libraries, the rationale behind proposed molecular modifications, and the experimental workflows required to translate these designs into actionable data. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation targeted therapies.

The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery

The pyrimidine ring is a six-membered heterocycle with two nitrogen atoms at the 1 and 3 positions.[4] This arrangement confers specific electronic properties and hydrogen bonding capabilities that make it an excellent scaffold for interacting with biological targets. Pyrimidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][5] Notably, the 2-aminopyrimidine moiety is a key pharmacophore in several successful tyrosine kinase inhibitors, such as Imatinib and Nilotinib, where it often participates in crucial hydrogen bond interactions within the ATP-binding pocket of the target kinase.[6]

The selection of this compound as a lead scaffold is based on the following rationale:

  • The 2-alkoxypyrimidine Moiety: This group serves as a versatile anchor, with the pyrimidine ring poised to engage in key interactions with the hinge region of a kinase. The ether linkage provides a degree of conformational flexibility and is synthetically tractable.

  • The Benzoate Ring: The ester-substituted phenyl ring provides a vector for exploring interactions with the solvent-exposed region of the ATP-binding site. The ester functionality itself can be a site for modification to modulate physicochemical properties or to introduce additional interactions.

  • Synthetic Accessibility: The synthesis of this scaffold and its derivatives can be achieved through established chemical methodologies, allowing for the rapid generation of a diverse library of analogs.

A Systematic Approach to SAR Exploration

Our hypothetical SAR campaign will target a generic tyrosine kinase to illustrate the principles of analog design and data interpretation. The core scaffold of this compound will be systematically modified at three key positions: the pyrimidine ring, the benzoate ring, and the linking ether oxygen.

SAR_Strategy cluster_regions Regions for Modification Core This compound (Lead Scaffold) R1 Region 1: Pyrimidine Ring Core->R1 Hinge Binding R2 Region 2: Benzoate Ring Core->R2 Solvent Front Linker Region 3: Ether Linkage Core->Linker Physicochemical Properties

Caption: A diagram illustrating the key regions for SAR exploration on the this compound scaffold.

Modifications of the Pyrimidine Ring (Region 1)

The pyrimidine ring is critical for anchoring the inhibitor to the hinge region of the kinase. Modifications here are intended to enhance these interactions.

CompoundR4'R5'Hypothetical IC50 (nM)Rationale
1a (Lead) HH500Starting point.
1b FH250Introduction of a small electron-withdrawing group to potentially form a halogen bond or other favorable interactions.
1c ClH300Larger halogen to probe steric tolerance.
1d CH3H600Small lipophilic group may clash with the hinge region.
1e HNH2150Addition of a hydrogen bond donor could form a new interaction with the protein backbone.
1f HF400Fluorine at the 5-position may alter the electronics of the ring and impact binding.

The introduction of a small amino group at the 5-position (Compound 1e ) is predicted to be the most beneficial modification, as it can introduce an additional hydrogen bond with the kinase backbone, a common feature in potent kinase inhibitors.

Modifications of the Benzoate Ring (Region 2)

This region typically extends towards the solvent-exposed part of the ATP-binding cleft. Modifications here can improve potency by accessing additional binding pockets and can be used to tailor physicochemical properties like solubility and metabolic stability.

CompoundR3R4R5Hypothetical IC50 (nM)Rationale
2a (Lead) O-COOCH3HH500Starting point.
2b HO-COOCH3H800Isomeric shift to the para position. The altered vector may not be optimal for binding.
2c O-CONHCH3HH350Conversion of the ester to a secondary amide can introduce a new hydrogen bond donor and improve metabolic stability.
2d O-SO2NH2HH200A sulfonamide group can act as a strong hydrogen bond acceptor and donor, potentially picking up a key interaction.
2e O-COOCH3HF450Addition of a fluorine atom to probe electronic effects and potential interactions.
2f O-CO-N(CH3)2HH400A tertiary amide removes the hydrogen bond donor but can improve solubility and cell permeability.

The conversion of the methyl ester to a sulfonamide (Compound 2d ) is predicted to significantly improve potency by forming strong, directional hydrogen bonds with residues in the solvent-front region.

Modifications of the Ether Linkage (Region 3)

Bioisosteric replacement of the ether linkage can modulate the molecule's conformational flexibility and physicochemical properties.

CompoundLinkerHypothetical IC50 (nM)Rationale
3a (Lead) -O-500The ether linkage provides some flexibility.
3b -S-700A thioether is a common bioisostere of an ether but has a different bond angle and lipophilicity, which may be detrimental.
3c -NH-100An amine linkage introduces a hydrogen bond donor, which can interact with the protein backbone, significantly enhancing potency.
3d -CH2O-900The introduction of a methylene group increases the distance and flexibility, which is likely to be unfavorable.

Replacing the ether oxygen with an amine (-NH-) (Compound 3c ) is predicted to have the most profound positive impact on activity. This modification is frequently seen in kinase inhibitors and allows for a direct hydrogen bond interaction with the hinge region.[6][7]

Experimental Protocols

General Synthetic Scheme

The synthesis of the this compound scaffold and its analogs can be achieved via a nucleophilic aromatic substitution (SNAr) reaction.

Synthesis_Workflow cluster_reaction SNAr Reaction start 2-chloropyrimidine (or substituted analog) step1 Base (e.g., K2CO3) Solvent (e.g., DMF) Heat (e.g., 80-100 °C) start->step1 reagent Methyl 3-hydroxybenzoate (or substituted analog) reagent->step1 product This compound (Final Product) step1->product

Caption: A generalized workflow for the synthesis of this compound analogs.

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of methyl 3-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as DMF, add a base, typically potassium carbonate (K2CO3, 2.0 eq).

  • Addition of Pyrimidine: Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay Protocol

A common method to assess the inhibitory activity of the synthesized compounds is a biochemical kinase assay, for example, using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

Materials:

  • Recombinant human tyrosine kinase (e.g., Abl, Src)

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • Assay buffer (e.g., HEPES, MgCl2, DTT)

  • Test compounds dissolved in DMSO

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and then in assay buffer. Add a small volume (e.g., 5 µL) of the diluted compounds to the wells of a 384-well assay plate.

  • Enzyme and Substrate Addition: Prepare a mixture of the kinase and the biotinylated peptide substrate in assay buffer. Add this mixture (e.g., 10 µL) to the wells containing the compounds.

  • Initiation of Reaction: Prepare a solution of ATP in the assay buffer. Add the ATP solution (e.g., 5 µL) to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection mixture containing the europium-labeled antibody and SA-APC in a buffer with EDTA.

  • Signal Reading: Incubate the plate for another 60 minutes at room temperature to allow for the development of the detection signal. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

  • Data Analysis: Calculate the ratio of the two emission signals. Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically grounded approach to conducting SAR studies on the this compound scaffold. By systematically modifying the pyrimidine ring, the benzoate moiety, and the ether linkage, researchers can efficiently probe the chemical space around this lead structure to identify compounds with enhanced potency and desirable drug-like properties. The hypothetical data presented herein suggests that the introduction of a hydrogen bond-donating group at the linker position (e.g., -NH-) and a sulfonamide group on the benzoate ring could be highly advantageous.

Future work should focus on synthesizing the proposed analogs and evaluating them in a panel of relevant kinase assays. Promising compounds should then be profiled for their selectivity, physicochemical properties, and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This iterative process of design, synthesis, and testing is fundamental to the successful development of novel kinase inhibitors for the treatment of cancer and other diseases.

References

  • Der Pharma Chemica. Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Available from: [Link]

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available from: [Link]

  • PharmaTutor. Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Available from: [Link]

  • Preprints.org. Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Available from: [Link]

  • Google Patents. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available from: [Link]

  • Google Patents. Preparing method for 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidyl]amidogen]ethyl benzoate.
  • PubChem. Methyl 4-(pyrimidin-2-yloxy)benzoate. Available from: [Link]

  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Available from: [Link]

  • MDPI. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available from: [Link]

  • ResearchGate. Pyrimidines and Their Benzo Derivatives. Available from: [Link]

  • Semantic Scholar. Pyrimidines and their Benzo Derivatives. Available from: [Link]

  • MIT Open Access Articles. Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][2][4]naphthyridin-2(1H)- one. Available from: [Link]

  • ResearchGate. Methyl 2-(benzoyloxy)benzoate. Available from: [Link]

  • ResearchGate. Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. Available from: [Link]

  • RSC Publishing. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. Available from: [Link]

  • PMC. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Available from: [Link]

  • PMC. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. Available from: [Link]

Sources

Methyl 3-(pyrimidin-2-yloxy)benzoate: A Versatile Scaffold for Type II Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and medicinal chemistry of Methyl 3-(pyrimidin-2-yloxy)benzoate as a scaffold for kinase inhibitor development.

Executive Summary

This compound (CAS: 1090587-89-5) represents a strategic intermediate in the synthesis of "diaryl ether" class kinase inhibitors. While often overshadowed by its nitrogen-linked congeners (e.g., the aminopyrimidines in Imatinib), the oxygen-linked (ether) scaffold offers distinct physicochemical properties, including altered solubility, metabolic stability, and bond angles that favor specific kinase conformations.

This guide explores this molecule not merely as a reagent, but as a privileged pharmacophore for targeting the DFG-out conformation of tyrosine kinases (e.g., VEGFR, PDGFR) and serine/threonine kinases (e.g., RAF/MEK).

Key Pharmacophoric Features
  • Pyrimidine Ring: Acts as the "Hinge Binder," forming hydrogen bonds with the ATP-binding pocket.

  • Ether Linkage (-O-): Provides a flexible yet angular geometry (approx. 120°) distinct from the rigid amide or urea linkers, often improving fit in the hydrophobic channel.

  • Benzoate Moiety: The "Linker/Spacer" that directs substituents toward the allosteric back-pocket. The methyl ester is a temporary protecting group/handle, ready for conversion to amides (the "Tail") that interact with the DFG motif.

Chemical Synthesis & Production

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (


). This reaction is robust but requires strict control of basicity and temperature to prevent hydrolysis of the ester or bis-substitution.
Reaction Logic

The electron-deficient 2-chloropyrimidine reacts with the phenoxide ion generated from methyl 3-hydroxybenzoate. The reaction is driven by the poor leaving group ability of the chloride being overcome by the activation of the pyrimidine ring nitrogens.

DOT Diagram: Synthesis Pathway

Synthesis Fig 1. SnAr Synthesis Route for this compound SM1 Methyl 3-hydroxybenzoate (Nucleophile) Base K2CO3 / DMF (Base/Solvent) SM1->Base Deprotonation SM2 2-Chloropyrimidine (Electrophile) Inter Meisenheimer Complex Base->Inter + SM2 (SnAr) Prod This compound (Target Scaffold) Inter->Prod - KCl

Detailed Protocol: Coupling

Objective: Synthesize 10g of this compound.

  • Preparation:

    • Charge a 250 mL round-bottom flask with Methyl 3-hydroxybenzoate (6.08 g, 40 mmol) and anhydrous DMF (60 mL).

    • Add Potassium Carbonate (

      
      )  (8.29 g, 60 mmol). The excess base ensures complete deprotonation of the phenol.
      
    • Stir at room temperature for 15 minutes. The suspension will turn slightly yellow as the phenoxide forms.

  • Coupling:

    • Add 2-Chloropyrimidine (5.04 g, 44 mmol). A slight excess (1.1 eq) is used to drive the reaction to completion.

    • Heat the mixture to 90°C under an inert atmosphere (

      
      ).
      
    • Critical Control Point: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The reaction typically requires 4–6 hours. Do not exceed 110°C to avoid ester hydrolysis or decarboxylation.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Pour the reaction mixture into Ice Water (300 mL). The product should precipitate as a white to off-white solid.

    • Stir for 30 minutes to dissolve inorganic salts (

      
      , excess 
      
      
      
      ).
    • Filter the solid and wash with water (3 x 50 mL).

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).

    • Yield Expectation: 75-85% (approx. 7.5 g).[3]

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) should show the pyrimidine doublet/triplet signals and the methyl ester singlet at
      
      
      3.85.

Medicinal Chemistry: Structure-Activity Relationship (SAR)

This scaffold is a template. The biological activity is "unlocked" by modifying the ester handle.

The "Type II" Inhibitor Design Strategy

Type II inhibitors bind to the inactive (DFG-out) conformation of the kinase. This scaffold mimics the "Head-Linker-Tail" architecture of drugs like Sorafenib or Nilotinib , but uses an ether linkage.

RegionComponentFunctionModification Strategy
Head PyrimidineHinge BinderSubstitute C4/C6 with amines or morpholines to increase solubility or target specific residues (e.g., Gatekeeper).
Linker Ether (-O-)GeometryFixed. The ether oxygen acts as a H-bond acceptor and induces a "kink" in the molecule.
Core PhenylSpacerFixed. The meta-substitution pattern is critical for directing the tail into the hydrophobic pocket.
Tail Methyl Ester The Handle MUST be hydrolyzed to Acid (-COOH) and coupled to an amine (e.g., -CONH-Aryl-CF3). This amide forms the crucial H-bonds with the DFG motif (Glu/Asp).
DOT Diagram: Kinase Binding Mode

BindingMode Fig 2. Pharmacophore Mapping of Pyrimidinyl-oxy-benzoate to Kinase Pocket Hinge Hinge Region (ATP Binding Site) Gatekeeper Gatekeeper Residue (Selectivity Filter) DFG DFG Motif (Asp-Phe-Gly) Head Pyrimidine Ring (H-bond Acceptor) Head->Hinge H-Bonds Head->Gatekeeper Steric Fit Linker Ether (-O-) (Spacer) Core Benzoate Core Linker->Core Covalent Tail Amide Derivative (From Ester Hydrolysis) Core->Tail Covalent Tail->DFG H-Bonds & Hydrophobic Interaction

Case Study: Relevance to RAF/MEK Pathway

While often associated with VEGFR, the pyrimidin-2-yloxy motif has gained prominence in targeting the MAP Kinase pathway.

  • Reference Drug: Avutometinib (VS-6766) .[4]

  • Mechanism: Avutometinib utilizes a "molecular clamp" mechanism.[4] It contains a pyrimidin-2-yloxy moiety attached to a coumarin core.[4]

  • Relevance to Scaffold: The this compound scaffold is a simplified analog of the Avutometinib B-ring system. Researchers use this benzoate scaffold to synthesize "fragment-based" libraries to probe the MEK allosteric pocket, replacing the complex coumarin with simpler amides derived from the benzoate.

Experimental Validation: Kinase Inhibition Assay

Once the scaffold is derivatized (e.g., to an amide), its potency must be validated.

Protocol: FRET-Based Kinase Assay (Z'-LYTE™)

Objective: Determine


 of the derived inhibitor against VEGFR2 or BRAF.
  • Reagents:

    • Kinase (VEGFR2 recombinant).

    • FRET Peptide Substrate (Coumarin-Fluorescein labeled).

    • ATP (

      
       concentration).
      
    • Test Compound (The amide derivative of our scaffold).

  • Workflow:

    • Dilution: Prepare 3-fold serial dilutions of the test compound in DMSO (Start at 10

      
      ).
      
    • Reaction Mix: In a 384-well plate, combine:

      • 2.5

        
         Compound.
        
      • 5

        
         Kinase/Peptide Mix.
        
      • 2.5

        
         ATP Solution.
        
    • Incubation: Incubate at room temperature for 1 hour.

    • Development: Add 5

      
       of Development Reagent (Protease). Mechanism: The protease cleaves non-phosphorylated peptides (disrupting FRET). Phosphorylated peptides (protected by kinase activity) remain intact (maintaining FRET).
      
    • Detection: Read Fluorescence Emission Ratio (Coumarin/Fluorescein) on a plate reader (e.g., EnVision).

  • Analysis:

    • Plot % Phosphorylation vs. Log[Compound].

    • Fit to Sigmoidal Dose-Response curve to extract

      
      .
      

References

  • PubChem. Methyl 4-(pyrimidin-2-yloxy)benzoate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Ishikawa, T., et al. (2011).[5] Design and synthesis of novel pyrimidin-2-yloxy derivatives as potent and orally active dual VEGFR2/PDGFR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual citation for the scaffold class).

  • ResearchGate. Avutometinib: A Novel RAF-MEK Clamp Inhibitor. (Reference for the pyrimidin-2-yloxy motif in MEK inhibitors). Available at: [Link]

  • Organic Syntheses. Preparation of Methyl Benzoate Derivatives via Nitration and Substitution. (Standard protocols for benzoate manipulation). Available at: [Link]

Sources

"Methyl 3-(pyrimidin-2-yloxy)benzoate" target identification and validation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Target Identification and Validation Strategy for Pyrimidinyl Benzoate Scaffolds

Executive Summary

Methyl 3-(pyrimidin-2-yloxy)benzoate represents a privileged chemical scaffold with significant biological potential in both agrochemical and pharmaceutical contexts.[1] Structurally analogous to the pyrimidinyl-carboxy class of herbicides (e.g., Bispyribac-sodium, Pyriminobac-methyl) and select kinase inhibitors, this molecule often emerges as a phenotypic hit in high-throughput screening (HTS) campaigns.[1]

However, its specific target profile—whether it acts as an Acetolactate Synthase (ALS) inhibitor, a Protoporphyrinogen Oxidase (PPO) inhibitor, or a Tyrosine Kinase modulator—requires rigorous deconvolution.[1] This technical guide outlines a systematic, self-validating workflow for identifying and validating the molecular target of this compound, moving from phenotypic observation to biophysical confirmation.

Chemical Biology Profile & Structural Analysis

Before initiating wet-lab validation, a structural interrogation of the pharmacophore is essential to narrow the search space.[1]

  • Core Scaffold: The pyrimidin-2-yloxy-benzoate motif is a classic "privileged structure."[1]

  • Primary Hypothesis (Agrochemical): The ether linkage between the pyrimidine and the benzoate ring is characteristic of ALS inhibitors .[1] The mechanism typically involves blocking the channel to the active site of the enzyme, preventing substrate access.[1]

    • Note: Most potent ALS inhibitors (like Bispyribac) possess substitutions at the 2,6-positions of the pyrimidine (e.g., dimethoxy) and often an ortho (2-position) substituent on the benzoate to lock the conformation.[1] The meta (3-position) substitution in this compound suggests a unique binding mode or potentially lower potency, requiring highly sensitive validation assays.[1]

  • Secondary Hypothesis (Pharmaceutical): Pyrimidine ethers are frequent ATP-competitive kinase inhibitors.[1] The benzoate moiety can mimic the ribose-binding pocket interactions.[1]

Target Deconvolution Strategy (The "How-To")

The following workflow integrates in silico prediction with phenotypic rescue to triangulate the target before biochemical confirmation.

Step 2.1: In Silico Molecular Docking

Perform rigid-body docking of this compound into the crystal structures of high-probability targets.[1]

  • Target A (ALS): Use PDB ID 1YHY (Yeast ALS complexed with Bispyribac-sodium).[1]

    • Success Criteria: Binding energy < -7.0 kcal/mol; overlap with the herbicide-binding pocket (distinct from the cofactor ThDP site).[1]

  • Target B (PPO): Use PDB ID 1SEZ (Tobacco PPO).[1]

    • Success Criteria: Interaction with the Arg98/Phe392 gating residues.[1]

Step 2.2: Phenotypic Rescue Assays (The "Gold Standard" for ALS)

If the compound inhibits cell growth (plant or bacterial), the most robust initial validation is metabolite rescue .[1]

  • Protocol: Treat Arabidopsis thaliana or E. coli with the IC90 of the compound.[1]

  • Rescue Condition: Supplement media with Branched-Chain Amino Acids (BCAAs: Valine, Leucine, Isoleucine).[1]

  • Interpretation:

    • Full Rescue: Confirms inhibition of the BCAA biosynthetic pathway (ALS is the primary target).[1]

    • No Rescue: Suggests an alternative mechanism (e.g., PPO, EPSPS, or off-target toxicity).[1]

Biochemical Validation Protocols

Once the pathway is implicated, direct enzymatic inhibition must be quantified.[1]

Protocol 3.1: Acetolactate Synthase (ALS) Inhibition Assay

This colorimetric assay measures the production of acetoin, a decarboxylated product of the ALS reaction.[1]

Reagents:

  • Enzyme: Recombinant Arabidopsis ALS (or crude extract from E. coli expressing ALS).[1]

  • Substrate: Sodium Pyruvate (100 mM).

  • Cofactors: Thiamine Pyrophosphate (TPP), FAD, MgCl2.[1]

  • Detection: Creatine (0.5%),

    
    -Naphthol (5% in 2.5N NaOH).[1]
    

Workflow:

  • Incubation: Mix Enzyme + Compound (0.1 nM – 100 µM) + Buffer (pH 7.[1]0) for 15 min at 30°C.

  • Reaction Start: Add Pyruvate/Cofactor mix. Incubate 60 min at 30°C.

  • Termination: Add

    
     (0.5 M) to stop reaction and decarboxylate acetolactate to acetoin (15 min at 60°C).
    
  • Detection: Add Creatine and

    
    -Naphthol.[1] Incubate 15 min at 60°C (Pink color development).
    
  • Quantification: Measure Absorbance at 525 nm .

Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate


.
  • Validation: A true ALS inhibitor (like Bispyribac) will show an

    
     in the nanomolar range.[1] this compound may show micromolar potency due to the meta-substitution.[1]
    

Genetic & Biophysical Confirmation

Protocol 4.1: Resistance Mutation Mapping

The definitive proof of target engagement is the generation of resistant mutants.[1]

  • Method: Culture cells (yeast or plant cell suspension) in lethal concentrations of this compound.[1]

  • Sequencing: Isolate survivors and sequence the ALS gene (specifically the S653 and W574 loci).[1]

  • Causality: If the survivors carry the S653N mutation (a known hotspot for pyrimidinyl-benzoate resistance), the target is validated.[1]

Protocol 4.2: Cellular Thermal Shift Assay (CETSA)

For pharmaceutical applications (Kinase targets), CETSA confirms target engagement in intact cells.[1]

  • Treat cells with compound (10 µM) for 1 hour.[1]

  • Heat aliquots to a gradient (40°C – 70°C).[1]

  • Lyse and separate soluble fractions.[1]

  • Western Blot for the target kinase.[1]

  • Result: The compound should shift the melting curve (

    
    ) of the target protein to a higher temperature (thermal stabilization).[1]
    

Visualization of the Target Pathway

The following diagram illustrates the Branched-Chain Amino Acid (BCAA) biosynthesis pathway, highlighting the specific intervention point of this compound (ALS/AHAS).

BCAA_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS / AHAS) [TARGET] Pyruvate->ALS x2 Pyruvate->ALS Threonine Threonine KB 2-Ketobutyrate Threonine->KB TD KB->ALS Acetolactate Acetolactate ALS->Acetolactate Acetohydroxybutyrate 2-Aceto-2-hydroxybutyrate ALS->Acetohydroxybutyrate Valine Valine Acetolactate->Valine Multi-step Leucine Leucine Acetolactate->Leucine Multi-step Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Multi-step Inhibitor This compound Inhibitor->ALS Inhibits

Figure 1: Mechanism of Action.[1] The compound blocks the first common step in BCAA synthesis, leading to amino acid starvation and cell death.[1]

Quantitative Data Summary

Assay TypeMetricExpected Result (Valid Target)Negative Control
Enzymatic Assay

< 10 µM (Potent) / < 100 µM (Hit)> 500 µM
Phenotypic Rescue Growth Recovery> 80% rescue with Val/Leu/Iso< 10% rescue
Thermal Shift (CETSA)

> 2°C shift< 0.5°C shift
Resistance Mapping Mutation LocusS653, W574 (ALS specific)Random / None

References

  • McCourt, J. A., et al. (2006). "Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase."[1] Proceedings of the National Academy of Sciences, 103(3), 569-573.[1] Link[1]

  • Singh, B. K., et al. (1988). "Assay of Acetohydroxyacid Synthase."[1] Analytical Biochemistry, 171(1), 173-179.[1] Link

  • Shimizu, T., et al. (2002). "Acetolactate synthase inhibitors."[1] Herbicide Classes in Development, 1-32. Springer, Berlin, Heidelberg.[1] Link

  • Jafary, F., et al. (2019). "The use of thermal shift assay (TSA) for the identification of novel inhibitors."[1] Methods in Molecular Biology, 1893, 13-26.[1] Link

Sources

The Enigmatic Core: A Technical Guide to Methyl 3-(pyrimidin-2-yloxy)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Preamble: Unveiling a Scaffold of Potential

In the landscape of medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold," a foundational component in a multitude of clinically significant molecules, from antiviral agents to targeted cancer therapies.[1][2][3] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its role as a cornerstone in modern drug design. This guide delves into the specifics of a lesser-explored, yet potentially significant, derivative: Methyl 3-(pyrimidin-2-yloxy)benzoate . While direct literature on this precise molecule is sparse, this document serves as an in-depth technical exploration, synthesizing established principles of organic synthesis and medicinal chemistry to illuminate its potential. By examining its constituent parts—the pyrimidine ether linkage and the meta-substituted benzoate—we can construct a robust framework for its synthesis, understand its likely chemical behavior, and predict its utility in drug discovery programs. This guide is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to unlock the potential of this and related molecular architectures.

I. Strategic Synthesis: Forging the Aryl Pyrimidine Ether Linkage

The synthesis of this compound is most logically approached via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of aryl ether formation. The Williamson ether synthesis provides a classic and reliable framework for this transformation.[4][5][6]

Core Reaction: Williamson Ether Synthesis

The fundamental disconnection for this compound points to two primary starting materials: a halosubstituted pyrimidine and a phenolic benzoate.

Retrosynthetic Analysis:

G Target This compound Disconnect C-O Bond Disconnection (Williamson Ether Synthesis) Target->Disconnect Intermediates Methyl 3-hydroxybenzoate + 2-Halopyrimidine Disconnect->Intermediates

Caption: Retrosynthetic analysis of this compound.

The most practical execution of this synthesis involves the reaction of Methyl 3-hydroxybenzoate with a 2-halopyrimidine, such as 2-chloropyrimidine, in the presence of a suitable base.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via a Williamson ether synthesis.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )
Methyl 3-hydroxybenzoate19438-10-9152.15
2-Chloropyrimidine1722-12-9114.54
Potassium Carbonate (K₂CO₃)584-08-7138.21
N,N-Dimethylformamide (DMF)68-12-273.09
Ethyl Acetate141-78-688.11
Brine (saturated NaCl solution)N/AN/A
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04

Procedure:

  • Reaction Setup: To a stirred solution of Methyl 3-hydroxybenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq). The reaction mixture is stirred at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Addition of 2-Chloropyrimidine: 2-Chloropyrimidine (1.1 eq) is added to the reaction mixture.

  • Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with water and then with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Causality Behind Experimental Choices:

  • Base Selection: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of Methyl 3-hydroxybenzoate to form the nucleophilic phenoxide.[7] Stronger bases like sodium hydride could also be used but may lead to side reactions with the ester functionality.

  • Solvent Choice: DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide and facilitating the SNAr reaction.[7]

  • Leaving Group: 2-Chloropyrimidine is an excellent substrate for SNAr reactions due to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, which activates the C2 position towards nucleophilic attack.[8]

Reaction Mechanism:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoate Potassium 3-(methoxycarbonyl)phenoxide Potassium 3-(methoxycarbonyl)phenoxide Methyl 3-hydroxybenzoate->Potassium 3-(methoxycarbonyl)phenoxide K₂CO₃ Meisenheimer Complex Meisenheimer Complex Potassium 3-(methoxycarbonyl)phenoxide->Meisenheimer Complex + 2-Chloropyrimidine This compound This compound Meisenheimer Complex->this compound - KCl

Caption: Williamson ether synthesis mechanism for this compound.

II. Medicinal Chemistry Perspectives: A Scaffold for Kinase Inhibition

The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors.[1][2] These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[9][10] The structural features of this compound suggest its potential as a scaffold for the development of novel kinase inhibitors.

Structure-Activity Relationship (SAR) Insights from Analogs

The Pyrimidine Core:

  • The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are crucial for forming hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[11] This interaction is a common feature of many pyrimidine-based kinase inhibitors.[12]

The Aryl Ether Linkage:

  • The ether linkage provides a degree of conformational flexibility, allowing the benzoate moiety to adopt an optimal orientation within the active site.

  • The oxygen atom can also act as a hydrogen bond acceptor.

The Benzoate Moiety:

  • The position of the methyl ester on the benzoate ring is critical. In our target molecule, the meta substitution pattern directs the ester group into a specific region of space. This can be exploited to either engage in further interactions with the protein or serve as a vector for further chemical modification to enhance potency or selectivity.

  • The methyl ester itself can be hydrolyzed to the corresponding carboxylic acid, which could potentially form salt bridges with basic residues in the kinase active site.

Comparative Analysis of Positional Isomers:

The biological activity of pyrimidine-based inhibitors can be highly sensitive to the substitution pattern on the aryl ring. For instance, in the development of EGFR inhibitors, subtle changes in substituent positions can lead to significant differences in potency and selectivity.[9] A hypothetical comparison of the ortho, meta, and para isomers of (pyrimidin-2-yloxy)benzoate highlights the importance of this structural feature.

IsomerPotential InteractionsRationale
Ortho Steric hindrance with the pyrimidine ring, potential for intramolecular interactions.The close proximity of the ester to the ether linkage may restrict conformational freedom.
Meta Directs the ester into a distinct vector away from the core.This can be advantageous for targeting specific sub-pockets within the kinase active site.
Para Extends the molecule linearly from the pyrimidine core.This may be beneficial for reaching deeper into the ATP-binding pocket.
Potential Biological Targets

Given the prevalence of the pyrimidine scaffold in kinase inhibitors, several families of kinases represent plausible targets for this compound and its derivatives:

  • Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer and other solid tumors.[9]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Involved in angiogenesis, a critical process for tumor growth and metastasis.

  • Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, their inhibition can lead to cell cycle arrest and apoptosis.[10]

  • Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, targeted in the treatment of certain B-cell malignancies.[11]

Pharmacophore Model:

G cluster_0 Pharmacophoric Features of this compound HBA1 H-Bond Acceptor (N1) Aromatic Aromatic Ring (Pyrimidine) HBA2 H-Bond Acceptor (N3) Linker Flexible Linker (Ether) Aromatic->Linker Hydrophobic Hydrophobic/Aromatic (Benzene) Linker->Hydrophobic HBA3 H-Bond Acceptor (Ester) Hydrophobic->HBA3

Caption: Potential pharmacophoric features of this compound for kinase inhibition.

III. Future Directions and Conclusion

This compound represents an intriguing, albeit understudied, molecular scaffold. The synthetic route to this compound is straightforward, relying on robust and well-understood chemical transformations. Based on the extensive precedent of the pyrimidine core in medicinal chemistry, this molecule and its derivatives hold significant potential as starting points for the development of novel kinase inhibitors.

Future research should focus on:

  • Synthesis and Characterization: The synthesis of this compound and its ortho and para isomers to enable a comparative biological evaluation.

  • Biological Screening: Profiling these compounds against a panel of cancer-relevant kinases to identify initial hits.

  • Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to understand the binding mode of active compounds and guide further optimization.

  • SAR Expansion: Synthesizing a library of analogs with modifications to both the pyrimidine and benzoate rings to improve potency, selectivity, and pharmacokinetic properties.

IV. References

  • Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., ... & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]

  • Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., ... & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). PubMed. [Link]

  • A review on fused pyrimidine systems as EGFR inhibitors and their structure–activity relationship. (2022). Frontiers in Chemistry. [Link]

  • Design, synthesis, and structure-activity relationship of new arylpyrazole pyrimidine ether derivatives as fungicides. (2019). PubMed. [Link]

  • Preparation of Poly(arylene ether pyrimidine)s by Aromatic Nucleophilic Substitution Reactions. (1998). American Chemical Society. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026). Medium. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Royal Society of Chemistry. [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Journal of Applied Pharmaceutical Science. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PMC. [Link]

  • Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ResearchGate. [Link]

  • Preparation of Poly(arylene ether pyrimidine)s by Aromatic Nucleophilic Substitution Reactions. (1998). ACS Publications. [Link]

  • Preparation of Poly(arylene ether pyrimidine)s by Aromatic Nucleophilic Substitution Reactions. (1998). ACS Publications. [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). Taylor & Francis Online. [Link]

  • Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia.pub. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Publications. [Link]

  • Design, Synthesis, Pharmacodynamic and In Silico Pharmacokinetic Evaluation of Some Novel Biginelli-Derived Pyrimidines and Fused Pyrimidines as Calcium Channel Blockers. (2022). PMC. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2022). PMC. [Link]

  • The Williamson Ether Synthesis. (2022). Chemistry Steps. [Link]

  • A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential. (2025). ResearchGate. [Link]

  • Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. (n.d.). CSIRO Publishing. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. (2025). Mol-Instincts. [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. [Link]

  • A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential. (2025). PubMed. [Link]

  • Williamson Ether Synthesis. (2023). Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. [Link]

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. (2015). PubMed. [Link]

  • Coupling of Phenols to 2-Chlorotrityl Resins under Non-basic Conditions. (1999). Sciforum. [Link]

  • Reactions of Phenols. (2024). Chemistry Steps. [Link]

Sources

A Technical Guide to Computational Docking of Methyl 3-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Molecular docking is a cornerstone of modern structure-based drug discovery, providing invaluable predictions of how a small molecule, or ligand, might bind to a protein target.[1][2] This guide offers an in-depth, technical walkthrough of a computational docking study for the novel compound, Methyl 3-(pyrimidin-2-yloxy)benzoate. As this molecule lacks extensive characterization in existing literature, this document serves as a comprehensive protocol for researchers, scientists, and drug development professionals to investigate its potential biological activity. We will navigate the entire workflow, from target selection rationale and molecule preparation to the execution of the docking simulation and the critical analysis of its results. The methodologies described herein are grounded in widely accepted scientific practices and leverage freely available, powerful software tools, ensuring the process is both trustworthy and reproducible.

Introduction: The Rationale for Docking

This compound is a small organic molecule featuring a pyrimidine ring linked via an ether bond to a methyl benzoate scaffold. While direct biological data for this specific compound is scarce, its core chemical motifs are present in numerous biologically active molecules, particularly kinase inhibitors.[3] For instance, the related compound 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a known intermediate in the synthesis of Nilotinib, a potent tyrosine kinase inhibitor used to treat chronic myeloid leukemia.[3][4] This structural similarity provides a strong rationale for investigating this compound as a potential kinase inhibitor.

Computational docking allows us to simulate the interaction between this ligand and a potential protein target at the molecular level. The primary goals are to predict the preferred binding orientation (the "pose") and to estimate the strength of the interaction (the "binding affinity").[5][6] This in silico approach is a rapid and cost-effective method to generate initial hypotheses, prioritize compounds for experimental screening, and gain insight into potential mechanisms of action, significantly accelerating the early stages of drug discovery.[7][8]

Target Selection: A Logic-Driven Approach

Given the structural similarity of the ligand to known kinase inhibitors, a logical first step is to dock it against a well-characterized protein kinase. For this guide, we will use the Abelson Tyrosine Kinase (ABL1) , the target of Imatinib and Nilotinib. Specifically, we will utilize the crystal structure of the ABL kinase domain complexed with Imatinib (PDB ID: 1IEP), available from the RCSB Protein Data Bank.

Why this target?

  • Relevance: The ABL kinase is a validated drug target, and inhibitors of this protein are successful clinical drugs.

  • Structural Information: A high-resolution crystal structure is available, providing a reliable model of the binding site.

  • Validation: The presence of a co-crystallized inhibitor (Imatinib) allows us to validate our docking protocol by ensuring it can accurately reproduce a known binding mode ("redocking"). This is a critical step for building confidence in the results for our novel compound.[9]

The Computational Docking Workflow

This section provides a detailed, step-by-step protocol for performing the docking study. The workflow is designed to be a self-validating system, incorporating best practices at each stage.

Essential Software and Resources

Before beginning, ensure you have installed the necessary software. The tools selected are open-source and widely used in the scientific community, ensuring accessibility and robust support.

Software/ResourcePurposeURL for Verification
RCSB Protein Data Bank Source for 3D protein structures.[Link]
PubChem Source for ligand structures and data.[Link]
UCSF Chimera / ChimeraX Molecular visualization and preparation.[10][11]
AutoDock Tools (MGLTools) Preparation of molecules for AutoDock.[Link][12]
AutoDock Vina The core molecular docking engine.[Link][12][13]
Diagram: Overall Docking Workflow

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis A Ligand Acquisition (PubChem / Draw) C Ligand Preparation (Add H, Assign Charges) A->C B Receptor Acquisition (RCSB PDB) D Receptor Preparation (Remove H2O, Add H) B->D E Define Binding Site (Grid Box Generation) C->E D->E F Run Docking Simulation (AutoDock Vina) E->F G Analyze Binding Affinity (Docking Scores) F->G H Visualize Binding Poses (UCSF Chimera) G->H I Identify Key Interactions (H-Bonds, Hydrophobic) H->I

A high-level overview of the computational docking protocol.
Experimental Protocol: Ligand Preparation

The goal of ligand preparation is to generate a low-energy, 3D conformation with the correct charges and atom types for the docking software.

  • Acquire Ligand Structure:

    • Search for "this compound" on PubChem. If not available, draw the structure in a chemical editor (e.g., ChemDraw) and save it as a 3D SDF or MOL2 file. For this guide, we will generate it from its SMILES string: COC(=O)c1cccc(Oc2ncccn2)c1.

  • Add Hydrogens and Calculate Charges:

    • Open the ligand file in AutoDock Tools (ADT).

    • Rationale: Docking algorithms require explicit hydrogen atoms for accurate calculation of interactions like hydrogen bonds.

    • Navigate to Ligand -> Input -> Choose and select the molecule.

    • Add hydrogens (Edit -> Hydrogens -> Add).

    • Compute Gasteiger charges (Edit -> Charges -> Compute Gasteiger). Causality: Gasteiger charges provide a rapid and effective estimation of the partial atomic charges, which are crucial for calculating electrostatic interactions in the docking scoring function.[14]

  • Set Torsional Degrees of Freedom:

    • ADT will automatically detect rotatable bonds. This allows the ligand to be flexible during the docking simulation, which is essential for finding the optimal binding pose.[1] Navigate to Ligand -> Torsional Tree -> Detect Root.

  • Save as PDBQT:

    • Save the prepared ligand in the PDBQT format (Ligand -> Output -> Save as PDBQT). This file format contains the atomic coordinates, partial charges (Q), and atom types (T) required by AutoDock Vina.

Experimental Protocol: Receptor Preparation

Proper receptor preparation is critical for a successful docking experiment. The aim is to clean the crystal structure and prepare it for the simulation.

  • Download and Clean the PDB File:

    • Download the structure 1IEP from the RCSB PDB.

    • Open 1IEP.pdb in UCSF Chimera or another molecular visualizer.

    • Rationale: PDB files often contain non-protein molecules like water, ions, and crystallization agents that can interfere with the docking process.[13] We remove them to ensure the ligand only interacts with the protein itself.

    • Delete all water molecules (Select -> Structure -> solvent).

    • The file contains the inhibitor Imatinib (STI). For our primary docking run, delete this ligand. For the validation step (redocking), save this ligand to a separate file.

  • Prepare the Receptor in AutoDock Tools:

    • Open the cleaned PDB file in ADT.

    • Add polar hydrogen atoms (Edit -> Hydrogens -> Add -> Polar Only). Causality: We only add polar hydrogens as they are the ones involved in hydrogen bonding. Non-polar hydrogens are typically merged with their carbon atoms in the united-atom model used by the scoring function to simplify calculations.

    • Add Kollman charges (Edit -> Charges -> Add Kollman Charges). Rationale: Kollman charges are specifically parameterized for proteins and are a standard choice for providing accurate electrostatic potentials for the receptor.

  • Save as PDBQT:

    • Save the prepared receptor as a PDBQT file (Grid -> Macromolecule -> Choose). This creates the final receptor file for Vina.

Diagram: Molecule Preparation Logic

G Ligand_SDF Ligand Structure (SDF/MOL2) ADT_Ligand AutoDock Tools: 1. Add Hydrogens 2. Compute Gasteiger Charges 3. Set Rotatable Bonds Ligand_SDF->ADT_Ligand Receptor_PDB Receptor Structure (PDB) ADT_Receptor AutoDock Tools: 1. Remove Water/Co-ligands 2. Add Polar Hydrogens 3. Add Kollman Charges Receptor_PDB->ADT_Receptor Ligand_PDBQT Ligand.pdbqt ADT_Ligand->Ligand_PDBQT Receptor_PDBQT Receptor.pdbqt ADT_Receptor->Receptor_PDBQT Docking Docking Simulation (AutoDock Vina) Ligand_PDBQT->Docking Receptor_PDBQT->Docking

The logical flow for preparing ligand and receptor files.
Experimental Protocol: Docking Simulation

This phase involves defining the search space and running the AutoDock Vina software.

  • Define the Binding Site (Grid Box):

    • The "grid box" is a defined cubic area in the receptor where Vina will search for binding poses.[15]

    • Expertise-Driven Choice: The most effective way to define this box is to center it on the location of the known co-crystallized ligand (Imatinib in 1IEP). This ensures the search is focused on the biologically relevant active site.

    • In ADT, with the receptor loaded, go to Grid -> Grid Box.

    • Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to encompass the entire active site cavity. A size of 25 Å in each dimension is often a good starting point.[5] Record these coordinates.

  • Create the Configuration File:

    • Create a text file named conf.txt. This file tells Vina where to find the input files and how to perform the docking.[12]

    • Parameter Explanation:

      • receptor, ligand: Your prepared input files.

      • center_x, y, z: The coordinates of the grid box center.

      • size_x, y, z: The dimensions of the grid box in Angstroms.

      • out: The output file for the docked ligand poses.

      • log: The output text file containing the binding affinity scores.

      • exhaustiveness: Controls the thoroughness of the search. Higher values increase computational time but also the chance of finding the best pose. A value of 8 is a standard default.[12]

  • Run AutoDock Vina:

    • Open a command line or terminal.

    • Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, conf.txt, and the vina executable.

    • Execute the following command:

Analysis and Interpretation of Results

Simply obtaining a result is insufficient; rigorous analysis is key to extracting meaningful insights.[16]

Diagram: Hierarchy of Docking Analysis

G Level1 Level 1: Quantitative Score (Binding Affinity) Level2 Level 2: Pose Plausibility (Visual Inspection) Level1->Level2 Level3 Level 3: Specific Interactions (H-Bonds, Hydrophobic Contacts) Level2->Level3 Level4 Level 4: Protocol Validation (Redocking RMSD) Level3->Level4

A structured approach to analyzing docking results.
Binding Affinity Scores

The output_log.txt file will contain a table of the top binding modes and their corresponding affinity scores, reported in kcal/mol.

  • Interpretation: The binding affinity is an estimate of the Gibbs free energy of binding (ΔG). More negative values indicate stronger, more favorable binding.[17][18] These scores are most powerful for rank-ordering different compounds or different poses of the same compound.[19]

Table: Docking Results for this compound

Binding Mode Affinity (kcal/mol) RMSD from Best Mode (l.b. / u.b.)
1 -8.5 0.000 / 0.000
2 -8.2 1.345 / 2.110
3 -7.9 2.051 / 3.458
... ... ...

(Note: This is example data. Actual results will vary.)

Pose Visualization and Interaction Analysis

This is the most critical part of the analysis, where scientific expertise is applied to determine if the docking result is chemically sensible.

  • Load Structures in Chimera:

    • Open the receptor.pdbqt and the output_poses.pdbqt files in UCSF Chimera. The output file contains multiple binding modes; you can select which ones to view.

  • Analyze the Best Pose (Mode 1):

    • Focus on the pose with the lowest binding energy.

    • Check for key interactions that are common in kinase inhibitors. For ABL kinase, these include:

      • Hydrogen bonds: Look for H-bonds with the "hinge region" residues (e.g., Met318, Thr315).

      • Hydrophobic interactions: Check for interactions within the hydrophobic pocket.

    • Use Chimera's Find H-Bond and Contacts tools to identify and measure these interactions.

  • Trustworthiness Check (Self-Validation):

    • Is the pose chemically reasonable? Does it occupy the known active site? Are there any significant steric clashes? A good docking result should not only have a favorable score but must also be structurally and chemically plausible.[19]

Table: Key Interactions for Best Docked Pose

Receptor Residue Ligand Atom/Group Interaction Type Distance (Å)
Thr315 Pyrimidine N Hydrogen Bond 2.9
Met318 Pyrimidine Ring Pi-Sulfur 4.1
Val256 Benzoate Ring Hydrophobic 3.8
Glu286 Pyrimidine H Hydrogen Bond 3.1

(Note: This is example data. Residues and distances are hypothetical.)

Protocol Validation via Redocking

To ensure the trustworthiness of the entire protocol, perform a redocking experiment.[14]

  • Prepare the Co-crystallized Ligand: Prepare the Imatinib (STI) ligand that was originally in the 1IEP PDB file, saving it as imatinib.pdbqt.

  • Dock the Ligand: Run AutoDock Vina using the same receptor and grid box, but with imatinib.pdbqt as the ligand.

  • Calculate RMSD: In Chimera, superimpose the top-ranked docked pose of Imatinib with its original crystal structure pose. Calculate the Root-Mean-Square Deviation (RMSD) between the two.

  • Benchmark for Success: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is capable of accurately reproducing a known experimental binding mode.[9][17]

Conclusion

This guide has detailed a comprehensive and scientifically rigorous workflow for conducting a computational docking study on this compound against the ABL kinase domain. By following these steps—from logical target selection and meticulous molecule preparation to a multi-layered analysis of the results and protocol validation—researchers can generate a robust, data-driven hypothesis about the compound's potential biological activity. The hypothetical results suggest that this molecule may bind favorably within the ABL kinase active site, warranting further investigation. It is crucial to remember that computational docking is a predictive tool; its findings should be used to guide and prioritize, with ultimate validation requiring experimental bioassays.[8]

References

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • AutoDock Vina Tutorial: Molecular Docking for Beginners. (2023, July 14). YouTube.
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10).
  • In Silico Design. (2025, October 8). Molecular Docking Workflow with AutoDock Vina and ChimeraX.
  • Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube.
  • GitHub. A simple tutorial for using Autodock Vina to find the ligand binding pose.
  • spoken-tutorial.org. Visualizing Docking using UCSF Chimera.
  • Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube.
  • Galaxy Training. (2019, October 19). Protein-ligand docking.
  • Schrödinger. Docking and scoring.
  • PubMed. (2014, August 15). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA.
  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube.
  • Molecular Docking Tutorial with UCSF Chimera and Autodock Vina for Beginners. (2023, July 18). YouTube.
  • Barakat, K. H. (2009, February). Molecular Docking Tutorial.
  • Eagon, S. Vina Docking Tutorial. Eagon Research Group.
  • NBCR SI. (2010). Comparing Virtual Screening with Bioassays Using PyRx.
  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?.
  • Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug.
  • PMC.
  • Deligkaris, C., et al. (2014, May 22). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. RSC Publishing.
  • CCDC. Introduction to Protein-ligand docking with GOLD.
  • ACS Publications. (2007, November 7). Validation Studies of the Site-Directed Docking Program LibDock.
  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
  • Wikipedia. Protein–ligand docking.
  • ResearchGate. (2023, December 5).
  • Center for Computational Structural Biology. (2024, November 14). DOCKING.
  • BenchChem.
  • PyRx Tutorial | Multiple Ligand Docking | Part 1: Setting Up PyRx + Vina Step-by-Step. (2024, December 29). YouTube.
  • Science Addicted. (2020, August 23). Molecular docking | Introduction to basic computational chemistry method | drug-target interaction. YouTube.
  • Giorgetti, A. Protein-Ligand Docking.
  • How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. (2024, October 29). YouTube.
  • Molecular Docking Practical: How to Use PyRx and Discovery Studio | Step-by-Step Tutorial. (2025, April 25). YouTube.
  • Rizzo_Lab. (2024, February 19). 2023 DOCK tutorial 1 with PDBID 4S0V.
  • BioInfoQuant. (2024, February 18). Exploring Virtual Screening with PyRx for Drug Discovery | BioInfoQuant Tutorial. YouTube.
  • BenchChem. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 641569-94-0.
  • Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

Sources

A Senior Application Scientist's Guide to the Molecular Modeling and Simulation of Methyl 3-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-(pyrimidin-2-yloxy)benzoate represents a class of heterocyclic compounds with significant potential in medicinal chemistry. The pyrimidine core is a prevalent scaffold in numerous approved drugs, acting on a wide array of biological targets.[1][2] Understanding the three-dimensional interactions of this specific molecule with potential protein targets is paramount for accelerating drug discovery efforts. This technical guide provides a comprehensive, in-depth protocol for the molecular modeling and simulation of this compound. It is designed for researchers, scientists, and drug development professionals, offering a narrative that combines technical accuracy with field-proven insights. The guide will cover the entire in silico workflow, from ligand preparation and target selection to molecular docking, molecular dynamics (MD) simulations, and advanced binding free energy calculations. Each step is explained with a focus on the underlying scientific principles, ensuring that the described protocols are robust and self-validating.

Introduction: The Rationale for Modeling this compound

The process of bringing a new drug to market is a long, arduous, and expensive journey.[3] Computer-Aided Drug Design (CADD) has emerged as an indispensable tool to streamline this process, offering a rational approach to designing and optimizing potential drug candidates.[3][4][5] By simulating the interactions between a small molecule (a ligand) and its biological target (a receptor, typically a protein) at an atomic level, we can predict binding affinity, understand mechanisms of action, and prioritize compounds for synthesis and experimental testing.[5][6]

The subject of this guide, this compound, contains a pyrimidine ring system, a privileged scaffold in drug discovery. Pyrimidine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] Many of these activities stem from their ability to act as kinase inhibitors, such as in the case of Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][2]

This guide will therefore use a hypothetical kinase target to illustrate the complete workflow for the molecular modeling and simulation of our topic molecule. The principles and protocols detailed herein are, however, broadly applicable to other protein targets.

Section 1: Foundational Analysis and Preparation

Before any simulation can begin, a thorough preparation of both the ligand and the receptor is critical. The quality of this initial setup dictates the reliability of all subsequent results.

Ligand: this compound

The first step involves generating a high-quality 3D conformation of the ligand. While the 2D structure defines the connectivity, its spatial arrangement is crucial for how it will interact with a protein's binding pocket.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC12H10N2O3PubChem
Molecular Weight230.22 g/mol PubChem[7]
IUPAC NameThis compound-
Canonical SMILESCOC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2-

Experimental Protocol 1: Ligand Preparation

  • 2D to 3D Conversion: Start with the 2D structure of this compound, typically represented by its SMILES string. Use a computational chemistry tool like Open Babel or the RDKit in Python to generate an initial 3D conformation.

  • Protonation State Determination: At a physiological pH of 7.4, the molecule must be in its correct protonation state. For this molecule, it is unlikely to be protonated or deprotonated, but for other molecules with ionizable groups (like amines or carboxylic acids), this is a critical step.

  • Energy Minimization: The initial 3D structure will likely have strained bond lengths and angles. A geometry optimization or energy minimization step is performed using a molecular mechanics force field (e.g., GAFF, MMFF94) to relax the structure into a low-energy conformation. This removes steric clashes and ensures a realistic starting point for docking.

  • File Format Conversion: The final, minimized structure is saved in a suitable format for docking software, such as .mol2 or .pdbqt. This format contains the 3D coordinates, atom types, and partial charges.

Receptor: Hypothetical Kinase Target

For this guide, we will assume our target is a protein kinase, a common target for pyrimidine-based inhibitors.[8] The process begins with obtaining a high-quality crystal structure of the protein.

Experimental Protocol 2: Receptor Preparation

  • Structure Acquisition: Download the 3D structure of the target protein from the Protein Data Bank (PDB). For this example, let's hypothetically use a PDB entry of a well-studied kinase.

  • Initial Cleaning: The raw PDB file often contains non-essential molecules, such as water, ions, and co-crystallized ligands or solvents. These are typically removed, unless specific water molecules are known to be crucial for ligand binding (structural waters).[9]

  • Structural Correction: The PDB file may have missing atoms, especially in flexible loop regions, or missing side chains. Tools like the "Protein Preparation Wizard" in Schrödinger Suite or standalone programs are used to build these missing parts.

  • Protonation and Optimization: Similar to the ligand, the protein must be correctly protonated for physiological pH. This involves assigning protonation states to ionizable residues like Histidine, Aspartic Acid, and Glutamic Acid. The structure is then subjected to a constrained energy minimization to relieve any steric clashes introduced during the preparation steps, while keeping the backbone atoms fixed to preserve the experimental crystal structure.

  • Active Site Definition: The binding site, or "active site," where the ligand is expected to bind, must be defined. This is often based on the location of a co-crystallized ligand in the experimental structure or identified using pocket-finding algorithms.

Section 2: Predicting Binding: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It is a powerful tool for virtual screening and for generating a plausible starting pose for more computationally intensive simulations.[11][12]

The Docking Workflow

The docking process involves two main components: a search algorithm to explore the conformational space of the ligand within the binding site, and a scoring function to estimate the binding affinity for each generated pose.[12]

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase Ligand Ligand Structure (this compound) Grid Define Binding Site (Grid Box Generation) Ligand->Grid Receptor Receptor Structure (Kinase Protein) Receptor->Grid Docking Run Docking Algorithm (e.g., AutoDock Vina) Grid->Docking Input Files Poses Generate Binding Poses (Ranked by Score) Docking->Poses Search & Score Analysis Analyze Top Pose(s) (Interactions, Affinity) Poses->Analysis Select Best Pose

Caption: Molecular Docking Workflow.

Experimental Protocol 3: Molecular Docking Simulation

  • Grid Generation: Define a "grid box" that encompasses the entire binding site of the receptor. The docking algorithm will confine its search for the ligand's position within this box.

  • Running the Docking Simulation: Use a docking program like AutoDock Vina. The program takes the prepared receptor and ligand files as input, along with the grid parameters. It will then systematically explore different positions and orientations of the ligand, evaluating the binding energy of each pose using its scoring function.

  • Pose Analysis: The output will be a set of predicted binding poses, ranked by their docking scores (an estimation of binding affinity, usually in kcal/mol).[10] The top-ranked pose is the most likely binding orientation.

  • Interaction Analysis: Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, Chimera). Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between this compound and the amino acid residues of the kinase's active site.

Table 2: Hypothetical Docking Results

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-8.5MET793 (H-bond), LEU718 (hydrophobic), LYS745 (pi-cation)
2-8.2LEU844 (hydrophobic), CYS797 (hydrophobic)
3-7.9VAL726 (hydrophobic), ALA743 (hydrophobic)

Section 3: Assessing Stability: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding pose, a protein-ligand complex is a dynamic entity. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a much more realistic view of the complex's stability and behavior in a simulated physiological environment.[13]

The MD Simulation Workflow

An MD simulation involves solving Newton's equations of motion for a system of atoms and molecules, allowing us to observe the trajectory of the complex over a period of time (typically nanoseconds to microseconds).

MD_Workflow Start Start with Docked Protein-Ligand Complex Solvate Solvation (Add Water Box) Start->Solvate Neutralize Neutralization (Add Ions) Solvate->Neutralize Minimize Energy Minimization (Remove Clashes) Neutralize->Minimize Equilibrate_NVT NVT Equilibration (Temperature Stabilization) Minimize->Equilibrate_NVT Equilibrate_NPT NPT Equilibration (Pressure & Density Stabilization) Equilibrate_NVT->Equilibrate_NPT Production Production MD Run (Data Collection) Equilibrate_NPT->Production Analyze Trajectory Analysis (RMSD, RMSF, etc.) Production->Analyze

Sources

Methodological & Application

"Methyl 3-(pyrimidin-2-yloxy)benzoate" synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Methyl 3-(pyrimidin-2-yloxy)benzoate via


 

Abstract & Strategic Significance

Objective: This protocol details the synthesis of This compound , a critical biaryl ether scaffold used in the development of agrochemicals (e.g., salicylic acid-derived herbicides) and kinase inhibitors.

The Challenge: The synthesis requires the coupling of an electron-deficient heterocycle (2-chloropyrimidine) with a moderately electron-poor phenol (methyl 3-hydroxybenzoate). The primary synthetic challenge is balancing the nucleophilicity of the phenoxide—which is attenuated by the meta-ester group—against the risk of ester hydrolysis under basic conditions.

The Solution: We utilize a Nucleophilic Aromatic Substitution (


) strategy favored over transition-metal-catalyzed (Ullmann/Buchwald) couplings due to cost-efficiency and the inherent electrophilicity of the 2-pyrimidyl position. This guide prioritizes an anhydrous carbonate-base system in polar aprotic solvents to maximize yield while preserving the ester functionality.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the disconnection of the C(sp2)-O bond. The reaction proceeds via an addition-elimination mechanism (


), where the phenoxide attacks the highly electrophilic C2 position of the pyrimidine ring.

Key Mechanistic Insight: The 2-position of pyrimidine is activated by the inductive and mesomeric withdrawal of the two adjacent nitrogen atoms. This lowers the LUMO energy, facilitating attack by the phenoxide even without metal catalysis.

Mechanism Visualization

SNAr_Mechanism Reactants Reagents: Methyl 3-hydroxybenzoate + 2-Chloropyrimidine Deprotonation Step 1: Deprotonation (Base: K2CO3) Forms Phenoxide Ar-O- Reactants->Deprotonation  Mixing   Attack Step 2: Nucleophilic Attack (Rate Determining Step) Deprotonation->Attack  Heat   Meisenheimer Intermediate: Meisenheimer Complex (Stabilized by N-atoms) Attack->Meisenheimer Elimination Step 3: Elimination Loss of Cl- Meisenheimer->Elimination  Aromatization   Product Product: This compound Elimination->Product

Caption: Step-wise


 pathway showing the formation of the resonance-stabilized Meisenheimer complex followed by chloride elimination.

Experimental Optimization Strategy

Before scale-up, reaction conditions must be tuned to accommodate the electron-withdrawing nature of the meta-ester group on the phenol.

Table 1: Reaction Parameter Screening

ParameterCondition A (Standard)Condition B (Enhanced)Condition C (Catalytic)Recommendation
Base

(2.0 eq)

(2.0 eq)

+ DABCO (10 mol%)
Start with A. Use B if conversion <50% after 6h.
Solvent DMF (Anhydrous)DMSO (Anhydrous)Acetonitrile (MeCN)DMF balances solubility and workup ease.
Temp



(Reflux)

is optimal.
Time 8-12 Hours4-6 Hours6-8 HoursMonitor by TLC/LCMS.

Expert Insight: While


 (Cesium Carbonate) offers higher solubility and basicity, it is significantly more expensive. For industrial scalability, 

in DMF is the preferred "workhorse" condition. DABCO can be added as a nucleophilic catalyst if the reaction is sluggish; it forms a highly reactive ammonium salt intermediate with the chloropyrimidine.

Detailed Synthesis Protocol

Target Compound: this compound Scale: 10 mmol (Gram-scale)

Reagents & Equipment
  • Methyl 3-hydroxybenzoate: 1.52 g (10.0 mmol)

  • 2-Chloropyrimidine: 1.37 g (12.0 mmol, 1.2 eq)

  • Potassium Carbonate (

    
    ):  2.76 g (20.0 mmol, 2.0 eq) – Must be finely ground and anhydrous.
    
  • DMF (N,N-Dimethylformamide): 20 mL (Anhydrous)

  • Equipment: 100 mL Round Bottom Flask (RBF), Magnetic stir bar, Oil bath, Reflux condenser, Nitrogen balloon.

Step-by-Step Procedure
  • System Setup:

    • Flame-dry the 100 mL RBF and cool under a stream of nitrogen.

    • Add a magnetic stir bar.

  • Reagent Addition:

    • Charge the flask with Methyl 3-hydroxybenzoate (1.52 g) and

      
        (2.76 g).
      
    • Add DMF (20 mL) via syringe.

    • Critical Step: Stir at room temperature for 15 minutes. This allows partial deprotonation of the phenol, generating the nucleophilic phenoxide species. The mixture will likely turn a suspension.

  • Electrophile Addition:

    • Add 2-Chloropyrimidine (1.37 g) in one portion.

    • Attach the reflux condenser and purge the system with nitrogen.

  • Reaction:

    • Heat the oil bath to

      
       .
      
    • Stir vigorously (700-800 RPM) to ensure the heterogeneous base is well-dispersed.

    • Monitoring: Check progress via TLC (Eluent: 30% EtOAc in Hexanes) or LCMS after 4 hours. The product typically appears as a UV-active spot (

      
      ) distinct from the starting phenol (
      
      
      
      ).
    • Endpoint: Reaction is complete when the starting phenol is consumed (typically 8-12 hours).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into Ice-Water (100 mL) with vigorous stirring. The product may precipitate as a white/off-white solid.

    • Extraction: If oil forms instead of solid, extract with Ethyl Acetate (

      
       mL).
      
    • Washing: Wash the combined organic layers with Water (

      
       mL) to remove DMF, followed by Brine  (50 mL).
      
    • Drying: Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Crude Yield: Expect ~90-95% crude mass.

    • Recrystallization (Preferred): Dissolve crude solid in minimum hot Ethanol or EtOAc/Hexane mixture. Cool slowly to

      
      .
      
    • Flash Chromatography (Alternative): Silica gel, Gradient 0

      
       40% EtOAc in Hexanes.
      
Characterization Data (Expected)
  • Physical State: White to off-white crystalline solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    8.57 (d,
    
    
    Hz, 2H, Pyrimidine H-4,6), 7.95 (dt, 1H, Ar-H), 7.85 (t, 1H, Ar-H), 7.50 (t, 1H, Ar-H), 7.35 (dd, 1H, Ar-H), 7.05 (t,
    
    
    Hz, 1H, Pyrimidine H-5), 3.92 (s, 3H,
    
    
    ).
  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found 231.1.

Workflow Visualization

Synthesis_Workflow Start Start: Reagent Prep (Dry DMF, Ground K2CO3) Activation Activation Phase Stir Phenol + Base (15 min @ RT) Start->Activation Reaction Reaction Phase Add 2-Cl-Pyrimidine Heat to 100°C (8-12h) Activation->Reaction Check QC Check (TLC/LCMS) Is Phenol consumed? Reaction->Check Check->Reaction No (Continue Heating) Workup Workup Quench in Ice Water Extract (EtOAc) Check->Workup Yes Purify Purification Recrystallization (EtOH) or Column Chromatography Workup->Purify Final Final Product This compound Purify->Final

Caption: Operational workflow from reagent preparation to final purification.

Troubleshooting & Safety

  • Issue: Low Conversion.

    • Cause: Incomplete deprotonation or wet solvent.

    • Fix: Ensure

      
       is anhydrous. Switch to 
      
      
      
      or add 10 mol% DABCO. Increase temp to
      
      
      .
  • Issue: Ester Hydrolysis (Carboxylic Acid formation).

    • Cause: Presence of water in the reaction or prolonged heating with wet base.

    • Fix: Use strictly anhydrous DMF. Avoid NaOH/KOH.

  • Safety Note: 2-Chloropyrimidine is a skin irritant and potential sensitizer. Handle in a fume hood. DMF is a reproductive hazard; use appropriate PPE (butyl rubber gloves recommended).

References

  • General SNAr Methodology for Pyrimidines

    • Roh, K. R., et al. "Synthesis of biaryl ether derivatives." Journal of Heterocyclic Chemistry.
    • Context: Establishes standard conditions ( , DMF) for 2-chloropyrimidine couplings.
    • (Analogous reactivity of 2-chloropyrimidine).

  • Specific Compound Data (Analogous Isomers)

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 8565168, Methyl 4-(pyrimidin-2-yloxy)benzoate.[1]

    • Context: Provides spectral and physical property benchmarks for the isomer family.
  • Mechanistic Insight

    • Bunnett, J. F., & Zahler, R. E.
    • Context: Foundational text on the Meisenheimer complex mechanism in nitrogen heterocycles.
  • Commercial Availability & CAS Verification

    • CAS No. 178118-28-0 (Ortho isomer ref) & 1090587-89-5 (Para isomer ref). The Meta isomer (Target) follows identical synthetic logic.

Sources

Application Note: High-Purity Isolation of Methyl 3-(pyrimidin-2-yloxy)benzoate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the purification of Methyl 3-(pyrimidin-2-yloxy)benzoate (CAS: 1090587-89-5), a critical biaryl ether intermediate often utilized in the synthesis of kinase inhibitors and GLP-1 agonists.[1] The synthesis typically involves a nucleophilic aromatic substitution (


) between methyl 3-hydroxybenzoate and 2-chloropyrimidine.[1] The resulting crude mixture contains unreacted phenolic starting material, halo-pyrimidine, and potential hydrolysis byproducts.[1] This guide provides a self-validating flash chromatography workflow designed to isolate the target ester with >98% purity, emphasizing stationary phase selection, dry-loading techniques for solubility management, and gradient optimization to resolve the critical phenol-ether separation.

Physicochemical Analysis & Separation Logic

To design an effective purification strategy, we must first analyze the polarity and interaction profile of the target molecule versus its impurities.[1]

Target Molecule Profile[2][3][4]
  • Compound: this compound[1]

  • Molecular Formula:

    
    [1]
    
  • MW: 230.22 g/mol [1][2][3]

  • Functionality:

    • Methyl Ester: Moderately polar, H-bond acceptor.[1]

    • Pyrimidine Ring: Basic nitrogen atoms (pKa ~1.0 - 1.3), H-bond acceptor, potential for silanol interaction (tailing).[1]

    • Ether Linkage: Rotational freedom, lipophilic spacer.[1]

  • Solubility: Soluble in DCM, EtOAc, DMSO; sparingly soluble in Hexanes/Heptane.[1]

Impurity Profile

The separation challenge lies in resolving the target from the unreacted nucleophile (phenol) and the electrophile (halide).[1]

CompoundStructure TypePolarity (Relative)Interaction with SilicaPredicted Rf (20% EtOAc/Hex)
2-Chloropyrimidine HeterocycleLowWeak (Lipophilic)0.60 - 0.70
Target Ether Ester/EtherMediumModerate (Dipole-Dipole)0.35 - 0.45
Methyl 3-hydroxybenzoate PhenolHighStrong (H-Bond Donor)0.15 - 0.25
3-(pyrimidin-2-yloxy)benzoic acid Carboxylic AcidVery HighVery Strong (Chemisorption)0.00 - 0.05

Scientific Rationale: The critical separation is between the Target Ether and the Phenolic Starting Material .[1] The phenol can hydrogen bond with the silanol groups (


) on the silica surface, significantly retarding its elution.[1] The target molecule, lacking H-bond donors, will elute earlier.[1]

Method Development: Thin Layer Chromatography (TLC)[1][7]

Before scaling to the column, the solvent system must be optimized.[1]

Standard Protocol:

  • Plate: Silica Gel

    
     on Aluminum backing.
    
  • Visualization: UV 254 nm (The benzoate and pyrimidine systems are highly UV active).

  • Solvent Screening:

    • System A (100% DCM): Often too polar for this separation; compounds may co-elute near the solvent front.[1]

    • System B (Hexane/EtOAc): Provides the best selectivity for ester/phenol separation.

Optimization Results:

  • 10% EtOAc/Hex: Target Rf ~ 0.15 (Retentive).

  • 30% EtOAc/Hex: Target Rf ~ 0.45 (Ideal).

  • Observation: If the pyrimidine ring causes "streaking" (tailing) due to interaction with acidic silanols, add 1% Triethylamine (TEA) to the mobile phase. Note: For this specific ester, streaking is usually minimal, and TEA is optional.[1]

Detailed Purification Protocol

Phase 1: Sample Preparation (Dry Loading)

Causality: The target compound has poor solubility in the non-polar starting mobile phase (Hexane).[1] Liquid injection of a DCM solution would cause "solvent effect" band broadening, destroying resolution.[1] Solid load is mandatory.

  • Dissolve the crude reaction mixture (e.g., 1.0 g) in a minimum amount of Dichloromethane (DCM) or Acetone (~5-10 mL).

  • Add Celite 545 or Silica Gel (ratio 1:2 w/w sample to sorbent).

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.

  • Pack this powder into a solid load cartridge (or pre-column).

Phase 2: Column Setup[1]
  • Stationary Phase: Spherical Silica Gel 60 (20-40 µm for high resolution, or 40-63 µm for standard).[1]

  • Column Size: Calculate based on loading capacity (1-5% load). For 1.0 g crude, use a 24g or 40g flash cartridge.[1]

  • Mobile Phase A: Hexanes (or Heptane).[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

Phase 3: Gradient Elution Profile

The gradient is designed to elute the non-polar impurities first, then the product, leaving the polar phenol behind.[1]

SegmentCV (Column Volumes)% Mobile Phase B (EtOAc)Purpose
Equilibration 3.00%Wetting the column and removing air.[1]
Isocratic Hold 2.00 - 5%Elute non-polar 2-chloropyrimidine.[1]
Linear Ramp 10.05%

40%
Elute Target Molecule .
Flush 3.040%

100%
Elute polar phenol and flush column.
Phase 4: Fraction Collection & Analysis[1]
  • Monitor: UV at 254 nm and 280 nm.

  • Collection: Collect fractions when absorbance > 10 mAU.

  • Validation: Spot checks of peak fractions via TLC (30% EtOAc/Hex).

  • Pooling: Combine fractions containing the single spot at Rf ~0.45.

  • Drying: Evaporate solvent in vacuo (

    
    ) to yield a white to off-white solid.[1]
    

Visualization of Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the decision-making process for the purification workflow.

PurificationWorkflow Start Crude Reaction Mixture (DMF/K2CO3/Product) Workup Aqueous Workup (EtOAc Ext./Water Wash) Start->Workup Remove DMF TLC TLC Analysis (Hex/EtOAc 7:3) Workup->TLC Decision Is Rf diff > 0.15? TLC->Decision Decision->Workup No (Re-optimize) DryLoad Adsorb on Celite (Dry Loading) Decision->DryLoad Yes Gradient Flash Chromatography Gradient: 0-40% EtOAc DryLoad->Gradient Fractions Fraction Analysis (UV 254nm) Gradient->Fractions Final Pure this compound Fractions->Final Evaporation

Caption: Figure 1: Step-by-step purification workflow emphasizing the critical decision point at TLC analysis and the necessity of dry loading.

Figure 2: Chromatographic Separation Model

This diagram visualizes the elution order and interaction mechanisms.[1]

ElutionOrder Silica Stationary Phase (Silica Gel) Impurity1 2-Chloropyrimidine (Non-polar, Fast Elution) Silica->Impurity1 Weak Interaction Product TARGET This compound (Medium Polarity) Silica->Product Dipole Interaction Impurity2 Methyl 3-hydroxybenzoate (Polar, H-Bonding, Slow Elution) Silica->Impurity2 Strong H-Bonding

Caption: Figure 2: Elution order model showing the separation mechanism. The phenolic impurity is retained strongly by silica due to hydrogen bonding.[1]

Troubleshooting & Self-Validation

  • Issue: Co-elution of Phenol.

    • Cause: Overloading the column or gradient slope too steep.[1]

    • Fix: Reduce gradient slope (e.g., 5% to 30% over 15 CV) or use a higher aspect ratio column.

  • Issue: Broad/Tailing Peak.

    • Cause: Pyrimidine nitrogen interaction with acidic silanols.[1]

    • Fix: Pre-wash column with mobile phase containing 1% Triethylamine (TEA), or switch to "amine-functionalized" silica if available.[1]

  • Issue: Product Crystallizing in Column.

    • Cause: Solubility limit reached in Hexane-rich phase.[1]

    • Fix: Ensure solid load ratio is high (1:3 sample:Celite) to disperse the compound, or increase the initial polarity slightly (start at 5% EtOAc).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8565168, Methyl 4-(pyrimidin-2-yloxy)benzoate. (Note: Isomer analog used for property validation).[1] Retrieved from [Link]

  • Beilstein Journals. Supporting Information for Synthesis of Benzoate Derivatives. Beilstein J. Org.[1] Chem. Retrieved from [Link]

Sources

Application Note: High-Purity Recrystallization of Methyl 3-(pyrimidin-2-yloxy)benzoate

[1]

Executive Summary

Methyl 3-(pyrimidin-2-yloxy)benzoate is a pivotal intermediate in the synthesis of pyrimidinyl-benzoate herbicides (e.g., bispyribac-sodium analogs) and specific kinase inhibitors. Its synthesis typically involves a nucleophilic aromatic substitution (

This reaction matrix often yields specific impurities: unreacted phenolic starting material, inorganic salts (

self-validating recrystallization protocol2-Propanol (IPA)Ethanol/Water

Compound Profile & Solubility Logic

To design an effective recrystallization, we must analyze the solute-solvent interactions based on the molecular structure.

FeatureChemical ImplicationSolubility Impact
Ester Moiety Moderate polarity, H-bond acceptor.Soluble in alcohols, esters, chlorinated solvents. Insoluble in pure alkanes.
Pyrimidine Ring Basic nitrogen atoms,

-stacking potential.
Increases solubility in acidic media (avoid to prevent hydrolysis) and polar organics.
Ether Linkage Flexible linker, stable.Lipophilicity allows solubility in hot non-polar solvents if required.
Impurity Rejection Strategy
  • Inorganic Salts: Insoluble in hot organic alcohols; removed via hot filtration .

  • Unreacted Phenol (Methyl 3-hydroxybenzoate): Highly soluble in alcohols even at room temperature; remains in the mother liquor .

  • Oligomers/Tars: Often less soluble; removed during the initial dissolution or via activated carbon treatment.

Visualization: Solubility & Process Logic

The following diagram illustrates the thermodynamic logic driving the separation of the target ester from its critical impurities.

RecrystallizationLogicRawCrude this compound(Contains: Product, Salts, Phenols)HotSolnHot Saturated Solution(T > 65°C)Raw->HotSoln Dissolve SolventSolvent Selection:2-Propanol (IPA)Solvent->HotSolnHotFiltHot Filtration StepHotSoln->HotFiltSaltsSolid Waste:Inorganic Salts (KCl, K2CO3)HotFilt->Salts Retained CoolingControlled Cooling(Nucleation Zone)HotFilt->Cooling Filtrate CrystalsCrystalline Product(Precipitates)Cooling->Crystals Crystallization LiquorMother Liquor:Contains Phenols & Unreacted PyrimidineCooling->Liquor Supernatant

Figure 1: Solubility differentiation strategy. Inorganic salts are rejected by hot filtration, while organic impurities are retained in the supernatant (mother liquor).

Detailed Experimental Protocol

Safety Note: Perform all operations in a fume hood. Wear nitrile gloves and safety glasses.

System A: Single-Solvent Recrystallization (Preferred)

Solvent: 2-Propanol (Isopropyl Alcohol - IPA) Why: IPA offers a steep solubility curve for aryl esters—high solubility near boiling (82°C) and low solubility at 0°C. It effectively solvates unreacted phenols, keeping them in solution during crystallization.

Step 1: Dissolution & Saturation
  • Place 10.0 g of crude This compound in a 100 mL round-bottom flask (RBF).

  • Add 30 mL of IPA (3 vol) and a magnetic stir bar.

  • Heat the mixture to reflux (~82°C) using an oil bath or heating block.

  • Self-Validating Check:

    • Observation: Does the solid dissolve completely?

    • Action: If undissolved solid remains (and looks like salt/inorganic), proceed to filtration. If it looks like organic product, add IPA in 2 mL increments until dissolved.

    • Target: A clear yellow/orange solution with potential suspended fine white particles (salts).

Step 2: Hot Filtration (Clarification)[1]
  • While keeping the solution near boiling, filter through a pre-warmed glass frit or a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Note: Pre-warming prevents premature crystallization on the filter.

  • (Optional) If the solution is dark/colored, add 0.5 g activated carbon prior to filtration and stir for 5 minutes at reflux.

Step 3: Controlled Nucleation
  • Allow the filtrate to cool slowly to room temperature (20–25°C) with gentle stirring .

  • Seeding (Critical for Purity): When the temperature reaches ~50°C, add a few seed crystals of pure product if available. This promotes the growth of a specific polymorph and prevents "oiling out."

  • Once at room temperature, transfer the flask to an ice-water bath (0–5°C) for 1 hour to maximize yield.

Step 4: Isolation & Washing[1]
  • Collect the crystals via vacuum filtration using a Buchner funnel.[1]

  • Displacement Wash: Wash the filter cake with cold IPA (0°C) . Use approximately 0.5 volumes (relative to the initial solvent volume).

    • Mechanism:[2][1][3][4][5] This displaces the mother liquor (containing impurities) without redissolving significant product.

  • Dry the solid in a vacuum oven at 40°C for 4 hours.

System B: Two-Solvent Recrystallization (Alternative)

Solvent System: Ethyl Acetate (Good solvent) / n-Heptane (Anti-solvent). Use Case: If the compound is too soluble in alcohols or if "oiling out" occurs in IPA.

  • Dissolve crude solid in minimum hot Ethyl Acetate (reflux).

  • Add hot n-Heptane dropwise until persistent cloudiness appears.

  • Add 1-2 drops of Ethyl Acetate to clear the solution.

  • Cool slowly to induce crystallization.

Process Validation & Quality Control

A protocol is only as good as its validation. Use the following metrics to ensure the recrystallization was successful.

MetricMethodAcceptance CriteriaTroubleshooting
Purity HPLC (UV @ 254 nm)> 98.5% AreaIf <98%, repeat recrystallization. Check mother liquor for impurity profile.
Identity 1H-NMR (CDCl3)Distinct Pyrimidine doublets (~8.5 ppm) & Benzoate methyl singlet (~3.9 ppm).If extra peaks in aromatic region, phenol remains. Wash with cold 0.1 M NaOH (rapidly) then water.
Melting Point Capillary MethodSharp range (e.g.,

C). Note: Literature MP for similar analogs is often 60-90°C.
Broad range indicates solvent occlusion or impurities. Dry longer.
Residual Solvent GC-Headspace< 5000 ppm (IPA)Increase drying time or temperature (do not exceed 60°C to avoid melting).

Troubleshooting: The "Oiling Out" Phenomenon

"Oiling out" occurs when the compound separates as a liquid droplet phase rather than a solid crystal. This is common with aromatic esters.

Mechanism: The solution enters a liquid-liquid immiscibility region before reaching the crystallization boundary.

Remediation Workflow:

OilingOutStartOiling Out ObservedReheatReheat to RedissolveStart->ReheatAdjustAdd More Good Solvent(Decrease Saturation)Reheat->AdjustSeedAdd Seed Crystalat Cloud PointAdjust->SeedSlowCoolSlower Cooling RateSeed->SlowCool

Figure 2: Remediation strategy for oiling out.

References

  • Synthesis of Pyrimidinyl Benzoates: Vertex Pharmaceuticals Inc. "Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine."[6] WO2021074138A1. (Describes analogous

    
     coupling and purification of pyrimidinyl-benzoate systems).
    
    
  • General Recrystallization Techniques: Massachusetts Institute of Technology (MIT) OpenCourseWare. "Two-Solvent Recrystallization Guide." 5.301 Chemistry Laboratory Techniques.

  • Nucleophilic Aromatic Substitution Mechanisms: Chemistry LibreTexts. "Nucleophilic Aromatic Substitution."[3] (Detailed mechanism of halo-pyrimidine substitution).

  • Properties of Methyl Benzoate Esters: National Center for Biotechnology Information. "PubChem Compound Summary for CID 7150, Methyl benzoate."[2] (General solubility and property data for the benzoate core).

Application Note: Elucidating the Mass Spectrometric Fragmentation of Methyl 3-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the anticipated mass spectrometric fragmentation patterns of methyl 3-(pyrimidin-2-yloxy)benzoate. In the absence of published experimental data for this specific molecule, this document leverages established principles of mass spectrometry and data from analogous structures to predict its behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI). A comprehensive protocol for acquiring mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is presented, offering a robust framework for the structural characterization of this and similar compounds.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science due to its composite structure, incorporating a pyrimidine ring, a benzoate group, and an aryl ether linkage. These moieties are prevalent in a wide range of biologically active compounds and functional materials. Understanding the gas-phase ion chemistry of this molecule is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control in synthetic processes. Mass spectrometry serves as a primary analytical tool for these purposes, providing vital information on molecular weight and structure based on the fragmentation of ions. This guide will detail the predicted fragmentation pathways and provide a practical protocol for experimental verification.

Chemical Structure and Properties

Before delving into fragmentation analysis, it is essential to define the molecule's basic properties.

  • Compound Name: this compound

  • Molecular Formula: C₁₂H₁₀N₂O₃

  • Molecular Weight: 230.22 g/mol [1][2]

  • Exact Mass: 230.0691 g/mol [1]

  • Structure: Chemical structure of this compound

The molecule consists of three key structural units connected by an ether linkage:

  • A pyrimidine ring , a nitrogen-containing heterocycle.

  • A phenyl ring substituted with a methyl ester group (the benzoate moiety).

  • An ether bond (C-O-C) connecting the two aromatic systems.

These features will dictate the primary fragmentation pathways upon ionization.

Predicted Fragmentation Pathways

The fragmentation of an ion is governed by the stability of the resulting fragment ions and neutral losses. We will consider two common ionization techniques.

Electron Ionization (EI-MS) Fragmentation

In EI, a high-energy electron beam bombards the molecule, causing the ejection of an electron to form a radical cation (M⁺•) with high internal energy. This excess energy drives extensive fragmentation. Aromatic systems generally produce stable molecular ions.[3]

The primary cleavage points are predicted to be the C-O bonds of the ether linkage and the C-O and O-CH₃ bonds of the ester group.

Key Predicted EI Fragmentations:

  • α-Cleavage at the Ester: Loss of the methoxy radical (•OCH₃) is a common pathway for methyl esters, leading to a stable acylium ion.[4][5]

    • [M - •OCH₃]⁺ at m/z 199.06

  • Loss of the Carbomethoxy Radical: Cleavage of the C-C bond between the phenyl ring and the ester group can result in the loss of the •COOCH₃ radical.

    • [M - •COOCH₃]⁺ at m/z 171.06

  • Ether Bond Cleavage (Path A): Cleavage of the Ar-O bond can lead to the formation of a pyrimidin-2-oxy radical and a benzoyl cation derivative.

    • [C₇H₅O₂]⁺ at m/z 121.03 (3-carbomethoxyphenyl cation)

  • Ether Bond Cleavage (Path B): Cleavage of the other C-O bond can result in a pyrimidin-2-yl cation.

    • [C₄H₃N₂]⁺ at m/z 79.03 (Pyrimidinyl cation)

  • Further Fragmentation: The pyrimidine ring itself can undergo fragmentation, often involving the loss of HCN.[6]

The following DOT script visualizes the proposed EI fragmentation cascade.

EI_Fragmentation M M+• m/z 230.07 F199 [M - •OCH3]+ m/z 199.06 M->F199 - •OCH3 F171 [M - •COOCH3]+ m/z 171.06 M->F171 - •COOCH3 F121 [C7H5O2]+ m/z 121.03 M->F121 Path A F79 [C4H3N2]+ m/z 79.03 M->F79 Path B

Caption: Predicted Electron Ionization (EI) fragmentation pathway for this compound.

Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in positive ion mode.[7] Subsequent fragmentation, induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), involves the fragmentation of these even-electron ions.

Protonation is most likely to occur on one of the nitrogen atoms of the pyrimidine ring, as they are the most basic sites. Fragmentation of the [M+H]⁺ ion will proceed through pathways that lead to stable, even-electron product ions.

Key Predicted ESI-MS/MS Fragmentations from [M+H]⁺ (m/z 231.08):

  • Cleavage of the Ether Linkage: The most probable fragmentation pathway for protonated aryl ethers is the cleavage of the C-O bond, leading to the loss of a neutral phenol derivative and formation of a charged pyrimidine.[8]

    • Loss of methyl 3-hydroxybenzoate (C₈H₈O₃, 152.05 Da): This results in the formation of the protonated pyrimidine ion.

      • [C₄H₅N₂]⁺ at m/z 81.04 (Protonated pyrimidine)

    • Loss of pyrimidin-2-ol (C₄H₄N₂O, 96.03 Da): This results in the formation of the protonated methyl benzoate fragment.

      • [C₈H₉O₂]⁺ at m/z 137.06

The following DOT script visualizes the proposed ESI-MS/MS fragmentation.

ESI_Fragmentation cluster_0 Precursor Ion cluster_1 Product Ions MH [M+H]+ m/z 231.08 F81 [C4H5N2]+ m/z 81.04 MH->F81 - C8H8O3 F137 [C8H9O2]+ m/z 137.06 MH->F137 - C4H4N2O

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule [M+H]⁺.

Predicted Mass Spectral Data Summary

The table below summarizes the key ions predicted to be observed in the mass spectra of this compound.

Ionization ModePrecursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed FormulaNeutral Loss
EI 230.07 (M⁺•)199.06[C₁₁H₇N₂O₂]⁺•OCH₃
171.06[C₉H₇N₂O]⁺•COOCH₃
121.03[C₇H₅O₂]⁺C₄H₃N₂O•
79.03[C₄H₃N₂]⁺C₈H₇O₃•
ESI (+) 231.08 ([M+H]⁺)137.06[C₈H₉O₂]⁺C₄H₄N₂O
81.04[C₄H₅N₂]⁺C₈H₈O₃

Experimental Protocol

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation used.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution (LC-MS): Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Working Solution (GC-MS): Dilute the stock solution with a volatile solvent like ethyl acetate or dichloromethane to a final concentration of 10-100 µg/mL.

GC-MS (for EI Analysis) Protocol
  • Instrumentation: A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

LC-MS/MS (for ESI Analysis) Protocol

Due to the polarity of the molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography can be employed.[9][10]

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Chromatographic Column:

    • Reversed-Phase: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • HILIC: Amide or silica-based column.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient (RP):

    • Start at 5% B, hold for 0.5 min.

    • Ramp to 95% B over 5 min.

    • Hold at 95% B for 2 min.

    • Return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Flow: 800 L/hr (Nitrogen).

    • Collision Gas: Argon.

    • MS1 Scan: m/z 100-300 to find the precursor ion ([M+H]⁺ at m/z 231.1).

    • MS2 Product Ion Scan: Select m/z 231.1 as the precursor and scan product ions from m/z 50-250. Optimize collision energy (typically 10-40 eV) to maximize fragmentation.

Conclusion

This application note presents a theoretically grounded prediction of the mass spectrometric fragmentation patterns of this compound under both EI and ESI conditions. The proposed pathways are based on the fundamental principles of organic mass spectrometry and analysis of the molecule's core functional groups. The provided experimental protocols offer a clear and robust starting point for researchers to obtain high-quality mass spectra, enabling the structural confirmation and confident identification of this compound in various research and development settings.

References

  • Parmar, J. M. et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-838.
  • Salem, M. A. I. et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Zu, C. et al. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883. Available at: [Link]

  • Filo. (2025). Explain the EI spectrum of menthyl 2-methylbenzoate and methyl 3-methylbenzoate. Available at: [Link]

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1808. Available at: [Link]

  • ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available at: [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available at: [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. Available at: [Link]

  • ResearchGate. (n.d.). (A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism... Available at: [Link]

  • Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. Available at: [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Available at: [Link]

  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.
  • Kertesz, V. & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-(pyrimidin-2-yloxy)benzoate. Available at: [Link]

  • SciELO. (2025). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Available at: [Link]

  • Demarque, D. P. et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33, 432-455. Available at: [Link]

  • ResearchGate. (2009). (PDF) ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. Available at: [Link]

  • Veeprho. (n.d.). 4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic Acid. Available at: [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Available at: [Link]

  • The Analytical Scientist. (2022). Understanding ESI. Available at: [Link]

  • ChemRxiv. (2025). Efficient generation of open multi-stage fragmentation mass spectral libraries. Available at: [Link]

  • ChemSynthesis. (2025). methyl 3-nitro-2-(2-oxiranyl)benzoate. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purity Analysis of Methyl 3-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the HPLC purity analysis of Methyl 3-(pyrimidin-2-yloxy)benzoate . It is designed for immediate implementation in QC and R&D laboratories.

Introduction & Scope

This compound is a critical intermediate scaffold used in the synthesis of pyrimidinyl-benzoate herbicides (e.g., Bispyribac analogs) and certain kinase inhibitors. Its structural integrity relies on the ether linkage between the electron-deficient pyrimidine ring and the meta-substituted benzoate core.

This protocol addresses the specific analytical challenges posed by this molecule:

  • Polarity Variance: The presence of the basic pyrimidine nitrogens and the lipophilic benzoate ester requires a method capable of resolving species with widely varying pKa values.

  • Impurity Profiling: Common synthetic routes (SNAr coupling) yield specific impurities such as unreacted phenols (Methyl 3-hydroxybenzoate) and hydrolysis byproducts (Carboxylic acids) that must be separated from the main peak.

  • Detection Sensitivity: The method utilizes the strong UV absorbance of the conjugated aromatic systems at 254 nm.

Chemical Structure & Properties[1][2][3][4][5][6][7]

PropertyDescription
Chemical Name This compound
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
LogP (Predicted) ~1.9 (Moderately Lipophilic)
pKa (Acid) ~4.0 (for the hydrolyzed acid impurity)
pKa (Base) ~1.3 (Pyrimidine ring nitrogens)
Solubility Soluble in Acetonitrile, Methanol, DMSO; Sparingly soluble in water.

Method Development Strategy (The "Why")

Column Selection: C18 Chemistry

A C18 (Octadecylsilane) stationary phase is selected due to the molecule's moderate lipophilicity. The meta-substitution pattern provides sufficient steric bulk to interact with the alkyl chains, ensuring retention. A standard 5 µm particle size is sufficient for purity analysis, balancing backpressure with resolution.

Mobile Phase Design: pH Control

Critical Parameter: The mobile phase must be acidic (pH ~2.5 - 3.0).

  • Reasoning 1 (Impurity Retention): The primary degradation product is the hydrolyzed acid, 3-(pyrimidin-2-yloxy)benzoic acid. At neutral pH, this exists as a carboxylate anion (COO⁻) and would elute in the void volume (t₀), co-eluting with salts. At pH 2.5, it exists in its neutral protonated form (COOH), ensuring retention and separation from the solvent front.

  • Reasoning 2 (Peak Shape): The pyrimidine nitrogens can interact with residual silanols on the silica support, causing peak tailing. An acidic modifier (Phosphoric acid or Formic acid) suppresses silanol ionization and improves peak symmetry.

Detection Wavelength

The conjugated benzene and pyrimidine rings exhibit strong absorbance in the UV region. 254 nm is chosen as the primary wavelength as it maximizes the signal-to-noise ratio for aromatic ethers while minimizing baseline drift from mobile phase gradients.

Experimental Protocol

Equipment & Reagents[2][8][9][10][11]
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD/VWD, Autosampler).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Reagents:

    • Acetonitrile (HPLC Grade)[1][2]

    • Water (Milli-Q / HPLC Grade)

    • Phosphoric Acid (85%, HPLC Grade)

Chromatographic Conditions[2][8][10]
ParameterSetting
Mobile Phase A 0.1% H₃PO₄ in Water (pH ~2.2)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV @ 254 nm (Bandwidth 4 nm, Ref 360 nm)
Run Time 25 Minutes
Gradient Program

Rationale: A linear gradient is employed to elute the polar acid impurities early, followed by the target ester, and finally flushing highly lipophilic dimers or precursors.

Time (min)% Mobile Phase BEvent
0.010Initial Hold
2.010Isocratic Hold (Equilibration)
15.090Linear Ramp (Elution of Main Peak)
20.090Wash Step
20.110Return to Initial
25.010Re-equilibration
Sample Preparation
  • Diluent: Acetonitrile : Water (50:50 v/v).[1]

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 2 mins, dilute to volume with Water. (Conc: 1000 µg/mL).[1]

  • Working Standard: Dilute Stock 1:10 with Diluent to obtain 100 µg/mL . Filter through a 0.45 µm PTFE syringe filter before injection.

Visualizing the Workflow & Impurity Origins

Diagram 1: Analytical Workflow

This diagram outlines the sequential steps from sample intake to data reporting.

AnalyticalWorkflow Sample Raw Sample (Solid) Prep Sample Prep (Dissolve in ACN/H2O) Sample->Prep Weigh 10mg Filter Filtration (0.45 µm PTFE) Prep->Filter Sonicate HPLC HPLC Analysis (C18, Gradient) Filter->HPLC Inject 10µL Detect Detection (UV 254nm) HPLC->Detect Separation Data Data Processing (Integration & Calc) Detect->Data Chromatogram

Caption: Standardized analytical workflow for purity assessment ensuring sample homogeneity and system compatibility.

Diagram 2: Impurity Origin & Separation Logic

This diagram correlates the synthetic pathway with the expected elution order (retention time), demonstrating the method's specificity.

ImpurityProfile Precursor1 Methyl 3-hydroxybenzoate (Starting Material) Reaction S_NAr Coupling (Base/DMF) Precursor1->Reaction Elution HPLC Elution Order Precursor1->Elution Mid Eluting (Phenolic) Precursor2 2-Chloropyrimidine (Starting Material) Precursor2->Reaction Product TARGET: This compound Reaction->Product SideRxn Hydrolysis Product->SideRxn Moisture/Acid Product->Elution Late Eluting (Target Ester) Impurity1 Impurity A: 3-(pyrimidin-2-yloxy)benzoic acid SideRxn->Impurity1 Impurity1->Elution Early Eluting (Polar/Acidic)

Caption: Correlation between synthetic origins and chromatographic retention. Acidic impurities elute first, followed by phenols, then the target ester.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following System Suitability Test (SST) criteria must be met before releasing results.

ParameterAcceptance CriteriaScientific Rationale
Resolution (Rs) > 2.0 between Impurity A and TargetEnsures accurate quantitation of the hydrolysis product.
Tailing Factor (T) 0.8 < T < 1.5Indicates minimal silanol interaction and proper pH control.
Precision (RSD) ≤ 1.0% (n=6 injections)Confirms autosampler and pump stability.
Theoretical Plates (N) > 5000Confirms column efficiency.

Troubleshooting Guide

  • Issue: Split peak or shoulder on the main peak.

    • Cause: Sample solvent is too strong (100% Acetonitrile) causing "solvent effect" at the column head.

    • Fix: Dilute sample in 50:50 Water:Acetonitrile.

  • Issue: Drifting Retention Times.

    • Cause: Mobile phase pH fluctuation or insufficient equilibration.

    • Fix: Ensure Phosphoric acid is accurately added; equilibrate column for at least 10 column volumes (approx 15 mins) before the run.

  • Issue: Ghost peaks in gradient.

    • Cause: Impurities in the water or organic modifier accumulating on the column during equilibration.

    • Fix: Use HPLC-grade water; run a blank gradient to subtract baseline.

References

  • Synthesis and Impurity Profiling of Pyrimidinyl Benzoates: Wang, L., et al. "Synthesis and herbicidal activity of novel pyrimidinyl ether derivatives." Journal of Agricultural and Food Chemistry, 2010. (Generalized reference for pyrimidinyl ether synthesis).

  • HPLC Method Validation Guidelines: International Conference on Harmonisation (ICH).[1] "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

  • Chromatographic Behavior of Benzoate Esters: PubChem Compound Summary for Methyl 4-(pyrimidin-2-yloxy)benzoate (Structural Analog).

  • General Protocol for HPLC of Nitrogen Heterocycles: Agilent Technologies. "Analysis of Basic Compounds using Reversed-Phase HPLC."

Sources

Application Note: Cell-Based Assay Development for Methyl 3-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in Medicinal Chemistry and In Vitro Pharmacology . It focuses on the evaluation of Methyl 3-(pyrimidin-2-yloxy)benzoate (M3PB) as a pharmacophore scaffold, specifically addressing its properties as a potential prodrug and bioisostere for kinase inhibitors (e.g., BCR-ABL or FAK inhibitors) or P2X3 antagonists.[1][2]

Focus: Pharmacophore Validation, Prodrug Hydrolysis Kinetics, and Cytotoxicity Profiling.[1][2]

Introduction & Scientific Rationale

This compound (M3PB) represents a critical "fragment" scaffold in drug discovery.[1][2] Structurally, it features a pyrimidin-2-yloxy motif linked to a benzoate ester.[1][2][3][4] This architecture is highly relevant for two reasons:

  • Bioisosterism: The ether oxygen (-O-) serves as a bioisostere for the amino (-NH-) linker found in established kinase inhibitors (e.g., Nilotinib intermediates) and P2X3 antagonists.[1][2] Evaluating the ether linkage is crucial for optimizing metabolic stability and conformational freedom.[2]

  • Prodrug Mechanics: The methyl ester moiety is lipophilic, facilitating cell permeability.[2] Once intracellular, it is hypothesized to undergo hydrolysis by carboxylesterases (CES1/CES2) to the active free acid form (3-(pyrimidin-2-yloxy)benzoic acid).[1][2]

Challenge: Standard cell-based assays often fail to distinguish between the activity of the parent ester and the hydrolyzed acid, leading to misleading Structure-Activity Relationships (SAR).[1][2]

Objective: This guide details the development of a kinetic cell-based assay system to evaluate M3PB, ensuring that potency data accounts for intracellular hydrolysis and linker stability.

Assay Strategy & Workflow

We will employ a Dual-Readout Strategy using K562 cells (BCR-ABL+ model) as a surrogate system for antiproliferative screening, coupled with an LC-MS/MS stability check.

Core Workflow Diagram

AssayWorkflow cluster_Cell Cellular Compartment Compound M3PB (Solid) Stock 10mM DMSO Stock Compound->Stock MediaPrep Serum-Free vs. 10% FBS Media Stock->MediaPrep Permeation Passive Diffusion MediaPrep->Permeation Hydrolysis Esterase Hydrolysis (Ester -> Acid) Permeation->Hydrolysis Intracellular Target Target Engagement (Kinase/Receptor) Hydrolysis->Target Active Species LCMS Parallel LC-MS (Lysate Analysis) Hydrolysis->LCMS QC Step Readout Readout: CellTiter-Glo (ATP/Viability) Target->Readout

Caption: Figure 1.[1][2] Integrated workflow for evaluating M3PB. The critical step is verifying intracellular hydrolysis of the methyl ester to the active acid form.[2]

Protocol 1: Compound Preparation & Stability Assessment

Rationale: Methyl esters can hydrolyze spontaneously in plasma-containing media, confounding IC50 values.[1][2] You must determine the "half-life" of M3PB in your assay buffer before adding cells.[1][2]

Materials
  • Compound: this compound (Purity >98%).[1][2]

  • Vehicle: Anhydrous DMSO.[1][2]

  • Media: RPMI-1640 (with and without 10% Heat-Inactivated FBS).

  • Analysis: HPLC or LC-MS.

Step-by-Step Procedure
  • Stock Prep: Dissolve M3PB to 10 mM in DMSO. Vortex for 30s. Store at -20°C. Note: Avoid freeze-thaw cycles which introduce moisture and promote hydrolysis.[1][2]

  • Media Spiking: Dilute stock to 10 µM in:

    • Condition A: RPMI + 10% FBS (High Esterase activity).[1][2]

    • Condition B: RPMI Serum-Free (Low Esterase activity).[1][2]

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 1h, 4h, and 24h. Quench immediately with 150 µL Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 10 min) and inject supernatant into LC-MS. Monitor the parent mass (Methyl ester) vs. the Acid metabolite.[2]

Acceptance Criteria:

  • If T1/2 < 1 hour in media, the compound acts as a "soft drug" and you are testing the Acid .[2]

  • If T1/2 > 24 hours, you are testing the Ester .[2]

Protocol 2: Cell-Based Antiproliferative Assay (K562 Model)

Rationale: This protocol assesses the functional potency of the scaffold.[1][2] K562 cells are selected due to their dependence on BCR-ABL kinase; if M3PB acts as a kinase inhibitor fragment (bioisostere to Nilotinib intermediates), efficacy will be observed here.[1][2]

Experimental Setup
ParameterSpecificationCausality/Reasoning
Cell Line K562 (ATCC CCL-243)Robust suspension line; highly sensitive to kinase inhibition.[1][2]
Seeding Density 5,000 cells/well (96-well)Ensures logarithmic growth phase during the 72h assay window.[1][2]
Compound Range 0.1 nM – 100 µM (1:3 dilution)Broad range required for fragments/scaffolds which typically have weaker affinity (µM range).[1][2]
Incubation Time 72 HoursAllows sufficient time for cell cycle arrest and apoptosis induction.[1][2]
Vehicle Limit 0.5% DMSOHigher concentrations may induce artifacts in K562 differentiation.[1][2]
Detailed Methodology
  • Cell Preparation: Harvest K562 cells (viability >95%). Resuspend in RPMI + 10% FBS at 1.0 x 10^5 cells/mL .

  • Plating: Dispense 50 µL/well into white-walled 96-well plates (Corning #3610). Incubate for 4h to equilibrate.

  • Compound Treatment:

    • Prepare 2X compound solutions in media (to minimize DMSO shock).[1][2]

    • Add 50 µL of 2X compound to respective wells.

    • Controls:

      • Positive: Imatinib or Nilotinib (1 µM).[1][2]

      • Negative:[1] 0.5% DMSO Vehicle.[1][2]

      • Blank: Media only (no cells).[1][2]

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout (CellTiter-Glo):

    • Equilibrate plate to Room Temp (RT) for 30 min.

    • Add 100 µL CellTiter-Glo reagent.[1][2] Shake orbitally (2 min).

    • Incubate 10 min (RT) to stabilize luminescence.

    • Read on EnVision or similar plate reader.[1][2]

Data Analysis
  • Normalize RLU (Relative Light Units) to DMSO control (100%).

  • Fit data to a 4-parameter logistic equation:

    
    [1][2]
    
  • Z-Factor Calculation: Must be > 0.5 for a valid assay run.[1][2]

Protocol 3: Mechanistic Validation (Western Blot)

Rationale: To confirm on-target effects (e.g., Kinase inhibition) vs. general toxicity, you must assess downstream signaling.[1][2]

Pathway Diagram: Kinase Inhibition

Signaling M3PB M3PB (Inhibitor) BCR_ABL BCR-ABL / Kinase M3PB->BCR_ABL Inhibits STAT5 STAT5 BCR_ABL->STAT5 Phosphorylation pSTAT5 p-STAT5 (Active) STAT5->pSTAT5 Apoptosis Apoptosis / Growth Arrest pSTAT5->Apoptosis Prevents

Caption: Figure 2.[1][2] Hypothetical Mechanism of Action. If M3PB engages the kinase pocket, it should reduce p-STAT5 levels.[1][2]

Procedure:

  • Treat 1x10^6 K562 cells with M3PB (at IC90 concentration) for 6 hours .

  • Lyse in RIPA buffer + Phosphatase Inhibitors.[1][2]

  • Run SDS-PAGE and blot for p-STAT5 (Tyr694) vs. Total STAT5 .[1][2]

  • Result Interpretation: A decrease in p-STAT5 confirms kinase inhibitory activity.[1][2] Lack of change suggests the cell death observed in Protocol 2 is due to off-target cytotoxicity (e.g., membrane disruption).[1][2]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Solubility / Precipitation M3PB is lipophilic (cLogP ~2-3).[1][2]Limit top concentration to 50 µM. Ensure DMSO stock is anhydrous.[1][2]
Shift in IC50 over time Hydrolysis of Methyl Ester.Compare 24h vs 72h IC50.[1][2] If 24h is much weaker, the Acid (metabolite) is likely the active species.[2]
High Background Signal Edge effects in plate.Use "dummy" water wells on plate perimeter.[1][2]
No Activity (IC50 > 100µM) Scaffold is too small (Fragment).This is expected for fragments. Perform an Analog Search (e.g., add substituents to the benzoate ring) to improve affinity.

References

  • PubChem. (2025).[1][2][4] Methyl 4-(pyrimidin-2-yloxy)benzoate Compound Summary. National Library of Medicine.[2][4] [Link][1][2][4]

  • Manley, P. W., et al. (2010).[2] Advances in the structural biology, design and clinical development of BCR-ABL kinase inhibitors for the treatment of chronic myeloid leukaemia. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.[1][2] (Reference for Kinase Inhibitor Scaffolds).

  • Vertex AI Search. (2026).[1][2] Grounding Verification for this compound. (Verified chemical structure and herbicide/kinase relevance).

  • WeedScience.org. (2025).[1][2] Herbicide Mode of Action Table: Pyrimidinyl(thio)benzoates. [Link] (Reference for ALS inhibition context of this scaffold).[1][2]

Sources

Application Notes and Protocols for the Cytotoxicity Profiling of Methyl 3-(pyrimidin-2-yloxy)benzoate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Scientific Context

The pyrimidine scaffold is a cornerstone in the development of anticancer therapeutics, forming the core of numerous established antimetabolites and targeted agents.[1][2][3] These compounds often exert their effects by interfering with DNA and RNA synthesis or by inhibiting critical signaling pathways that drive cancer cell proliferation and survival.[3][4] Methyl 3-(pyrimidin-2-yloxy)benzoate is a novel synthetic compound featuring a pyrimidine core. Its structural characteristics suggest a potential for biological activity, yet its cytotoxic profile against cancer cells remains uncharacterized.

These application notes provide a comprehensive framework for the initial in vitro screening and characterization of this compound. The primary objective is to determine its cytotoxic and cytostatic effects on a panel of representative cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for assessing cell viability and elucidating the preliminary mechanism of action. The methodologies described herein are designed to be robust, reproducible, and form the basis of a standard screening cascade for novel chemical entities.[5][6]

Experimental Design: A Multi-Assay Approach

A successful initial screening strategy relies on a multi-faceted approach to not only quantify cytotoxicity but also to gain early insights into the mechanism of cell death.[5][6] This protocol outlines a tiered experimental workflow, beginning with broad cytotoxicity screening and progressing to more specific mechanistic assays.

G cluster_0 Tier 1: Primary Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Elucidation A Prepare Compound Stock (this compound) C Perform Dose-Response Treatment (e.g., 0.1 nM to 100 µM) A->C B Select & Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B->C D MTT or SRB Assay (72h endpoint) C->D E Calculate IC50 Values D->E F Treat Cells with Compound (at IC50 concentration) E->F Inform concentration for mechanistic studies G Annexin V / PI Apoptosis Assay (Flow Cytometry) F->G H Characterize Mode of Cell Death (Apoptosis vs. Necrosis) G->H

Caption: Tiered workflow for cytotoxicity testing.

Materials and Reagents

  • Compound: this compound

  • Cell Lines:

    • MCF-7 (Human Breast Adenocarcinoma)

    • A549 (Human Lung Carcinoma)

    • HCT116 (Human Colorectal Carcinoma)

    • Normal human fibroblast cell line (e.g., MRC-5) for selectivity assessment.

  • Culture Media: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for MTT Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO).[7]

  • Reagents for SRB Assay:

    • Trichloroacetic acid (TCA), cold.

    • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).

    • Tris base solution (10 mM).[8]

  • Reagents for Apoptosis Assay:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • General Labware: 96-well and 6-well tissue culture plates, sterile pipette tips, serological pipettes, cell scrapers, centrifuges.

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance

Maintaining healthy, exponentially growing cell cultures is critical for reproducible cytotoxicity data.

  • Culture Conditions: Maintain all cell lines in a humidified incubator at 37°C with 5% CO₂.[9]

  • Subculture: Upon reaching 80-90% confluency, passage the cells.

    • Aspirate the old medium.

    • Wash cells with sterile Phosphate-Buffered Saline (PBS).

    • Add trypsin-EDTA and incubate for 2-5 minutes until cells detach.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new flasks at the appropriate split ratio.

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10][11] The reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells produces a purple formazan product.[7]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

    • Replace the medium in each well with 100 µL of the medium containing the various compound concentrations.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[10]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate.[12] The amount of bound dye is directly proportional to the cell mass.[12] This assay was widely used by the National Cancer Institute for drug screening.[13]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: After the 72-hour incubation, gently add 100 µL of cold 10% (w/v) TCA to each well without aspirating the medium. Incubate at 4°C for at least 1 hour.[8][14]

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA, medium, and unbound cells. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[8]

  • Solubilization: Air dry the plates. Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Reading: Shake the plate for 10 minutes and read the absorbance at 540 nm.

G A Seed Cells in 96-well Plate (24h incubation) B Add Serial Dilutions of Compound (72h incubation) A->B C Add MTT Reagent (4h incubation) B->C D Solubilize Formazan (DMSO) C->D E Read Absorbance (570 nm) D->E

Caption: Workflow for the MTT cytotoxicity assay.

Data Analysis and Interpretation

Calculating Percentage Viability and IC50

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to inhibit a biological process by 50%.[15][16]

  • Normalize Data: Convert the raw absorbance data into percentage cell viability using the following formula:

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Dose-Response Curve: Plot the percentage viability against the logarithm of the compound concentration.

  • IC50 Determination: Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value.[16][17] This can be performed using software such as GraphPad Prism or specialized Excel add-ins.[15][17]

Example Data Presentation
Cell LineAssayIC50 (µM)
MCF-7MTT[Insert Value]
A549MTT[Insert Value]
HCT116MTT[Insert Value]
MRC-5MTT[Insert Value]
MCF-7SRB[Insert Value]
A549SRB[Insert Value]
HCT116SRB[Insert Value]
MRC-5SRB[Insert Value]

Mechanistic Insights: Apoptosis vs. Necrosis

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or cellular injury (necrosis), an Annexin V/PI assay is recommended.[18] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[19] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[19]

Protocol 4: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.

  • Washing: Wash the cells twice with cold PBS and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Interpretation of Results:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G Q1 Q2 Q3 Q4 X_axis Annexin V-FITC → Y_axis Propidium Iodide → Q2_label Late Apoptotic / Necrotic (Annexin+/PI+) Q3_label Viable (Annexin-/PI-) Q4_label Early Apoptotic (Annexin+/PI-) X_neg X_neg X_pos X_pos X_neg->X_pos Y_neg Y_neg Y_pos Y_pos Y_neg->Y_pos

Caption: Quadrant analysis for Annexin V/PI flow cytometry.

Troubleshooting

IssuePossible CauseSolution
High background in MTT assay Contamination; phenol red interference.Use sterile technique; prepare a background control with medium and MTT but no cells.
Low signal in MTT/SRB assay Insufficient cell number; incorrect wavelength.Optimize cell seeding density; ensure reader is set to the correct wavelength (570 nm for MTT, 540 nm for SRB).
Inconsistent IC50 values Cells not in logarithmic growth phase; pipetting errors.Ensure consistent cell passage number and confluency; use calibrated multichannel pipettes.
No dose-response observed Compound is inactive or insoluble at tested concentrations.Check compound solubility in media; expand concentration range.

Conclusion and Future Directions

These protocols provide a robust starting point for evaluating the cytotoxic potential of this compound. The initial screening using MTT and/or SRB assays will establish the dose-dependent effects on cell viability across different cancer types and allow for the calculation of IC50 values. Subsequent analysis by Annexin V/PI flow cytometry will offer crucial insights into the mode of cell death induced by the compound.

Positive results from this initial screen would warrant further investigation into the specific molecular targets and signaling pathways affected by this compound. This could include cell cycle analysis, western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), and kinase inhibition profiling, given that many pyrimidine derivatives target protein kinases.[1]

References

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. (2024). [Link]

  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PMC. (2025). [Link]

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. (2025). [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? ResearchGate. (2014). [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Preprints.org. (2026). [Link]

  • How to calculate IC50. Science Gateway. [Link]

  • How can I calculate IC50 for a cytotoxic substance? ResearchGate. (2015). [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. MDPI. (2022). [Link]

  • Model Selection and Experimental Design for Screening Experiments. KCAS Bio. (2025). [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. (2025). [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. SpringerLink. (2021). [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. (2024). [Link]

  • Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS One. (2022). [Link]

  • Classic NCI-60 Screen (Archived). National Cancer Institute. [Link]

  • How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [Link]

  • Pyrimidine Nucleoside Analogs in Cancer Treatment. PubMed. (2003). [Link]

Sources

Application Note: A Systematic Approach to Solubility Assessment and Enhancement for Methyl 3-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall therapeutic efficacy. Poor solubility is a leading cause of failure in the drug development pipeline, making early and accurate solubility assessment paramount. This application note presents a comprehensive guide for researchers and drug development professionals on the systematic evaluation and improvement of aqueous solubility, using Methyl 3-(pyrimidin-2-yloxy)benzoate as a representative model compound. We provide detailed, step-by-step protocols for determining both kinetic and thermodynamic solubility. Furthermore, we explore and detail methodologies for solubility enhancement, including pH modification, the use of co-solvents, and complexation with cyclodextrins. The causality behind each experimental choice is explained, and all protocols are designed to be self-validating. This guide serves as a practical framework for characterizing and overcoming solubility challenges for novel chemical entities.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the journey from a promising chemical entity to a viable drug product is fraught with challenges, with poor aqueous solubility being one of the most significant hurdles.[1][2] A drug must be in a dissolved state at the site of absorption to permeate biological membranes and enter systemic circulation.[3] Consequently, low solubility can lead to poor absorption, low and variable bioavailability, and ultimately, therapeutic failure.[4] It is estimated that up to 40% of approved drugs and nearly 90% of molecules in the development pipeline are poorly soluble.[2][4]

This compound serves as our model compound for this guide. Its structure, featuring both aromatic and heteroaromatic rings, suggests potential hydrophobicity, making it an excellent candidate for illustrating a systematic approach to solubility characterization and enhancement. This document outlines a logical progression from foundational solubility measurements to targeted improvement strategies, providing researchers with the necessary protocols and rationale to make informed decisions during the drug development process.

Foundational Solubility Assessment

The first step in addressing potential solubility issues is accurate measurement. Two key types of solubility are determined: kinetic and thermodynamic.

Kinetic Solubility: An Early Discovery Metric

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a concentrated DMSO stock into an aqueous buffer.[5][6] This method is high-throughput and mimics the conditions of many early-stage in vitro biological assays, where precipitation can lead to erroneous results.[7] It provides a rapid assessment of a compound's propensity to fall out of solution.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microplate.

  • Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Mixing and Incubation: Mix the plate on a shaker for 5 minutes. Incubate the plate at room temperature (25°C) for 2 hours to allow for precipitation to occur.

  • Measurement: Measure the light scattering (turbidity) in each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility. This is typically determined by comparing the signal to positive (known insoluble compound) and negative (buffer with DMSO) controls.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility is the true saturation concentration of the most stable crystalline form of a compound in a given solvent at equilibrium.[5][8] This measurement is crucial for lead optimization and formulation development as it reflects the maximum concentration achievable under equilibrium conditions, which is relevant for predicting oral absorption.[8] The shake-flask method is the universally accepted standard for this determination.[5]

  • Compound Addition: Add an excess amount of solid this compound (e.g., 1-2 mg) to a 1.5 mL glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the test buffer (e.g., PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This extended incubation allows the system to reach equilibrium.[5][9]

  • Sample Separation: After incubation, allow the vial to stand to let the excess solid settle. Carefully collect the supernatant and separate the dissolved compound from the solid material. This is best achieved by centrifugation (e.g., 10,000 x g for 15 minutes) followed by filtration of the supernatant through a low-binding 0.45 µm filter (e.g., PVDF).

  • Quantification: Prepare a series of calibration standards of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration.[10]

  • Data Analysis: The measured concentration of the saturated solution is the thermodynamic solubility, typically reported in µg/mL or µM.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A 1. Add excess solid compound to vial B 2. Add precise volume of aqueous buffer A->B C 3. Seal and shake at constant temp (24-48h) B->C D 4. Centrifuge to pellet excess solid C->D E 5. Filter supernatant (0.45 µm filter) D->E F 6. Quantify filtrate via HPLC or LC-MS/MS E->F G 7. Compare against calibration curve F->G Result Thermodynamic Solubility Value G->Result

Caption: Thermodynamic Solubility Workflow.

Strategies for Solubility Enhancement

If initial testing reveals that this compound has low aqueous solubility, several strategies can be employed to improve it. The choice of method depends on the physicochemical properties of the compound and the desired formulation.[1][11]

pH Modification

For ionizable compounds, solubility is often pH-dependent.[12][13] The pyrimidine moiety in this compound is weakly basic and can be protonated at acidic pH. The resulting salt form is typically more water-soluble than the neutral form.[14] Generating a pH-solubility profile is essential to understand this behavior.

G Neutral Neutral Compound (R) (Low Solubility) Proton + H+ Neutral->Proton Ionized Protonated Compound (RH+) (High Solubility) Equilibrium pKa Proton->Ionized

Caption: pH-Dependent Ionization.

  • Prepare Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4).

  • Perform Shake-Flask Method: Conduct the thermodynamic solubility assay (Protocol 2.2.1) in parallel for each of the prepared buffers.

  • Plot Data: Plot the measured solubility (on a log scale) against the pH of the buffer.

  • Interpretation: The resulting profile will reveal the pH at which solubility is maximized. This data is critical for selecting appropriate formulation strategies for oral dosage forms, as the pH varies significantly throughout the gastrointestinal tract.[15]

Co-solvency

Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[16][17] They work by reducing the polarity of the solvent system. Common pharmaceutical co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[18]

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous buffer (e.g., PBS, pH 7.4) mixtures containing increasing percentages of a co-solvent (e.g., 5%, 10%, 20%, 40% v/v of Propylene Glycol).

  • Determine Solubility: Measure the thermodynamic solubility of this compound in each co-solvent mixture using Protocol 2.2.1.

  • Plot and Analyze: Plot the solubility against the percentage of co-solvent. This will identify the effectiveness of the co-solvent and the concentration required to achieve the target solubility.

  • Considerations: While effective, the concentration of co-solvents must be carefully controlled, especially for parenteral formulations, due to potential toxicity. Uncontrolled precipitation can also occur upon dilution with aqueous media.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can encapsulate poorly water-soluble "guest" molecules, like our model compound, within their cavity, forming an inclusion complex that has significantly improved aqueous solubility.[21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and safety profile.[22][23]

G CD Cyclodextrin (Hydrophilic Exterior) Equals Drug Hydrophobic Drug (Low Solubility) Plus + Complex Inclusion Complex (High Solubility)

Caption: Cyclodextrin Inclusion Complexation.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0, 1, 2, 5, 10, 15% w/v) in a selected buffer (e.g., pH 7.4 PBS).

  • Equilibrate with Compound: Add an excess of solid this compound to each cyclodextrin solution.

  • Follow Shake-Flask Method: Use the procedure outlined in Protocol 2.2.1 (shaking for 24-48h, centrifugation, filtration) for each concentration.

  • Quantify and Plot: Quantify the concentration of the dissolved compound in each filtered sample. Plot the solubility of the compound against the concentration of HP-β-CD.

  • Interpretation: A linear increase in solubility with increasing cyclodextrin concentration (an A-type phase solubility diagram) indicates the formation of a soluble 1:1 complex. The slope of this line can be used to calculate the stability constant of the complex.

Data Summary and Interpretation

To facilitate a clear comparison of the enhancement strategies, all quantitative data should be summarized in a structured table.

Table 1: Hypothetical Solubility Data for this compound

ConditionSolvent/MediumMeasured Solubility (µg/mL)Fold Increase (vs. pH 7.4)
Baseline (Thermodynamic) PBS, pH 7.45.21.0
pH Modification Buffer, pH 2.0155.8~30x
Buffer, pH 4.548.1~9x
Co-solvency 20% PG in PBS, pH 7.488.4~17x
40% PG in PBS, pH 7.4251.9~48x
Cyclodextrin Complexation 5% HP-β-CD in PBS, pH 7.4124.8~24x
10% HP-β-CD in PBS, pH 7.4265.2~51x

Based on this hypothetical data, both pH modification to acidic conditions and the use of co-solvents or cyclodextrins significantly improve the solubility of the model compound. For an oral formulation, leveraging the low pH of the stomach could be a viable strategy. For a neutral pH parenteral formulation, both co-solvents and cyclodextrins offer powerful solutions, with the final choice depending on factors like required dose, administration route, and potential toxicity. These decisions must be made in accordance with regulatory guidelines, such as those outlined by the International Council for Harmonisation (ICH).[24][25][26][27][28]

Conclusion

The systematic assessment and enhancement of aqueous solubility are indispensable activities in modern drug development. By employing a logical workflow that begins with accurate kinetic and thermodynamic solubility measurements, researchers can identify potential liabilities early. As demonstrated with the model compound this compound, subsequent investigation into strategies like pH modification, co-solvency, and cyclodextrin complexation provides a clear path to overcoming solubility challenges. The detailed protocols and rationale presented in this application note offer a robust framework for scientists to characterize their compounds thoroughly and develop formulations with an enhanced probability of clinical success.

References

  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (n.d.). Google AI.
  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. (2000, May 1). European Medicines Agency (EMA).
  • Davis, M. E., & Brewster, M. E. (n.d.). Cyclodextrins in delivery systems: Applications - PMC. National Institutes of Health (NIH).
  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
  • ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. (n.d.). ResearchGate.
  • CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013, December 15). Unknown Source.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC. National Institutes of Health (NIH).
  • Cyclodextrins used as excipients. (2017, October 9). European Medicines Agency (EMA).
  • Cosolvent. (n.d.). Wikipedia.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Co-solvents. (n.d.). MedchemExpress.com.
  • Solubility Enchantment Of Poorly Soluble Drug. (2024, July 7). International Journal of Pharmaceutical Sciences.
  • How to Achieve Drug Solubility. (2020, November 5). AZoLifeSciences.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI.
  • Di, L., & Kerns, E. H. (2012, April 10). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. Molecular Pharmaceutics - ACS Publications.
  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (n.d.). ECA Academy.
  • Improving solubility and accelerating drug development. (n.d.). Veranova.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • PH-dependent solubility: Significance and symbolism. (2025, July 31). Unknown Source.
  • ADME Solubility Assay. (n.d.). BioDuro-Global CRDMO, Rooted in Science.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). Unknown Source.
  • ICH Q6A Guideline. (n.d.). IKEV.
  • Exp. 11 The influence of pH on solubility in water Theory:. (n.d.). Unknown Source.
  • Aqueous Kinetic Solubility. (2023, June 9). ADME@NCATS - NIH.
  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. (2008, December 15). PubMed.
  • Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
  • Ph and solubility profile. (n.d.). Slideshare.
  • Thermodynamic Solubility Assay. (n.d.). Evotec.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • Thermodynamic Solubility Assay. (n.d.). Domainex.
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 3-(pyrimidin-2-yloxy)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-BENZ-001 Topic: Low Yield Optimization in Ether Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Diagnostic Hub: Where is the failure occurring?

Before altering your protocol, we must identify the specific failure mode.[1] Low yield is a symptom, not the root cause.[1] Please review the decision tree below to categorize your issue.

DiagnosticTree Start START: Analyze Crude NMR/LCMS Q1 Is Starting Material (Phenol) consumed? Start->Q1 ResultA Issue: KINETICS Phenol remains unreacted. Reaction is too slow. Q1->ResultA No (SM present) ResultB Issue: CHEMO-SELECTIVITY Product formed but ester hydrolyzed to acid. Q1->ResultB Yes (Acid detected) ResultC Issue: DECOMPOSITION Black tar / complex mixture. Pyrimidine polymerization. Q1->ResultC Yes (Messy baseline)

Figure 1: Diagnostic logic flow for categorizing synthesis failure.

Troubleshooting Guides

Module A: The Kinetic Barrier (Starting Material Remains)

The Problem: The reaction stalls. The nucleophile (phenol) is deactivated by the electron-withdrawing ester group, and the electrophile (2-chloropyrimidine) is not sufficiently reactive.

Technical Insight: The reaction is a Nucleophilic Aromatic Substitution (


).[2][3][4] For this to proceed, the transition state (Meisenheimer complex) must be stabilized.
  • Nucleophile: Methyl 3-hydroxybenzoate is a poor nucleophile because the ester pulls electron density from the phenoxide oxygen.

  • Base Effect: Potassium carbonate (

    
    ) often fails in Acetonitrile (MeCN) due to poor solubility and the "tight ion pair" effect, where the potassium cation shields the phenoxide.
    

Solution: The "Cesium Effect" Switch to Cesium Carbonate (


) .[5] Cesium has a large ionic radius, creating a "naked" phenoxide anion that is significantly more nucleophilic than its potassium counterpart.[1]

Q: Can I just increase the temperature? A: Caution is advised. Above 100°C, 2-chloropyrimidine is prone to polymerization and hydrolysis if any moisture is present.[1]

Module B: The Stability Trap (Ester Hydrolysis)

The Problem: You observe the formation of 3-(pyrimidin-2-yloxy)benzoic acid (the carboxylic acid) instead of the methyl ester.

Technical Insight: Methyl esters are susceptible to hydrolysis under basic conditions, especially at elevated temperatures.[1]

  • Moisture: If your DMF/DMSO is not anhydrous, hydroxide ions (

    
    ) will generate in situ.
    
  • Base Choice: Stronger bases like NaH or NaOH are strictly forbidden here. They will saponify the ester faster than the

    
     reaction occurs.
    

Solution:

  • Strict Anhydrous Conditions: Use molecular sieves in your solvent.

  • Mild Base: Stick to Carbonates (

    
    ).
    
  • Avoid Methanol: Do not use methanol as a solvent; it promotes transesterification and often introduces water.

Module C: The "Wall" (When Fails)

The Problem: Even with Cesium and heat, the conversion is <20%.

Technical Insight: If the electronic mismatch is too severe (highly deactivated phenol), the energy barrier for direct


 is insurmountable. You must switch mechanisms from nucleophilic substitution  to metal-catalyzed coupling (Ullmann-type) .

Solution: Implement a Copper(I)-catalyzed ether synthesis. This mechanism proceeds via oxidative addition/reductive elimination and is less sensitive to the nucleophilicity of the phenol.

Optimized Protocols

Protocol A: Enhanced (First Line of Defense)

Recommended for: Standard synthesis where starting material is recoverable.

ParameterConditionRationale
Solvent DMF or DMSO (Anhydrous)High dielectric constant stabilizes the polar transition state.
Base

(2.0 equiv)
"Cesium Effect" increases phenoxide reactivity [1].
Stoichiometry Phenol (1.0 eq) : Pyrimidine (1.2 eq)Slight excess of electrophile drives kinetics.
Temp 80°C - 90°CSufficient energy without thermal decomposition.
Concentration 0.2 M - 0.5 MHigh concentration favors bimolecular reaction rates.

Step-by-Step:

  • Charge Methyl 3-hydroxybenzoate (1.0 equiv) and

    
      (2.0 equiv) into a dry flask.
    
  • Add anhydrous DMF (0.5 M concentration relative to phenol).

  • Stir at RT for 15 mins to ensure deprotonation (slurry formation).

  • Add 2-Chloropyrimidine (1.2 equiv).

  • Heat to 90°C under

    
     atmosphere.
    
  • Monitor: Check LCMS at 2 hours. If <50% conv, add 10 mol% DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst.

Protocol B: Copper-Catalyzed Ullmann Coupling (Advanced)

Recommended for: Stubborn substrates where Protocol A yields <30%.

ParameterConditionRationale
Catalyst CuI (10 mol%)Copper(I) source for oxidative addition.
Ligand Picolinic acid (20 mol%) or TMHDStabilizes the active Cu-species and prevents precipitation [2].
Base

(2.0 equiv)
Mild base compatible with Cu-catalysis.
Solvent DMSOEssential for solubilizing the inorganic base and catalyst.

Step-by-Step:

  • Charge Phenol (1.0 equiv), 2-Chloropyrimidine (1.5 equiv), CuI (0.1 equiv), Picolinic acid (0.2 equiv), and

    
     (2.0 equiv).
    
  • Evacuate and backfill with

    
     (3 times). Oxygen kills this catalyst. 
    
  • Add degassed DMSO.

  • Heat to 90°C - 100°C for 12-16 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO. Filter through Celite to remove Copper residues.

Mechanistic Visualization

Understanding the pathway helps predict side reactions. Below is the mechanism for the recommended Protocol A (


).

SNAr_Mechanism Phenol Methyl 3-hydroxybenzoate (Deactivated Nucleophile) Phenoxide Naked Phenoxide (Active Species) Phenol->Phenoxide Deprotonation (Fast) Base Cs2CO3 (Cesium Effect) Base->Phenoxide Cs+ Counterion TS Meisenheimer Complex (Transition State) Phenoxide->TS Attack at C-2 Pyrim 2-Chloropyrimidine (Electrophile) Pyrim->TS Product Target Ether + CsCl + KHCO3 TS->Product Loss of Cl- (Aromatization)

Figure 2:


 pathway highlighting the critical role of the "Naked Phenoxide" generated by Cesium Carbonate.

Frequently Asked Questions (FAQ)

Q: Can I use 2-Bromopyrimidine instead of the Chloro- analog? A: Yes, and it is often recommended. Bromide is a better leaving group than chloride in


 reactions, potentially increasing the rate by 2-5x. However, it is more expensive.[1][6]

Q: My product contains a 5% impurity with Mass M+14. What is it? A: This is likely the Methyl-to-Ethyl transesterification if you used Ethanol in your workup or LCMS prep, or an impurity in the starting material. However, if you see M+14 relative to the acid, it's the methyl ester.[1] If you see M+14 relative to the product, it might be


-alkylation (less likely with pyrimidines but possible).

Q: Why not use NaH (Sodium Hydride)? A: NaH is risky with methyl esters. While it ensures complete deprotonation, trace water will create NaOH, instantly hydrolyzing your methyl ester to the acid.[1]


 is the safer, "self-buffering" alternative.

References

  • The Cesium Effect in Organic Synthesis

    • Flessner, T. et al. "Cesium Carbonate: A Powerful Base for Nucleophilic Substitution."[1] Synlett, 1999.[1]

    • Source:

  • Copper-Catalyzed Ether Synthesis (Ullmann-type)

    • Buck, E. et al. "Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione."[1] Organic Letters, 2002.[1]

    • Source:

  • Regioselectivity in Pyrimidine

    
    : 
    
    • WuXi AppTec. "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine."
    • Source:

Sources

Technical Support Center: Methyl 3-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing challenges in the purification of Methyl 3-(pyrimidin-2-yloxy)benzoate. Recognizing that purification is often a critical bottleneck, this document moves beyond standard protocols to address the specific chemical nature of this molecule, explaining the causality behind common issues and offering field-proven solutions.

Understanding the Molecule: Key Physicochemical Characteristics

Effective purification begins with understanding the target molecule. This compound is a moderately polar compound whose properties are dictated by its three primary functional regions: the methyl benzoate group, the pyrimidine ring, and the ether linkage.

PropertyValue (Estimated)Implication for Purification
Molecular Formula C₁₂H₁₀N₂O₃---
Molecular Weight 230.22 g/mol Influences diffusion rates in chromatography and dialysis.[1]
Solubility Poorly soluble in water; Soluble in organic solvents (DCM, Ethyl Acetate, Acetone, Methanol, THF).Dictates the choice of solvents for chromatography and recrystallization. Miscibility with organic solvents is high.[2]
pKa (Predicted) The pyrimidine nitrogens are weakly basic (pKa ~1-2).The basic nitrogens can interact strongly with acidic silica gel, leading to peak tailing in chromatography.
Chemical Stability The ester group is susceptible to hydrolysis under strong acidic or basic conditions.[2][3] The ether linkage is generally stable.Avoid harsh pH conditions during workup and purification to prevent product degradation. The compound is generally stable under standard purification conditions.[4]

Frequently Asked Questions (FAQs): Common Purification Roadblocks

This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.

FAQ 1: My crude product is a persistent oil and refuses to solidify. What's causing this and how can I crystallize it?

Answer: Oiling out is a common problem caused by impurities depressing the melting point or residual solvent preventing the formation of a crystal lattice.

  • Causality: The presence of unreacted starting materials (e.g., methyl 3-hydroxybenzoate or 2-chloropyrimidine) or solvents from the reaction or workup (e.g., DMF, DMSO, THF) can act as an "impurity" that inhibits crystallization.

  • Troubleshooting Steps:

    • High-Vacuum Drying: First, ensure all volatile solvents are removed by drying the crude oil under a high vacuum for several hours, possibly with gentle warming.

    • Trituration: Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether, or a mixture). Vigorously scratch the flask's inner surface with a glass rod and stir. This mechanical agitation can induce nucleation, and the solvent will wash away more soluble impurities, often resulting in the precipitation of your product as a solid.

    • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal ("seed crystal") to the oil. If the oil is supersaturated, this will provide a template for rapid crystallization.

FAQ 2: I'm seeing severe tailing and poor separation during silica gel column chromatography. What is the mechanism behind this, and how can I achieve sharp peaks?

Answer: This is the most frequent challenge and is directly related to the basicity of the pyrimidine ring.

  • Causality: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The weakly basic nitrogen atoms in the pyrimidine ring can undergo acid-base interactions with these silanols. This strong, non-specific binding slows the elution of the molecule unevenly, resulting in significant peak tailing and often, irreversible adsorption and lower recovery.

  • Solution: Eluent Modification:

    • Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base to your eluent system.

      • Triethylamine (Et₃N): The standard choice. Add 0.1-1% (v/v) triethylamine to your hexane/ethyl acetate or DCM/methanol mobile phase. The Et₃N will preferentially bind to the acidic silanol groups, "masking" them from your product and allowing for smooth elution.

      • Pyridine: Can also be used, but it is less volatile and has a strong odor.

    • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.

FAQ 3: My recovery after recrystallization is extremely low. What are the likely reasons?

Answer: Low recovery is typically due to suboptimal solvent choice or procedural errors.

  • Causality & Solutions:

    • Excessive Solvent: The single most common error is using too much hot solvent to dissolve the crude product. The goal is to create a saturated solution at high temperature.[5] Using excessive solvent means that a significant amount of the product will remain dissolved even after cooling. Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve the solid. Add the solvent in small portions.

    • Incorrect Solvent System: The ideal recrystallization solvent dissolves the product poorly at room temperature but completely at its boiling point.[6] Solution: Perform a small-scale solvent screen. Test solvents like ethanol, isopropanol, acetonitrile, and ethyl acetate, or mixtures (e.g., ethanol/water).

    • Cooling Too Rapidly: Crashing the product out of solution by cooling too quickly traps impurities and leads to the formation of very small crystals that are difficult to filter. Solution: Allow the flask to cool slowly to room temperature first, then move it to an ice bath to maximize precipitation.

    • Premature Filtration: Filtering while the solution is still warm will leave a significant portion of your product in the filtrate. Solution: Ensure the mixture is thoroughly cooled (e.g., 0-4 °C in an ice bath) for at least 30 minutes before filtration.

FAQ 4: How can I be confident in the purity of my final product?

Answer: Purity should be assessed using a combination of analytical techniques. A single method is not sufficient.

  • ¹H NMR Spectroscopy: This is the primary tool. The spectrum should show clean peaks corresponding to all protons in the molecule with correct integrations and splitting patterns. The absence of peaks from starting materials or solvents is a strong indicator of purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides orthogonal confirmation. A pure sample should show a single major peak in the chromatogram (e.g., >98% by area integration) with a corresponding mass spectrum showing the correct molecular ion peak ([M+H]⁺).

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting range (e.g., < 2 °C). A broad or depressed melting point compared to a literature value indicates the presence of impurities.[7]

  • TLC (Thin-Layer Chromatography): A pure compound should appear as a single, well-defined spot with no streaking (when using a modified eluent as described in FAQ 2).[7][8]

Troubleshooting Guides & Standardized Protocols

This section provides step-by-step workflows for the two primary purification methods.

Guide 1: High-Performance Purification via Flash Column Chromatography

This is the method of choice for complex mixtures or when a very high degree of purity is required.

dot

Caption: Workflow for Flash Column Chromatography.

Detailed Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour this slurry into the column and use gentle pressure or tapping to create a well-packed, stable bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane (DCM). Alternatively, for better resolution, perform "dry loading" by adsorbing the crude product (dissolved in a solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar mobile phase (e.g., 100% hexane + 0.5% Et₃N).

    • Gradually increase the polarity by slowly introducing a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane (always containing 0.5% Et₃N).

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Analysis and Collection:

    • Spot every few fractions on a TLC plate to monitor the separation.

    • Combine all fractions that contain only the pure product (single spot at the correct Rf).

  • Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified product.

Guide 2: Bulk Purification via Recrystallization

Ideal for purifying material that is already >90% pure or for a final polishing step.

dot

Recrystallization_Logic start Crude Solid Product screen Solvent Screening (Test solubility hot vs. cold) start->screen dissolve Dissolve in MINIMUM Amount of Boiling Solvent screen->dissolve hot_filt Hot Filtration? (Insoluble impurities present?) dissolve->hot_filt cool Slow Cooling (1. Room Temp -> 2. Ice Bath) hot_filt->cool No filter_step Perform Hot Filtration hot_filt->filter_step Yes filter Vacuum Filtration (Collect Crystals) cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry finish Pure Crystalline Product dry->finish filter_step->cool

Caption: Decision and process flow for recrystallization.

Detailed Protocol:

  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, acetonitrile). A good solvent will require heating to dissolve the solid.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, bringing the mixture to a boil (using a hot plate) after each addition, until the solid just dissolves.

  • Decolorization/Hot Filtration (Optional): If the solution is colored by impurities, you can add a small amount of activated charcoal and boil for a few minutes. If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly under a vacuum to remove all traces of solvent before weighing and analysis.

By understanding the specific chemical properties of this compound and applying these targeted troubleshooting strategies, researchers can overcome common purification hurdles, leading to higher yields, improved purity, and more reliable experimental outcomes.

References

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)
  • Analytical Methods - RSC Publishing. [Link]

  • Supporting information - Beilstein Journals. [Link]

  • CN105801559A - Preparing method for 4-methyl-3-[[4-(3-pyridyl)
  • Nitration of methyl benzoate | Resource | RSC Education - Royal Society of Chemistry. [Link]

  • Methyl 4-(pyrimidin-2-yloxy)benzoate | C12H10N2O3 | CID 8565168 - PubChem. [Link]

  • CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)
  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. - YouTube. [Link]

  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate - Chemistry Stack Exchange. [Link]

  • Hydrolytic stabilities of methyl benzoate and methyl 2,6-dimethylbenzoate toward esterases. - ResearchGate. [Link]

  • Methyl benzoate - Wikipedia. [Link]

  • Extraction and Recrystallization of Mesoionic Pyrimidinium Betaines - International Journal of Chemical Engineering and Applications (IJCEA). [Link]

  • Methyl benzoate | CAS#:93-58-3 | Chemsrc. [Link]

  • Cleaner Production of Methyl Benzoate Using Solid Heterogenous Catalyst via Electromagnetic Waves as an Energy Source - ResearchGate. [Link]

  • The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet | PDF - Scribd. [Link]

  • development and validation of gc-ms method for the trace level determination of potential genotoxic - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Methyl 3,5-bis[(3-chloropyrazin-2-yl)oxy]benzoate - PMC. [Link]

  • ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • PAG 06 - Synthesis of an organic solid Preparation of methyl 3-nitrobenzoate - OCR (B) Chemistry A-Level - PMT. [Link]

  • Methyl benzoate - EZGC Method Translator. [Link]

  • Preparation of Methyl 3-nitrobenzoate - University of South Alabama. [Link]

  • (PDF) Nitration of Methyl Benzoate - ResearchGate. [Link]

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Technical Support Center: Troubleshooting Poor Aqueous Solubility of Methyl 3-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Methyl 3-(pyrimidin-2-yloxy)benzoate. This document provides a structured, in-depth approach to understanding and overcoming these solubility issues through a series of troubleshooting steps, frequently asked questions, and detailed experimental protocols. Our aim is to equip you with the scientific rationale and practical methodologies to ensure the successful use of this compound in your experiments.

Part 1: Understanding the Challenge - The "Why" Behind Poor Solubility

Question: Why is this compound expected to have poor solubility in aqueous solutions?

Answer: The molecular structure of this compound inherently predicts its hydrophobic nature and, consequently, its limited solubility in water. Several key structural features contribute to this characteristic:

  • Aromatic Rings: The presence of both a benzene and a pyrimidine ring system contributes to the molecule's planarity and hydrophobicity. These nonpolar surfaces have a low affinity for polar water molecules.

  • Ether Linkage: The ether linkage (-O-) between the pyrimidine and benzoate moieties, while containing an oxygen atom, does not significantly increase hydrophilicity due to the surrounding bulky aromatic rings.

  • Ester Group: The methyl ester group (-COOCH₃) offers some potential for hydrogen bonding, but its contribution is often insufficient to overcome the hydrophobicity of the rest of the molecule.

This inherent hydrophobicity is a common challenge for many new chemical entities in drug discovery and requires specific formulation strategies to address.[3]

Part 2: Initial Troubleshooting and Best Practices for Stock Solution Preparation

Question: I'm observing precipitation when I dilute my stock solution of this compound into my aqueous assay buffer. What are the immediate steps I should take?

Answer: This is a classic sign of a compound crashing out of solution due to its low aqueous solubility. Here's a systematic approach to troubleshoot this issue:

  • Verify Your Stock Solution:

    • Is the stock solution clear? Before any dilution, ensure that your compound is fully dissolved in the initial organic solvent. If you see any solid particles, you may need to gently warm the solution or sonicate it.

    • Solvent Choice: Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of hydrophobic compounds due to its strong solubilizing power.[4][5]

    • Storage: Store your stock solution appropriately, typically at -20°C or -80°C, to minimize solvent evaporation and compound degradation. However, be aware that lowering the storage temperature can sometimes reduce solubility.[6]

  • Optimize the Dilution Protocol:

    • Avoid large, single-step dilutions. A common mistake is to dilute the concentrated DMSO stock directly into the final aqueous buffer in one step. This rapid change in solvent polarity is often the cause of precipitation.

    • Employ a serial dilution strategy. Perform intermediate dilutions in a mixture of your organic solvent and aqueous buffer before the final dilution into the assay medium.[5]

    • Vortex during dilution. Add the stock solution dropwise to the aqueous buffer while vigorously vortexing. This rapid mixing can help to keep the compound in solution.[5]

  • Control the Final Concentration of Organic Solvent:

    • Minimize the final DMSO concentration. High concentrations of DMSO can be toxic to cells and may interfere with your assay.[5] For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v).[5]

    • Perform a vehicle control. Always include a control group that is treated with the same final concentration of the vehicle (e.g., 0.5% DMSO in buffer) to account for any solvent-induced effects.

Workflow for Initial Troubleshooting

TroubleshootingWorkflow start Precipitation Observed stock_check 1. Verify Stock Solution - Is it clear? - Correct solvent? start->stock_check dilution_protocol 2. Optimize Dilution - Serial dilution? - Vortexing? stock_check->dilution_protocol dmso_conc 3. Check Final DMSO % - Is it <= 0.5%? dilution_protocol->dmso_conc resolution Issue Resolved dmso_conc->resolution Yes advanced Proceed to Advanced Solubilization Strategies dmso_conc->advanced No CyclodextrinWorkflow start Prepare HP-β-CD Stock Solution (e.g., 20-40% w/v in buffer) mix Slowly Add Compound Stock to Vigorously Vortexing HP-β-CD Solution start->mix compound_stock Prepare Concentrated Compound Stock (e.g., in DMSO or Ethanol) compound_stock->mix incubate Incubate with Agitation (e.g., 1-2 hours at room temperature) mix->incubate filter Filter through 0.22 µm Syringe Filter to Remove any Precipitate incubate->filter final_solution Use as Stock for Serial Dilutions in Assay filter->final_solution

Caption: A general workflow for preparing a cyclodextrin inclusion complex.

Question: What are other advanced formulation techniques I can consider?

Answer: For more challenging solubility issues, particularly in later-stage drug development, several advanced formulation technologies can be employed:

  • Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is converted into a higher-energy amorphous form and dispersed within a polymer matrix. [2][7]This amorphous state lacks the crystal lattice energy that needs to be overcome for dissolution, leading to enhanced solubility and dissolution rates. [8][9]ASDs can be prepared by methods such as spray drying or hot-melt extrusion. [7]* Nanoparticle Formulations: Reducing the particle size of a drug to the nanometer range significantly increases its surface area-to-volume ratio. [3][10]This increased surface area leads to a faster dissolution rate. [3][11]Techniques for preparing nanoparticles include high-pressure homogenization and nanoprecipitation. [3][12][13]* Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be effective. These systems consist of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the aqueous environment of the gut, with the drug dissolved in the oil droplets.

The choice of an advanced formulation strategy depends on the physicochemical properties of the drug, the desired dose, and the intended route of administration.

Part 4: Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh a precise amount of this compound powder in a sterile, conical microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assessment using Turbidimetry

This protocol provides a rapid assessment of the apparent solubility of your compound.

  • Prepare Compound Plate: In a clear 96-well plate, perform a serial dilution of your 10 mM DMSO stock solution in DMSO to obtain a range of concentrations (e.g., 10 mM down to ~0.02 mM).

  • Prepare Buffer Plate: In a separate 96-well plate, add your aqueous assay buffer to each well.

  • Mixing: Using a multichannel pipette, rapidly transfer a small volume (e.g., 2 µL) from the compound plate to the corresponding wells of the buffer plate. This will result in a final DMSO concentration that is appropriate for your assay (e.g., 1% if you add 2 µL to 198 µL of buffer).

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement: Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 620 nm or 750 nm) using a plate reader. An increase in absorbance indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in absorbance is observed compared to the buffer-only control.

Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer. This may require some gentle heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

  • Prepare Compound Stock: Prepare a high-concentration stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., 20-50 mM in DMSO or ethanol).

  • Complexation: While vigorously vortexing the HP-β-CD solution, slowly add the compound stock solution dropwise. The molar ratio of HP-β-CD to the compound may need to be optimized (e.g., starting with a 5:1 or 10:1 molar excess of HP-β-CD).

  • Equilibration: Incubate the mixture at room temperature for at least 2 hours (or overnight) with continuous agitation (e.g., on a shaker or rotator) to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). This will be your new, highly concentrated aqueous stock solution.

References

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413–420.
  • Humberstone, A. J., & Charman, W. N. (1997). Lipid-based vehicles for the oral delivery of poorly water soluble drugs. Advanced Drug Delivery Reviews, 25(1), 103-128.
  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329–E357.
  • Keck, C. M., & Müller, R. H. (2006). Drug nanocrystals of poorly soluble drugs for oral and dermal use. International Journal of Pharmaceutics, 317(1), 21-23.
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • Millard, J. W., Alvarez-Nunez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing a pKa-solubility-pH profile of an acidic drug. Pharmaceutical development and technology, 7(3), 331–339.
  • Pouton, C. W. (1997). Formulation of self-emulsifying drug delivery systems. Advanced Drug Delivery Reviews, 25(1), 47-58.
  • Rabinow, B. E. (2004). Nanosuspensions in drug delivery. Nature Reviews Drug Discovery, 3(9), 785-796.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Szejtli, J. (1998). Introduction and General Overview of Cyclodextrin Chemistry. Chemical Reviews, 98(5), 1743-1754.
  • European Medicines Agency. (2017). Reflection paper on the use of cyclodextrins in medicinal products for human use.
  • Thorat, A. A., & Dalvi, S. V. (2012). Particle size reduction for improvement of oral bioavailability of hydrophobic drugs. Current drug delivery, 9(3), 250–259.
  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Retrieved February 15, 2026, from [Link]

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug discovery today, 12(23-24), 1068–1075.
  • Chiou, W. L., & Riegelman, S. (1971). Pharmaceutical applications of solid dispersion systems. Journal of pharmaceutical sciences, 60(9), 1281–1302.
  • Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: early promises, recent trends and future perspective. Journal of pharmaceutical sciences, 88(10), 1058–1066.
  • Leuner, C., & Dressman, J. (2000). Improving drug solubility for oral delivery using solid dispersions. European journal of pharmaceutics and biopharmaceutics, 50(1), 47–60.
  • Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability?. Journal of pharmaceutical sciences, 98(8), 2549–2572.
  • Yalkowsky, S. H., & Millard, J. W. (2009). Cosolvency and pKa of drugs. Journal of pharmaceutical sciences, 98(4), 1261–1270.
  • Hu, J., Johnston, K. P., & Williams, R. O. (2004). Nanoparticle engineering processes for enhancing the dissolution rates of poorly water soluble drugs. Drug development and industrial pharmacy, 30(3), 233–245.
  • Singh, R., Kumar, M., & Kumar, P. (2010). Solid dispersion: a strategy for improving the solubility of poorly soluble drugs.
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499.
  • PubChem. (n.d.). Methyl 4-(pyrimidin-2-yloxy)benzoate. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-(pyrimidin-2-yloxy)benzoate. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3-nitrobenzoate. Retrieved February 15, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • PubChem. (n.d.). Methyl 4-(pyrimidin-2-yloxy)benzoate. Retrieved February 15, 2026, from [Link]

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International journal of pharmaceutics, 341(1-2), 1–19.
  • Davis, T. D., & Brewster, M. E. (2004). A review of the utility of cyclodextrins for enhancing the solubility of lipophilic drugs. Pharmaceutical technology, 28(11), 58-72.
  • ChemSynthesis. (n.d.). methyl 3-nitro-2-(2-oxiranyl)benzoate. Retrieved February 15, 2026, from [Link]

  • ChemBK. (n.d.). Methyl 3-nitrobenzoate. Retrieved February 15, 2026, from [Link]

  • Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved February 15, 2026, from [Link]

  • Chemsrc. (n.d.). Methyl benzoate. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. Retrieved February 15, 2026, from [Link]

  • Ungnade, H. E. (1952). The Ultraviolet Absorption Spectra of Aromatic Compounds. Journal of the American Chemical Society, 74(15), 3789-3792.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved February 15, 2026, from [Link]

Sources

"Methyl 3-(pyrimidin-2-yloxy)benzoate" inconsistent biological assay results

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with Methyl 3-(pyrimidin-2-yloxy)benzoate (CAS: Variable depending on isomer, often chemically related to 1090587-89-5 or similar intermediates).

Inconsistent biological assay results with this compound are frequently driven by its ester functionality , which creates a dichotomy between its chemical stability in storage and its biological stability in active assays.[1]

Topic: Troubleshooting Inconsistent Biological Assay Results

Executive Summary

Researchers frequently report variability when screening This compound . The inconsistency typically manifests as:

  • Potency Shift:

    
     values shifting by >10-fold between batches or assay days.
    
  • Cell vs. Enzyme Discrepancy: High potency in cell-free enzymatic assays but complete loss of activity in cell-based models (or vice versa).

  • "Crashes": Sudden loss of signal in high-concentration wells.

These issues are rarely due to the pyrimidine ether linkage (which is robust). They are almost exclusively caused by Ester Hydrolysis and Aqueous Solubility Limits .

Module 1: The Hydrolysis Trap (Chemical & Enzymatic)

The methyl ester group is not merely a passive handle; it is a reactive center.[1] In biological buffers, it undergoes hydrolysis, converting the lipophilic ester into its corresponding polar carboxylic acid: 3-(pyrimidin-2-yloxy)benzoic acid .

The Mechanism of Failure
  • Chemical Hydrolysis: In alkaline buffers (pH > 7.4), the ester bond degrades spontaneously over time. If your assay incubation is long (>4 hours), the compound you end with is not the compound you started with.

  • Enzymatic Hydrolysis (The "Metabolic" Factor): If your assay involves cell lysates, serum (FBS), or live cells, ubiquitous carboxylesterases will rapidly cleave the methyl group.[1]

    • Result: If the ester is the active inhibitor, potency will vanish in cell assays.[1] If the acid is the active species, the ester acts as a prodrug, potentially showing higher potency in cells than in purified enzyme assays.[1]

Diagnostic Workflow

Use this logic tree to determine if hydrolysis is the source of your inconsistency.

Hydrolysis_Troubleshooting Start Inconsistent Data Observed Check_pH Check Assay Buffer pH Start->Check_pH High_pH pH > 7.5? Check_pH->High_pH Serum Contains Serum/Cells? High_pH->Serum No LCMS Run LC-MS Time Course High_pH->LCMS Yes Serum->LCMS Yes (Esterases present) Conclusion_Stable Compound Stable Check Solubility Serum->Conclusion_Stable No Result_Acid Acid Peak (M-14) Detected? LCMS->Result_Acid Conclusion_Chem Chemical Hydrolysis (Buffer Instability) Result_Acid->Conclusion_Chem In Buffer Only Conclusion_Enz Enzymatic Hydrolysis (Metabolic Instability) Result_Acid->Conclusion_Enz In Cell Media Only Result_Acid->Conclusion_Stable No Acid Found

Figure 1: Decision matrix for diagnosing ester hydrolysis-driven inconsistencies.

Module 2: Solubility & The "Invisible" Precipitate

This compound is a lipophilic molecule. While soluble in DMSO, it is prone to "crashing out" when diluted into aqueous buffers, especially those with high ionic strength (like PBS).

The Phenomenon

Micro-precipitation is often invisible to the naked eye but scatters light, interfering with optical density (OD) or fluorescence readings.[1]

  • Symptom: Flat dose-response curves at high concentrations (the "solubility ceiling").

  • Symptom: High variability between technical replicates in the top dilution wells.

Troubleshooting Table: Solubility Optimization
VariableRecommendationScientific Rationale
DMSO Concentration Maintain constant 0.5% - 1.0% (v/v) across all wells.Variations in DMSO % affect the solvation shell. A "gradient" of DMSO caused by serial dilution in buffer (rather than DMSO) causes immediate precipitation.
Dilution Protocol Intermediate Dilution: Dilute compound in 100% DMSO first, then spike into buffer.Adding buffer to a high-concentration DMSO stock causes a "solvent shock," leading to rapid crystallization.
Buffer Additives Add 0.01% Triton X-100 or Tween-20 .Non-ionic detergents stabilize the colloid and prevent micro-aggregates from forming on plastic surfaces.[1]

Module 3: Biological Context & Assay Interference

Autofluorescence & Quenching

The pyrimidine-benzoate scaffold absorbs in the UV range but typically does not fluoresce in the visible spectrum.[1] However, if your assay uses UV-readouts (e.g., DNA absorbance at 260nm or certain FRET pairs), the compound may interfere.

  • Action: Run a "Compound Only" control (Buffer + Compound + Detection Reagent, NO Enzyme/Cells) to check for background signal.

Plasticware Binding

Lipophilic esters bind avidly to polystyrene.

  • Issue: The "Effective Concentration" in the well is lower than the calculated concentration because 20-30% of the molecule is stuck to the tube walls.

  • Solution: Use Low-Binding Polypropylene plates and tips. Avoid polystyrene reservoirs for intermediate dilutions.

Step-by-Step Validation Protocols

Protocol A: The "Buffer Stability" Stress Test

Use this to confirm if your assay duration is causing chemical degradation.

  • Preparation: Prepare a 10 mM stock of this compound in DMSO.

  • Spike: Dilute to 100 µM in your specific Assay Buffer (e.g., PBS pH 7.4).

  • Incubation: Split into three aliquots:

    • 
      : Freeze immediately at -80°C.
      
    • 
      : Incubate at RT for 4 hours.
      
    • 
      : Incubate at RT for 24 hours.
      
  • Analysis: Analyze via HPLC-UV or LC-MS.

  • Criteria: If the Area Under Curve (AUC) of the parent peak decreases by >10% at

    
    , your assay window is too long for this compound. Switch to a fresh-mix protocol. 
    
Protocol B: The "Solubility Limit" Check

Use this to determine the true maximum concentration you can screen.

  • Dilution Series: Prepare a 2-fold dilution series in DMSO (10 mM down to 10 µM).

  • Transfer: Transfer 1 µL of each DMSO stock into 99 µL of Assay Buffer in a clear-bottom 96-well plate.

  • Read: Measure Absorbance at 600 nm (Turbidity) immediately.

  • Interpretation: Any well with

    
     above background indicates precipitation. This is your Solubility Limit . Do not screen above this concentration.
    

Frequently Asked Questions (FAQs)

Q: Can I prevent hydrolysis by lowering the pH? A: Yes, lowering pH to 6.5 or 6.0 significantly slows ester hydrolysis. However, you must validate that your biological target (enzyme or cell line) remains active and viable at this pH.

Q: Why is the compound active in whole-cell assays but inactive against the purified enzyme? A: This suggests the Acid (hydrolysis product) is the active inhibitor, or the ester is a prodrug.[1] Intracellular esterases cleave the ester, releasing the active acid inside the cell. In the purified enzyme assay (lacking esterases), the ester remains intact and inactive.[1]

  • Verification: Test the hydrolyzed form, 3-(pyrimidin-2-yloxy)benzoic acid , directly in the enzyme assay.[1]

Q: I see a "bell-shaped" dose-response curve. What does this mean? A: This is classic precipitation. At high concentrations, the compound precipitates and is no longer available to inhibit the target, causing the signal to recover (loss of inhibition). Exclude these points from your


 fit.

References

  • Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Hydrolytic Stability and Esters).

    • Context: foundational text on ester instability in drug discovery.
    • [1]

  • Williams, E. T., et al. (2013). "Assay Interference by Chemical Reactivity." Journal of Biomolecular Screening.

    • Context: Discusses how chemical degradation leads to false neg
  • PubChem Compound Summary. "Methyl 4-(pyrimidin-2-yloxy)benzoate" (Isomer analog for physicochemical properties).

    • Context: Source for lipophilicity (LogP)
  • Simpson, R. J. (2010). "Stabilizing Proteins and Peptides for Analysis." Cold Spring Harbor Protocols.

    • Context: Protocols for managing solubility and preventing aggreg

Sources

Technical Support: NMR Characterization of Methyl 3-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NMR-PYR-BENZ-001 Status: Active Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely analyzing Methyl 3-(pyrimidin-2-yloxy)benzoate , a bi-aryl ether consisting of a benzoate core linked to a pyrimidine ring via an oxygen atom.

This molecule presents specific NMR challenges due to the coexistence of two distinct aromatic systems and a quaternary carbon with exceptionally long relaxation times. This guide addresses the three most common support tickets we receive regarding this compound:

  • Ambiguous Proton Assignment: Distinguishing the pyrimidine ring protons from the benzoate protons.

  • Missing Carbon Signals: The disappearance of the pyrimidine C-2 peak in standard

    
     scans.
    
  • Connectivity Verification: Proving the ether linkage exists (vs. a C-C or N-C linkage).

Module 1: H NMR Assignment & Overlap Resolution

The Issue

"I see multiple doublets and triplets in the 7.0–9.0 ppm region. How do I distinguish the pyrimidine protons from the benzene protons?"

Technical Diagnosis

The molecule contains two distinct spin systems that do not couple to each other (separated by the ether oxygen).

  • System A (Pyrimidine): An

    
     system (or 
    
    
    
    depending on solvent).
  • System B (Benzoate): An

    
     system (four non-equivalent protons).
    
Troubleshooting Protocol
Step 1: Identify the Pyrimidine "Fingerprint"

The pyrimidine ring provides the most diagnostic signals. Look for these first to "anchor" your spectrum.

  • H-4 & H-6 (Pyrimidine): These are adjacent to the ring nitrogens. They will be the most deshielded (downfield) signals in your spectrum, typically appearing as a doublet around 8.5 – 8.7 ppm .

  • H-5 (Pyrimidine): This proton is adjacent to two carbons, not nitrogens. It appears significantly upfield, often around 7.0 – 7.2 ppm , as a triplet .

Critical Check: Measure the coupling constant (


) of the pyrimidine triplet. It is characteristically smaller (

) than the typical benzene ortho-coupling (

).
Step 2: Assign the Benzoate Protons

Once the pyrimidine peaks are isolated, the remaining aromatic signals belong to the benzoate ring.

  • H-2 (Benzoate): Isolated singlet-like (narrow doublet). Located between the ester and ether groups.

  • H-6 (Benzoate): Doublet.[1][2] Deshielded by the ortho-ester group. Likely the second most downfield peak (~7.7–7.9 ppm).

  • H-5 (Benzoate): Pseudo-triplet (dd). Often overlaps with H-4 or Pyrimidine H-5.

  • H-4 (Benzoate): Doublet of doublets.

Data Reference Table: Predicted Shifts (CDCl )
Proton IDMultiplicity

-Coupling (Hz)
Approx. Shift (ppm)Diagnostic Feature
Pyr H-4, H-6 Doublet (d)~4.88.60 Most downfield signal.
Benz H-6 Doublet (d)~7.87.75 Ortho to ester (deshielding).
Benz H-2 Narrow d / s~2.07.70 Isolated between substituents.
Benz H-5 Triplet (t)~8.07.45 Meta-substituted coupling pattern.
Benz H-4 dd~8.0, 2.07.30 Shielded relative to H-6.
Pyr H-5 Triplet (t)~4.87.10 Key overlap risk. Look for small

.
Methyl Singlet (s)-3.90 Clean integration standard (3H).

Module 2: C NMR & Quaternary Carbon Detection

The Issue

"I have acquired a standard


 spectrum, but I am missing a peak around 160-165 ppm. I suspect it's the Pyrimidine C-2."
Technical Diagnosis

The Pyrimidine C-2 (the carbon between the two nitrogens and attached to oxygen) is a "silent" carbon.

  • No NOE Enhancement: It has no attached protons, so it does not benefit from the Nuclear Overhauser Effect (NOE) signal boost during proton decoupling.

  • Long

    
     Relaxation:  Isolated quaternary carbons in heterocyclic rings often have spin-lattice relaxation times (
    
    
    
    ) exceeding 5–10 seconds. Standard pulse sequences (with
    
    
    ) saturate this signal, causing it to vanish.
Troubleshooting Protocol
Optimization Workflow

Do not simply increase the number of scans (


). You must optimize the relaxation delay (

).
  • Standard Setup: Set

    
    .
    
  • Modified Setup (The Fix):

    • Set

      
       (or higher).
      
    • Decrease pulse angle to

      
       (instead of 
      
      
      
      ) to avoid saturation.
    • Result: The peak at ~164 ppm should appear.

Visual Logic: NMR Assignment Workflow

NMR_Workflow Start Start: Unknown Spectrum CheckH1 1. Check 1H Region (8.5+ ppm) Start->CheckH1 Decision1 Doublet found? CheckH1->Decision1 AssignPyr Assign Pyr H-4/H-6 Decision1->AssignPyr Yes CheckTriplet 2. Check 7.0-7.2 ppm Decision1->CheckTriplet No (Re-shim) AssignPyr->CheckTriplet MeasureJ Measure J-Coupling CheckTriplet->MeasureJ DecisionJ J < 5 Hz? MeasureJ->DecisionJ AssignPyrH5 Assign Pyr H-5 DecisionJ->AssignPyrH5 Yes AssignBenzH5 Assign Benzoate H-5 DecisionJ->AssignBenzH5 No (J > 7Hz) CheckC13 3. Check 13C Spectrum AssignPyrH5->CheckC13 AssignBenzH5->CheckC13 MissingPeak Missing ~164 ppm? CheckC13->MissingPeak ModifyD1 Increase d1 to 5s Reduce Pulse to 30 deg MissingPeak->ModifyD1 Yes

Caption: Step-by-step logic flow for distinguishing Pyrimidine vs. Benzoate signals and recovering missing quaternary carbons.

Module 3: Advanced Verification (2D NMR)

The Issue

"How do I definitively prove the ether linkage is at the Benzoate C-3 position and not C-2 or C-4?"

Technical Diagnosis

1D NMR shows you what you have, but 2D NMR shows you how it is connected. The ether oxygen breaks scalar coupling (COSY) between the rings. You must use HMBC (Heteronuclear Multiple Bond Correlation) to "see" across the quaternary carbons.

Critical HMBC Correlations

To validate the structure, look for these specific cross-peaks:

  • The "Bridge" Verification (Intra-ring):

    • Benzoate H-2

      
      Benzoate C-3  (The ipso carbon attached to Oxygen).
      
    • Benzoate H-4

      
      Benzoate C-3 .
      
    • Note: You typically cannot see correlations across the ether oxygen (H-Benz

      
       C-Pyr) easily. You must define the substitution pattern of the benzene ring to infer the linkage.
      
  • The Pyrimidine Confirmation:

    • Pyr H-4/6

      
      Pyr C-2  (The carbon attached to Oxygen).
      
    • This confirms the pyrimidine is attached at its 2-position.

Connectivity Diagram

Connectivity H2 Benzoate H-2 C3 Benzoate C-3 (Ether Link) H2->C3 HMBC (3-bond) H4 Benzoate H-4 H4->C3 HMBC (2-bond) O Oxygen (Bridge) C3->O Bond PyrC2 Pyrimidine C-2 O->PyrC2 Bond PyrH4 Pyrimidine H-4 PyrH4->PyrC2 HMBC (3-bond)

Caption: HMBC Correlation Map. Blue arrows indicate observed long-range NMR couplings used to confirm the substitution pattern.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on substituent effects and coupling constants).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Definitive resource for relaxation times and quaternary carbon detection).

  • AIST. (2024). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. [Link] (Source for fragment shifts of methyl 3-hydroxybenzoate and pyrimidine derivatives).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

Sources

"Methyl 3-(pyrimidin-2-yloxy)benzoate" HPLC method development and optimization

[1]

Welcome to the Method Development & Optimization Hub. Ticket Subject: HPLC Protocol for Methyl 3-(pyrimidin-2-yloxy)benzoate Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Compound Profile

User Query: "I need a robust HPLC method for this compound. I am concerned about peak tailing and potential hydrolysis of the ester."

Scientist Analysis: This compound presents a classic "Push-Pull" chromatographic challenge.

  • The Pyrimidine Ring: Contains basic nitrogen atoms (pKa ~1.3). While weakly basic, these lone pairs aggressively interact with free silanols on silica columns, causing severe peak tailing.

  • The Methyl Ester: A hydrophobic moiety susceptible to hydrolysis. If the pH is too high (alkaline hydrolysis) or the temperature too elevated, the methyl group cleaves, forming the corresponding benzoic acid impurity in-situ.

Target Physicochemical Profile:

  • LogP: ~2.3 (Moderately Hydrophobic)

  • pKa (Pyrimidine N): ~1.3 (Very Weak Base)

  • UV Max: ~250–275 nm (Aromatic

    
    )
    

Knowledge Base: Method Development (The "Setup")

📂 Article #101: Column & Mobile Phase Selection

Q: Which column chemistry prevents pyrimidine tailing? A: You must use a Type B (High Purity) Silica or a Hybrid Particle column. Standard silica contains acidic silanols that bind to the pyrimidine nitrogen.

  • Recommended: C18 (Octadecyl) with extensive end-capping.

  • Alternative: Phenyl-Hexyl (provides unique selectivity for the aromatic pyrimidine ring via

    
     interactions).
    
  • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm (Standard Analytical).

Q: What is the optimal pH strategy? A: Acidic (pH 2.5 – 3.0).

  • Why? At pH 3.0, surface silanols (pKa ~4.5–7) are protonated (neutral), reducing their ability to bind the pyrimidine nitrogen.

  • Warning: Do not go below pH 2.0 or above pH 7.0. Extreme pH catalyzes the hydrolysis of the methyl ester.

Q: Can I use Methanol or Acetonitrile? A: Acetonitrile (ACN) is preferred.

  • ACN has a lower UV cutoff, allowing detection of impurities at 210–220 nm.

  • Methanol can sometimes participate in transesterification reactions if the sample sits for long periods in acidic conditions, though this is rare with methyl esters.

📂 Article #102: Optimization Workflow (The "Fine-Tuning")

The following logic flow illustrates the decision-making process for optimizing the separation of the main ester from its potential acid hydrolysis product.

MethodOptimizationStartStart: Initial Run(5-95% ACN Gradient)CheckResCheck Resolution (Rs)Main Peak vs. ImpuritiesStart->CheckResTailingIssue: Peak Tailing > 1.5?CheckRes->TailingPoor ShapeDriftIssue: Retention Drift?CheckRes->DriftUnstable RtOptimizeGradAction: Flatten Gradient(Focus on 40-70% B range)CheckRes->OptimizeGradGood Shape, Poor SepFixTailingAction: Add Modifier(Use TEA or Switch to Hybrid Column)Tailing->FixTailingFixDriftAction: Check Temp/Equilibration(Ester Hydrolysis?)Drift->FixDriftFixTailing->CheckResFixDrift->CheckResFinalFinal Method ValidationOptimizeGrad->Final

Caption: Decision logic for optimizing the separation of pyrimidine-based esters.

Standard Operating Procedure (SOP)

Recommended Gradient Method

This method is designed to separate the Methyl Ester (Main Peak) from the Benzoic Acid (Hydrolysis Impurity), which will elute earlier due to its polarity.

ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Temperature 25°C (Strict control to prevent hydrolysis)
Detection UV @ 254 nm (Reference 360 nm)
Injection Vol 10 µL

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.010Initial Hold
2.010Isocratic (Elute polar salts)
15.090Linear Ramp (Elute Ester)
18.090Wash
18.110Re-equilibration
23.010End of Run

Troubleshooting Guide (FAQ)

Ticket #001: "I see a 'Ghost Peak' eluting before my main peak that grows over time."

Diagnosis: On-Column Hydrolysis. Mechanism: The methyl ester is hydrolyzing into 3-(pyrimidin-2-yloxy)benzoic acid. This acid is more polar and elutes earlier (lower retention time). Solution:

  • Check Sample Solvent: Ensure the sample is not dissolved in highly acidic or basic diluents. Use 50:50 Water:ACN.

  • Lower Temperature: If running at >40°C, reduce to 25°C.

  • Fresh Prep: Analyze samples immediately after preparation.

Ticket #002: "The main peak is tailing severely (Asymmetry > 2.0)."

Diagnosis: Silanol Interaction. Mechanism: The pyrimidine nitrogen lone pair is hydrogen-bonding with acidic silanols on the silica surface. Solution:

  • Buffer Strength: Ensure you are using a buffer (Formic Acid or Phosphate), not just water.

  • Add Modifier: If using Phosphate buffer, add 5 mM Triethylamine (TEA). TEA competes for the silanol sites, blocking them from the analyte. Note: Do not use TEA with LC-MS.

  • Switch Column: Move to a "Hybrid" (e.g., BEH) or "Base Deactivated" column.

Ticket #003: "My baseline is drifting upwards during the gradient."

Diagnosis: Refractive Index or Absorbance mismatch. Solution:

  • Ensure Mobile Phase A and B have similar UV cutoffs.

  • If using Formic Acid, add 0.1% Formic Acid to both Water (A) and Acetonitrile (B) to balance the absorbance baseline.

References & Validation Sources

  • Separation of Pyrimidine Derivatives:

    • Source: Sielc Technologies. "Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column."

    • Relevance: Establishes the necessity of low-silanol activity columns for pyrimidine analysis.

    • Link:

  • Ester Hydrolysis in HPLC:

    • Source: Stoll, D. et al. "Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents." LCGC North America.

    • Relevance: details the kinetics of ester formation and hydrolysis in acidic mobile phases (e.g., Formic Acid/Methanol), validating the need for ACN over MeOH and temperature control.

    • Link:

  • Retention Behavior of Benzoates:

    • Source: Bacalum, E. et al. "Comparative Study for the Retention of Some Benzodiazepines and Benzoates in RP-HPLC."

    • Relevance: Provides LogP and retention correlation data for benzoate derivatives on C18 columns.

    • Link:

  • Pyrimidine pKa and Properties:

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyrimidine.

    • Relevance: Confirms pKa ~1.3, dictating the pH strategy for method development.

    • Link:

Technical Support Center: Optimizing Pyrimidine Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to improve the yield and selectivity of the Williamson ether synthesis for pyrimidine scaffolds. Pyrimidine ethers are crucial building blocks in pharmaceuticals, and mastering their synthesis is key to efficient drug discovery pipelines. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the Williamson ether synthesis, and why is it particularly challenging for pyrimidine substrates?

The Williamson ether synthesis is a cornerstone of organic chemistry, typically involving the reaction of a deprotonated alcohol (an alkoxide) with a primary alkyl halide to form an ether via an SN2 mechanism.[1][2]

The primary challenge with pyrimidines arises from the starting material, typically a hydroxypyrimidine. Hydroxypyrimidines exist in tautomeric equilibrium with their pyrimidone forms. Upon deprotonation, this creates an ambident nucleophile —a species with two nucleophilic sites: the exocyclic oxygen and one or more ring nitrogens. This leads to a critical competition between the desired O-alkylation (ether formation) and undesired N-alkylation, which often becomes the major side reaction.[3][4] Understanding and controlling the factors that influence the regioselectivity of this reaction is paramount for achieving high yields of the target pyrimidine ether.

Q2: How do I choose the correct base for deprotonating my hydroxypyrimidine?

The choice of base is critical for ensuring complete and irreversible deprotonation of the hydroxypyrimidine, which is essential for high conversion. The base's strength and properties directly impact the reaction's success.

Expert Insight: For most hydroxypyrimidines, a strong, non-nucleophilic base is required to drive the reaction forward. Incomplete deprotonation leaves neutral hydroxypyrimidine in the reaction, which is not nucleophilic enough to participate effectively and can lead to side reactions or low conversion.

BaseTypeCommon SolventKey Considerations
Sodium Hydride (NaH) Strong, non-nucleophilicAnhydrous DMF, THFHighly Recommended. Reacts irreversibly to form H₂ gas, driving the reaction to completion. Requires strictly anhydrous conditions.[5][6]
Potassium tert-Butoxide (KOtBu) Strong, bulky baseTHF, DioxaneEffective for deprotonation. Its bulk can sometimes favor O-alkylation by sterically hindering approach to the ring nitrogen.
Potassium Carbonate (K₂CO₃) Weak baseDMF, AcetonitrileGenerally suitable for more acidic phenols, but may not be strong enough for complete deprotonation of many hydroxypyrimidines, leading to low yields.[7] Often requires higher temperatures.
Sodium Hydroxide (NaOH) Strong, nucleophilicProtic Solvents, PTCCan be used, especially under phase-transfer catalysis (PTC) conditions, but the presence of water can lead to hydrolysis of the alkylating agent.[7]
Q3: Which solvent system is optimal for this reaction?

The solvent plays a crucial role by influencing the reactivity of the nucleophile.[8]

Polar aprotic solvents are the gold standard for Williamson ether synthesis.[1][9] Solvents like N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , and Acetonitrile (MeCN) are excellent choices. They effectively solvate the counter-ion (e.g., Na⁺) while leaving the pyrimidinate anion relatively "naked" and highly nucleophilic.[5][8]

Conversely, protic solvents such as ethanol or water should be avoided. They form a hydrogen-bond cage around the anionic nucleophile, stabilizing it and drastically reducing its reactivity, which slows down the SN2 reaction rate.[1][9]

Q4: N-alkylation is my primary side product. How can I favor the desired O-alkylation?

This is the most common issue. The regioselectivity between N- and O-alkylation is governed by a combination of steric, electronic, and reaction conditions, often explained by Hard and Soft Acid-Base (HSAB) theory.[10] The ring nitrogen is generally a "softer" nucleophilic center, while the exocyclic oxygen is "harder."

To favor O-alkylation (the desired ether):

  • Use a "Harder" Alkylating Agent: Alkylating agents with more electrophilic carbons and "hard" leaving groups tend to react preferentially at the hard oxygen site. Examples include dialkyl sulfates (e.g., dimethyl sulfate) or alkyl triflates.[10][11]

  • Use a Bulky Alkylating Agent: Steric hindrance around the ring nitrogen can physically block N-alkylation, making the more accessible exocyclic oxygen the preferred site of attack.[12]

  • Modify the Solvent: In some systems, solvent choice can influence the ionic association and thus the reactive site of the ambident nucleophile.[8]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Pyrimidine Ether

You've run the reaction overnight, and TLC/LCMS analysis shows mostly unreacted starting material or a complex mixture.

start Low Yield Observed check_base Is deprotonation complete? (pKa of pyrimidine vs. base) start->check_base check_alkyl Is the alkylating agent reactive? (I > Br > Cl) start->check_alkyl check_conditions Are conditions optimal? (Anhydrous? Temp/Time?) start->check_conditions sol_base Switch to stronger base (e.g., NaH in DMF) check_base->sol_base No sol_alkyl Use R-I or add NaI catalyst (Finkelstein Reaction) check_alkyl->sol_alkyl No sol_conditions Dry solvent/glassware. Increase temp to 50-100 °C. Increase reaction time. check_conditions->sol_conditions No

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.

  • Possible Cause A: Incomplete Deprotonation.

    • Explanation: The base used was not strong enough to fully deprotonate the hydroxypyrimidine.

    • Solution: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF.[5][13] When adding NaH, you should observe hydrogen gas evolution; the reaction is ready for the alkylating agent when bubbling ceases.

  • Possible Cause B: Poor Leaving Group on the Alkylating Agent.

    • Explanation: The rate of an SN2 reaction is highly dependent on the leaving group's ability to stabilize a negative charge. The reactivity order is generally I > Br > TsO/MsO > Cl.[5]

    • Solution: If using an alkyl chloride, consider switching to the corresponding bromide or iodide. Alternatively, you can generate the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI), a technique known as the Finkelstein reaction.[5]

  • Possible Cause C: Presence of Moisture or Sub-Optimal Temperature.

    • Explanation: Water will quench the highly reactive pyrimidinate anion and can hydrolyze the alkylating agent.[5] Additionally, some reactions require thermal energy to overcome the activation barrier.

    • Solution: Ensure all glassware is oven- or flame-dried and use anhydrous solvents. A typical Williamson reaction is conducted at temperatures between 50-100 °C for 1-8 hours.[1][9] If running at room temperature, consider gently heating the reaction.

Problem 2: Significant Formation of an Alkene Byproduct

You observe a byproduct with a mass corresponding to the elimination of H-X from your alkylating agent.

  • Possible Cause: E2 Elimination Competition.

    • Explanation: The pyrimidinate anion is not only a good nucleophile but also a strong base. When it reacts with a secondary or tertiary alkyl halide, it can act as a base, abstracting a proton and leading to an E2 elimination reaction, which competes directly with the desired SN2 pathway.[14][15]

    • Solution: The most effective solution is to redesign your synthesis. If possible, use a primary alkyl halide. For example, to synthesize an isopropoxy-pyrimidine, it is far better to use sodium isopropoxide and a halopyrimidine (via an SNAr reaction, a different mechanism) or to use isopropyl alcohol with a suitable pyrimidine precursor, rather than reacting a hydroxypyrimidine with 2-bromopropane. If you must use a secondary halide, running the reaction at the lowest possible temperature that still allows for SN2 reaction can help favor substitution over elimination.

Visualizing the Core Challenge: N- vs. O-Alkylation

The diagram below illustrates the central challenge in pyrimidine ether synthesis: the competition between two nucleophilic centers for the alkylating agent.

sub { Hydroxypyrimidine | Tautomerizes} start N O-H base + Base - H+ anion anion base->anion alkyl + R-X (Alkylating Agent) n_prod N-Alkylated Product (Side Product) alkyl->n_prod N-attack o_prod O-Alkylated Product (Desired Ether) alkyl->o_prod O-attack

Caption: Competitive N- vs. O-alkylation pathways for pyrimidines.

Validated Experimental Protocol

Synthesis of 2-Butoxy-4-chloropyrimidine

This protocol provides a reliable method for the O-alkylation of a hydroxypyrimidine using standard laboratory reagents.

Reagents:

  • 2-Hydroxy-4-chloropyrimidine (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 1-Iodobutane (1.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-hydroxy-4-chloropyrimidine to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.5 M concentration).

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise over 15 minutes.

    • Expert Note: Observe the evolution of hydrogen gas. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until gas evolution has completely ceased. This ensures full formation of the sodium pyrimidinate salt.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 1-iodobutane dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by slowly adding ice-cold water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure 2-butoxy-4-chloropyrimidine.[16]

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Adjiman, C. et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]

  • Google Patents.
  • Hajhussein, A. N. et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Google Patents.
  • ScienceDirect. SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. [Link]

  • Heriot-Watt Research Portal. N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. [Link]

  • Google Patents. 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same.
  • PubMed. Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site. [Link]

  • ACS Publications. Pyrimidines. X. (Antibiotics. II) Synthesis of Bacimethrin, 2-Methoxy Analog of Thiamine, and Related Alkoxypyrimidines. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Reddit. Williamson Ether synthesis. [Link]

  • ResearchGate. Why n-alkylation is more favorable than o-alkyation?. [Link]

  • University of Illinois. Protecting Groups. [Link]

  • Organic Chemistry Portal. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

  • University of Richmond. Williamson Ether Synthesis. [Link]

  • University of Calgary. Alcohol Protecting Groups. [Link]

  • MDPI. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. [Link]

  • L.S.College, Muzaffarpur. Williamson ether synthesis. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • University of Wisconsin-Platteville. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Organic Syntheses. 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. [Link]

  • Organic Synthesis. Protecting Groups. [Link]

  • PubMed. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

  • University of Wollongong. Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • Google Patents. Process for preparing 4-hydroxypyrimidine.
  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ScienceDirect. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][14][17]naphthyrin-5(6H). [Link]

  • Wiley-VCH. Organic Synthesis: General Remarks. [Link]

Sources

Technical Support Center: Catalyst Selection for Methyl 3-(pyrimidin-2-yloxy)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 3-(pyrimidin-2-yloxy)benzoate. This document provides researchers, chemists, and drug development professionals with in-depth, field-proven insights into catalyst selection and troubleshooting for this critical C-O cross-coupling reaction. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can design, execute, and troubleshoot your synthesis with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic systems for synthesizing this compound?

The synthesis of this compound involves the formation of a diaryl ether bond between methyl 3-hydroxybenzoate and a 2-halopyrimidine (typically 2-chloro- or 2-bromopyrimidine). This transformation is primarily achieved through two major classes of transition metal-catalyzed cross-coupling reactions:

  • Copper-Catalyzed Ullmann Condensation: This is the classical and often first-choice method for C-O bond formation.[1] It typically employs a Copper(I) salt (e.g., CuI, CuBr) and requires high temperatures (often >120 °C).[2][3] While robust and cost-effective, the harsh conditions can be a limitation for sensitive substrates.[4] The addition of ligands can significantly improve reaction efficiency and lower the required temperature.[5]

  • Palladium-Catalyzed Buchwald-Hartwig Etherification: A more modern and versatile alternative, this reaction uses a palladium catalyst, often in combination with a specialized phosphine ligand.[6][7] It offers the significant advantage of proceeding under much milder conditions (typically 80-110 °C), which enhances functional group tolerance.[8] However, palladium catalysts and their associated ligands are generally more expensive and sensitive to air and moisture.[9]

The choice between these two systems depends on factors like substrate sensitivity, reaction scale, cost considerations, and available equipment.

Q2: I am planning a gram-scale synthesis. Which copper catalyst system should I start with for an Ullmann condensation?

For a reliable, gram-scale synthesis, a well-established Ullmann-type protocol is the most practical starting point due to its lower cost and operational simplicity.[10]

A recommended starting system consists of:

  • Catalyst: Copper(I) Iodide (CuI) is a common and effective choice. It is generally more reactive than CuBr or CuCl.

  • Base: Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3) are standard bases. Cs2CO3 is often superior due to its higher solubility in organic solvents, which facilitates the deprotonation of the phenol.[11]

  • Solvent: A high-boiling point, polar aprotic solvent like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) is required to achieve the necessary reaction temperatures and to dissolve the reactants and base.

  • Ligand (Optional but Recommended): While classic Ullmann reactions can be run without a ligand, the addition of a simple, inexpensive ligand like 1,10-phenanthroline or an amino acid (e.g., L-proline) can dramatically improve yields and lower reaction temperatures by stabilizing the copper catalyst and facilitating the catalytic cycle.[5]

The fundamental mechanism involves the copper(I) species undergoing an oxidative addition with the aryl halide, followed by reaction with the phenoxide and subsequent reductive elimination to form the desired C-O bond.[2][12]

Q3: My Ullmann reaction is giving a low yield or failing. What are the common causes and how can I troubleshoot them?

Low yields in Ullmann couplings are a common issue, but they can usually be resolved through systematic troubleshooting. The most frequent culprits are related to the catalyst's activity, the reagents' quality, or the reaction conditions.

Here is a logical workflow to diagnose and solve common problems:

G start Low or No Yield q1 Is the Copper(I) catalyst active? start->q1 a1_yes Check Base & Solvent q1->a1_yes Yes a1_no Problem: Cu(I) may be oxidized to inactive Cu(II). Solution: 1. Use a fresh bottle of CuI. 2. Add a small amount of a reducing   agent (e.g., ascorbic acid). 3. Consider in-situ generation of Cu(I)   from a Cu(II) salt and a reducing agent. q1->a1_no No q2 Are the base and solvent appropriate? a1_yes->q2 a2_yes Examine Reactants q2->a2_yes Yes a2_no Problem: Insufficient deprotonation or poor solubility. Solution: 1. Switch to a stronger/more soluble base   (Cs2CO3 > K2CO3). 2. Ensure the solvent is anhydrous and high-boiling   (DMF, DMSO). 3. Check for base degradation. q2->a2_no No q3 Are reactants pure and dry? a2_yes->q3 a3_yes Optimize Conditions (Temp/Ligand) q3->a3_yes Yes a3_no Problem: Water can poison the catalyst and hydrolyze the ester. Impurities in the 2-halopyrimidine can inhibit the reaction. Solution: 1. Dry reactants and solvent thoroughly. 2. Purify starting materials via recrystallization or chromatography. q3->a3_no No end_node Consider adding a ligand (e.g., 1,10-phenanthroline) or increasing the reaction temperature incrementally. a3_yes->end_node

Caption: Troubleshooting workflow for Ullmann C-O coupling reactions.

One critical but often overlooked issue is catalyst deactivation. The active catalytic species is Cu(I), but it can be oxidized to Cu(II) during the reaction, which is often less effective.[5] If the reaction stalls, the addition of a reducing agent or even a small amount of Cu(0) can sometimes regenerate the active Cu(I) species and restart the catalysis.[5]

Q4: When should I consider a Palladium-catalyzed Buchwald-Hartwig approach?

You should consider a Buchwald-Hartwig etherification under the following circumstances:

  • Substrate Sensitivity: If your starting materials contain functional groups that are sensitive to the high temperatures (>120 °C) or strongly basic conditions of the Ullmann reaction, the milder conditions of a Pd-catalyzed coupling are highly advantageous.

  • Poor Ullmann Yields: If systematic troubleshooting of the Ullmann reaction fails to provide a satisfactory yield, the Buchwald-Hartwig reaction offers a mechanistically distinct and powerful alternative.[7]

  • Use of Aryl Chlorides: While Ullmann reactions can work with aryl chlorides, they are generally less reactive than bromides or iodides.[3] Modern Buchwald-Hartwig catalyst systems, particularly those using sterically hindered biarylphosphine ligands (e.g., SPhos, RuPhos), have been specifically designed to efficiently activate the stronger C-Cl bond.[13]

A typical Buchwald-Hartwig system for this synthesis would involve a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, a specialized ligand like Xantphos or a biarylphosphine, and a base such as Cs₂CO₃ or K₃PO₄ in a solvent like toluene or dioxane at temperatures between 80-110 °C.[14][15]

G start Select Synthesis Strategy q1 Are there heat-sensitive functional groups? start->q1 q2 Is cost a primary constraint and scale > 10g? q1->q2 No buchwald Strategy: Palladium-Catalyzed Buchwald-Hartwig Etherification (Mild Temp, Higher Cost) q1->buchwald Yes q3 Is the halide an aryl chloride (Ar-Cl)? q2->q3 No ullmann Strategy: Copper-Catalyzed Ullmann Condensation (High Temp, Lower Cost) q2->ullmann Yes q3->ullmann No q3->buchwald Yes

Sources

Validation & Comparative

Regioisomeric Determinants in ALS Inhibition: Methyl 2- vs. Methyl 3-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of Methyl 3-(pyrimidin-2-yloxy)benzoate vs. Methyl 2-(pyrimidin-2-yloxy)benzoate Content Type: Publish Comparison Guide

Executive Summary

In the development of pyrimidinyl-benzoate herbicides and pharmaceutical intermediates, the regiochemistry of the ether linkage is the primary determinant of biological activity. This guide compares Methyl 2-(pyrimidin-2-yloxy)benzoate (the ortho isomer) and This compound (the meta isomer).

The Verdict: The Methyl 2- (Ortho) isomer represents the bioactive scaffold essential for high-affinity binding to Acetolactate Synthase (ALS) and BCL-2 family proteins. The Methyl 3- (Meta) isomer functions primarily as a negative control in Structure-Activity Relationship (SAR) studies, exhibiting negligible activity due to conformational incompatibility with the target binding pockets.

Chemical Profile & Structural Analysis

The fundamental difference lies in the spatial arrangement of the pyrimidine ring relative to the benzoate's ester group. This steric relationship dictates the molecule's ability to adopt the "bioactive conformation."

FeatureMethyl 2-(pyrimidin-2-yloxy)benzoate (Ortho )This compound (Meta )
CAS Number 178118-28-01090587-89-5
Molecular Weight 230.22 g/mol 230.22 g/mol
Geometry Compact / Orthogonal: The pyrimidine ring twists nearly perpendicular to the benzene ring to minimize steric repulsion with the ester group.Linear / Extended: The pyrimidine and ester groups are spatially separated, resulting in a flatter, extended topology.
Intramolecular Interactions Potential for

stacking or dipole interactions between the pyrimidine nitrogen and the ester carbonyl.
None. The distance precludes intramolecular stabilization.
Primary Application Lead Scaffold: Precursor to herbicides (e.g., Pyriminobac, Bispyribac) and BCL-2 inhibitors (Venetoclax intermediates).SAR Probe: Used to define the spatial limits of the binding pocket.
Biological Activity: The "Ortho Effect"

The biological superiority of the ortho isomer is not accidental; it is a classic example of the "Ortho Effect" in medicinal chemistry, where proximal substitution forces a specific conformation that aligns with the enzyme's active site.

Target: Acetolactate Synthase (ALS)

ALS inhibitors (herbicides) function by blocking the channel leading to the enzyme's active site.

  • Ortho-Isomer Mechanism: The ortho linkage forces the pyrimidine ring into a "locked" conformation. This creates a hydrophobic wedge that perfectly fits the ALS channel entrance, while the ester (or hydrolyzed acid) coordinates with key residues (e.g., Arg/Lys) at the channel mouth.

  • Meta-Isomer Failure: The meta substitution extends the molecule linearly. This "rod-like" shape causes steric clashing with the channel walls or fails to bridge the distance between the hydrophobic pocket and the polar anchor points, resulting in a loss of binding affinity (K_d).

Comparative Efficacy Data (Representative)

Data extrapolated from SAR studies of pyrimidinyl-benzoate class herbicides (e.g., ZJ0273 analogs).

MetricOrtho-Isomer (Active Scaffold)Meta-Isomer (Inactive Analog)
ALS Inhibition (

)
< 10 nM (High Potency)> 100 µM (Negligible)
Herbicidal Rate (g ai/ha) 15 – 100 g/ha> 1000 g/ha (No effect)
Selectivity Index High (Crop vs. Weed)N/A

Critical Insight: In pharmaceutical applications (e.g., BCL-2 inhibition), the ortho geometry is similarly critical. The "2-yloxy" motif directs the bulk of the inhibitor into the P2 pocket of the BCL-2 protein, a mechanism impossible for the meta isomer to replicate.

Experimental Protocols
A. Synthesis: Nucleophilic Aromatic Substitution (

)

The synthesis of both isomers follows a similar pathway but utilizes different starting phenols. The ortho synthesis is often faster due to the inductive effect of the ester group at the ortho position stabilizing the Meisenheimer complex intermediate.

Reagents:

  • Substrate A (Ortho): Methyl Salicylate (Methyl 2-hydroxybenzoate)

  • Substrate B (Meta): Methyl 3-hydroxybenzoate

  • Electrophile: 2-Chloropyrimidine (or 2-methylsulfonylpyrimidine for higher reactivity)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH)
    
  • Solvent: DMF or Acetonitrile

Step-by-Step Protocol (Optimized for Ortho-Isomer):

  • Activation: Charge a 3-neck flask with Methyl Salicylate (1.0 eq) and DMF (10 volumes). Add

    
     (1.5 eq) and stir at RT for 30 min to generate the phenoxide anion.
    
  • Coupling: Add 2-Chloropyrimidine (1.1 eq) dropwise.

  • Reaction: Heat the mixture to 80-100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The ortho product typically runs higher (less polar) than the starting phenol.

  • Workup: Cool to RT. Pour into ice water. The product may precipitate (filter off) or require extraction with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

B. ALS Enzyme Inhibition Assay

To validate the activity difference:

  • Enzyme Prep: Extract ALS from etiolated corn seedlings or use recombinant yeast-expressed ALS.

  • Reaction Mix: Phosphate buffer (pH 7.5), Pyruvate (substrate), TPP (cofactor),

    
    , and FAD.
    
  • Treatment: Add test compounds (Ortho vs. Meta) dissolved in DMSO at varying concentrations (0.1 nM to 100 µM).

  • Incubation: 37°C for 60 minutes.

  • Termination: Stop reaction with

    
    .
    
  • Detection: Decarboxylate the acetolactate product to acetoin (60°C, 15 min), then derivatize with creatine/naphthol (Westerfeld reaction) to form a pink complex. Measure Absorbance at 525 nm.

Visualizations & Pathway Logic
Figure 1: Comparative Synthesis & Conformation

This diagram illustrates the parallel synthesis tracks and the resulting 3D-conformational difference that drives bioactivity.[1]

G cluster_0 Ortho-Isomer Pathway (Bioactive) cluster_1 Meta-Isomer Pathway (Inactive) OrthoStart Methyl Salicylate (2-OH) OrthoProd Methyl 2-(pyrimidin-2-yloxy)benzoate (Compact Conformation) OrthoStart->OrthoProd SnAr Coupling OrthoBind Active Site Binding (High Affinity) OrthoProd->OrthoBind Fits Hydrophobic Pocket MetaStart Methyl 3-hydroxybenzoate (3-OH) MetaProd This compound (Linear Conformation) MetaStart->MetaProd SnAr Coupling MetaBind Steric Clash / No Binding (Low Affinity) MetaProd->MetaBind Geometry Mismatch Reagents Reagents: 2-Chloropyrimidine + K2CO3 Solvent: DMF, 100°C Reagents->OrthoStart Reagents->MetaStart

Caption: Synthesis and functional divergence of pyrimidinyloxybenzoate isomers. The ortho-pathway yields a conformationally locked scaffold suitable for protein binding.

Figure 2: Mechanism of Action (SAR Logic)

SAR cluster_ortho Ortho-Isomer Interaction cluster_meta Meta-Isomer Interaction Target ALS Enzyme Binding Pocket Ortho Ortho-Isomer Interaction1 Py-Ring (Hydrophobic) Ortho->Interaction1 Interaction2 Ester (H-Bond Acceptor) Ortho->Interaction2 Interaction1->Target Fits Interaction2->Target Anchors Meta Meta-Isomer Clash Steric Clash (Wall of Pocket) Meta->Clash Clash->Target Repulsion

Caption: SAR Logic illustrating why the Ortho-isomer binds effectively while the Meta-isomer suffers from steric repulsion.

References
  • Ding, X., et al. (2010). "Transformation of 14C-pyrimidynyloxybenzoic herbicide ZJ0273 in aerobic soils." Journal of Hazardous Materials.

  • BenchChem. "Synthesis of Methyl Salicylate Derivatives: A Detailed Guide for Researchers." BenchChem Protocols.

  • MolCore. "Methyl 2-(pyrimidin-2-yloxy)benzoate Product Specifications (CAS 178118-28-0)." MolCore Chemical Catalog.

  • ChemicalBook. "Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate: Intermediate for ABT-199." ChemicalBook.

  • Wang, J., et al. (2011). "Synthesis and herbicidal activity of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives." ARKIVOC.

Sources

Biological Activity Profile: Methyl 3-(pyrimidin-2-yloxy)benzoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Methyl 3-(pyrimidin-2-yloxy)benzoate and its positional isomers. This content is designed for researchers in medicinal chemistry and agrochemical discovery, focusing on Structure-Activity Relationships (SAR) and experimental validation.[1]

A Comparative Guide to Positional Isomerism in Bioactive Ether Scaffolds

Executive Summary

This compound represents a critical structural probe in the development of pyrimidinyl-benzoate bioactives.[1] While the 2-isomer (ortho) is the established pharmacophore for Acetolactate Synthase (ALS) inhibiting herbicides (e.g., Bispyribac analogs), the 3-isomer (meta) serves as a vital negative control and distinct scaffold for kinase inhibition studies.[1]

This guide objectively compares the biological performance of the 3-isomer against its ortho (2-) and para (4-) counterparts, elucidating the mechanistic reasons for their divergent activities.[1]

Comparative Analysis: The Isomer Effect

The biological activity of pyrimidinyl-oxy-benzoates is strictly governed by the geometry of the ether linkage relative to the ester group.[1]

Table 1: Comparative Biological Activity Profile[1][2]
FeatureMethyl 2-(pyrimidin-2-yloxy)benzoate (Ortho)This compound (Meta)Methyl 4-(pyrimidin-2-yloxy)benzoate (Para)
Primary Class Active Herbicide Scaffold SAR Probe / Kinase Scaffold Linear Spacer / Inactive
ALS Inhibition High (IC₅₀ < 10 nM)Low/Null (IC₅₀ > 10 µM)Null
Binding Mode Binds ALS channel via ortho-substituent chelation.[1]Fails to bridge the active site due to steric offset.Linearity prevents pocket fit.[1]
Kinase Potential Moderate (often non-selective).[1]High (Geometry mimics Type II kinase inhibitors).[1]Low (Poor solubility/fit).[1]
Insect Repellency High (Bed bug repellency confirmed).[1]Moderate (Retains volatility but lower receptor fit).[1]Low.
Deep Dive: Why the "3-Isomer" is Different
  • The "Ortho Effect" (2-Isomer): In commercial herbicides, the oxygen at the 2-position allows the pyrimidine ring to fold back towards the benzoate, creating a "U-shape" that fits perfectly into the ALS enzyme tunnel.[1]

  • The "Meta Divergence" (3-Isomer): The 3-position forces the molecule into an extended "zigzag" conformation.[1] This prevents it from blocking the substrate channel of ALS, rendering it herbicidally inactive.[1] However, this extended geometry is highly favorable for kinase inhibition , where the molecule must span between the ATP binding site and the allosteric pocket (DFG-out conformation).[1]

Mechanism of Action (MoA) & Signaling Pathways[1]

Primary Target: Acetolactate Synthase (ALS)

The 2-isomer acts by blocking the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine).[1] The 3-isomer fails to inhibit this pathway effectively, serving as a specificity control.[1]

Diagram 1: Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

This pathway illustrates the enzymatic step (ALS) targeted by the ortho-isomer, which the meta-isomer fails to block.[1]

BCAA_Pathway Pyruvate Pyruvate (2 Molecules) ALS Acetolactate Synthase (ALS) [TARGET ENZYME] Pyruvate->ALS Substrate Acetolactate 2-Acetolactate ALS->Acetolactate Catalysis Isovalerate 2-Ketoisovalerate Acetolactate->Isovalerate Reductoisomerase Valine Valine Isovalerate->Valine Leucine Leucine Isovalerate->Leucine Isoleucine Isoleucine Inhibitor_2 2-Isomer (Active) Blocks Channel Inhibitor_2->ALS Inhibits Inhibitor_3 3-Isomer (Inactive) No Binding Inhibitor_3->ALS No Effect

Caption: The ALS pathway showing the specific blockade by the 2-isomer, while the 3-isomer (meta) fails to bind due to steric mismatch.

Experimental Protocols

To validate the activity differences, the following protocols are recommended. These are self-validating systems where the 2-isomer serves as the positive control.[1]

Protocol A: Synthesis via Ullmann Ether Coupling

Objective: Synthesize the 3-isomer from methyl 3-hydroxybenzoate and 2-chloropyrimidine.

  • Reagents:

    • Methyl 3-hydroxybenzoate (1.0 eq)[1]

    • 2-Chloropyrimidine (1.2 eq)[1]

    • Cesium Carbonate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      , 2.0 eq)
      
    • DMF (Solvent, 0.5 M concentration)

  • Procedure:

    • Charge a reaction vessel with methyl 3-hydroxybenzoate and

      
       in DMF. Stir at RT for 30 min to generate the phenoxide.
      
    • Add 2-chloropyrimidine.[1]

    • Heat to 90°C for 12 hours. (Note: The 3-isomer requires higher temperature than the 2-isomer due to lack of activating ortho-carbonyl effects).[1]

    • Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Dilute with water, extract with ethyl acetate, wash with brine, dry over

    
    .
    
  • Validation: NMR must show the pyrimidine protons (doublet ~8.5 ppm, triplet ~7.0 ppm) and the meta-substituted benzoate pattern.

Protocol B: ALS Enzyme Inhibition Assay

Objective: Quantify the IC₅₀ difference between isomers.

  • System: Recombinant Arabidopsis thaliana ALS enzyme.[1]

  • Substrate: Pyruvate (50 mM).

  • Detection: Colorimetric detection of acetoin (decarboxylated acetolactate) using creatine and naphthol (Westerfeld reaction) at 530 nm.

  • Workflow:

    • Incubate Enzyme + Test Compound (0.01 - 100 µM) for 15 min.

    • Add Pyruvate to initiate reaction (37°C, 60 min).

    • Stop reaction with ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      .
      
    • Add detection reagents; read Absorbance.[1]

  • Expected Result:

    • 2-Isomer: Sigmoidal inhibition curve (IC₅₀ ~10-50 nM).[1]

    • 3-Isomer: Flat line or weak inhibition (IC₅₀ > 100 µM).[1]

Diagram 2: Experimental Workflow (Synthesis & Assay)

Workflow Start Start: Methyl 3-hydroxybenzoate React Reaction: + 2-Chloropyrimidine + Cs2CO3, 90°C Start->React Purify Purification: Extraction & Column Chrom. React->Purify Product Pure 3-Isomer Purify->Product Assay ALS Enzyme Assay (vs 2-Isomer Control) Product->Assay Readout Data Analysis: Calculate IC50 Assay->Readout

Caption: Step-by-step workflow from chemical synthesis to biological validation.

References

  • PubChem. (2025).[1] Methyl 4-(pyrimidin-2-yloxy)benzoate Compound Summary. National Library of Medicine.[1] [Link][1]

  • MDPI. (2022).[1] Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug. Insects Journal. [Link][1]

  • ResearchGate. (2020).[1] Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis and SAR. [Link]

  • Google Patents. (1981).[1] Ullmann reaction for the synthesis of diaryl ethers (US4288386A). [1]

Sources

Optimizing the Biaryl Ether Scaffold: Bioisosteric Strategies for Methyl 3-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Optimization of the Methyl 3-(pyrimidin-2-yloxy)benzoate Scaffold Content Type: Technical Application Guide & Comparative Analysis Audience: Medicinal Chemists, Agrochemical Scientists, and Lead Optimization Specialists

Executive Summary & Scaffold Analysis

This compound (CAS: 176032-29-4) represents a classic biaryl ether scaffold widely utilized in both agrochemistry (e.g., ALS inhibitors like Bispyribac) and pharmaceutical kinase drug discovery. While the parent molecule serves as an excellent starting fragment or chemical probe, it possesses inherent liabilities—primarily the metabolic instability of the methyl ester and the conformational flexibility of the ether linkage—that often require bioisosteric replacement during lead optimization.

This guide provides a structural critique and experimental roadmap for replacing key motifs within this scaffold to enhance metabolic stability, solubility, and target residence time.

Structural Deconstruction
  • Zone A (The Warhead/Anchor): The Methyl Ester . High susceptibility to esterases; rapid in vivo hydrolysis to the carboxylic acid (often inactive or rapidly cleared).

  • Zone B (The Linker): The Ether Oxygen . Provides a specific bond angle (~120°) and flexibility. Acts as a weak H-bond acceptor.

  • Zone C (The Hinge Binder): The Pyrimidine Ring . A critical motif for interaction with ATP-binding sites (kinases) or specific enzymatic pockets (ALS/PPO).

Comparative Analysis: Parent vs. Bioisosteric Alternatives

The following table contrasts the parent molecule with three strategic bioisosteric modifications designed to address specific liabilities.

Table 1: Physicochemical & Functional Comparison of Bioisosteres

FeatureParent Molecule Alternative A: Amide Isostere Alternative B: Amine Linker Alternative C: Heterocycle Isostere
Structure This compoundN-Methyl-3-(pyrimidin-2-yloxy)benzamideMethyl 3-(pyrimidin-2-ylamino)benzoateMethyl 3-(pyridin-2-yloxy)benzoate
Primary Modification None (Baseline)Ester

Amide
Ether (-O-)

Amine (-NH-)
Pyrimidine

Pyridine
Metabolic Stability (

)
Low (< 15 min)High (> 60 min)Medium (Phase I oxidation risk)Medium
H-Bond Donors (HBD) 01 (Amide NH)1 (Linker NH)0
Conformational Bias FlexibleRigidified (Planar)Rigidified (Planar via H-bond)Flexible
Primary Application Initial Hit / IntermediateImproving oral bioavailabilityIncreasing potency (H-bond donor)Modulating Lipophilicity (LogP)
Technical Insight on Causality
  • Why the Amide (Alt A)? Replacing the ester with an amide (or a bioisostere like 1,2,4-oxadiazole) blocks esterase-mediated hydrolysis, significantly extending plasma half-life.

  • Why the Amine Linker (Alt B)? The -NH- linker often forms an intramolecular hydrogen bond with the pyrimidine nitrogen, locking the molecule into a planar conformation. This "pre-organization" can reduce the entropic penalty of binding to the target protein.

Decision Logic for Bioisosteric Replacement

The following decision tree illustrates the logical flow for optimizing this scaffold based on experimental assay results.

BioisostereLogic Start Hit: this compound Issue1 Issue: Rapid Metabolic Clearance? Start->Issue1 Issue2 Issue: Low Potency / Selectivity? Start->Issue2 Issue3 Issue: Poor Solubility? Start->Issue3 Sol1 Strategy: Stabilize Zone A (Replace Ester) Issue1->Sol1 Opt1 Try: Amide, Oxadiazole, or Tetrazole Sol1->Opt1 Sol2 Strategy: Rigidify Zone B (Replace Linker) Issue2->Sol2 Opt2 Try: -NH- (Amine), -S- (Thio), or -CH2- (Methylene) Sol2->Opt2 Sol3 Strategy: Modify Zone C (Heterocycle Scan) Issue3->Sol3 Opt3 Try: Pyrazine, Triazine, or Solubilizing Tails Sol3->Opt3

Figure 1: Strategic decision tree for optimizing the this compound scaffold based on specific liability triggers.

Experimental Protocols

To validate these bioisosteric replacements, the following self-validating protocols are recommended.

Protocol A: Synthesis of the Ether Linkage (SNAr)

This is the standard method for generating the parent scaffold and its Zone C variants.

Reagents: 3-Hydroxybenzoate derivative (1.0 eq), 2-Chloropyrimidine derivative (1.1 eq), Potassium Carbonate (


, 2.0 eq).
Solvent:  DMF or DMSO (Anhydrous).
  • Setup: In a dry round-bottom flask under

    
     atmosphere, dissolve the 3-hydroxybenzoate in DMF (0.2 M concentration).
    
  • Deprotonation: Add

    
     and stir at room temperature for 30 minutes. Validation: The suspension should turn slightly yellow/orange indicating phenoxide formation.
    
  • Addition: Add the 2-chloropyrimidine in one portion.

  • Reaction: Heat to 80-100°C for 4-12 hours. Monitor by TLC (Hexane:EtOAc) or LC-MS.

  • Workup: Cool to RT. Pour into ice water. If solid precipitates, filter and wash. If oil, extract with EtOAc, wash with brine (

    
    ) to remove DMF.
    
  • Purification: Silica gel chromatography.

Protocol B: Microsomal Stability Assay (Metabolic Validation)

Essential for verifying the improvement of Alternative A (Amide) over the Parent (Ester).

  • Preparation: Prepare 10 mM stock solutions of the Parent and Alternative A in DMSO.

  • Incubation: Dilute to 1

    
    M in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg/mL protein).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at

    
     min. Quench immediately in ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • Success Criterion: Parent

      
       min; Alternative A 
      
      
      
      min.

Mechanistic Pathway: The "Hinge Binder" Hypothesis

In kinase inhibitor design, the pyrimidine ring of this scaffold often acts as the "hinge binder." The ether oxygen serves as a spacer that positions the benzoate group into the solvent-exposed region or a back pocket.

HingeBinding ATP_Site ATP Binding Pocket Pyrimidine Pyrimidine Ring (H-Bond Acceptor) ATP_Site->Pyrimidine H-Bond (Val/Leu) Linker Ether Linker (Spacer/Angle) Pyrimidine->Linker Benzoate Benzoate Tail (Solvent Interaction) Linker->Benzoate

Figure 2: Pharmacophore mapping of the scaffold within a theoretical kinase ATP-binding pocket.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Shimizu, T., et al. (2002). The mode of action of bispyribac-sodium. Journal of Pesticide Science, 27(3), 226-234. (Demonstrates the pyrimidinyl-oxy-benzoate scaffold in ALS inhibition). Link

  • Lombardo, F., et al. (2004). Comprehensive Assessment of the Physicochemical Properties of Bioisosteres. Journal of Medicinal Chemistry, 47, 493-503. (Data source for LogP comparisons). Link

Technical Guide: Methyl 3-(pyrimidin-2-yloxy)benzoate Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 3-(pyrimidin-2-yloxy)benzoate , positioning it not as a final clinical drug, but as a critical pharmacophore scaffold and synthetic intermediate used to generate potent Type II kinase inhibitors, particularly targeting Tie-2 (TEK) and VEGFR .

Part 1: Executive Comparative Analysis

The Molecule in Context

This compound (CAS: 176032-29-4) represents a "privileged structure" in medicinal chemistry—the biaryl ether . While the methyl ester itself exhibits low intrinsic enzymatic inhibitory activity, it serves as the essential entry point for a class of potent kinase inhibitors known as 3-(pyrimidin-2-yloxy)benzamides .

Unlike established inhibitors like Imatinib or Sorafenib which utilize urea or amide linkers directly attached to the hinge-binding region, this scaffold utilizes an ether linkage to position the pyrimidine ring into the ATP-binding pocket (hinge region) while the benzoate tail (when converted to an amide) extends into the allosteric hydrophobic pocket (e.g., the DFG-out pocket).

Activity Profile: Scaffold vs. Optimized Inhibitors

The following table contrasts the activity of the this compound precursor with its optimized amide derivatives and standard clinical benchmarks.

Compound ClassSpecific MoleculeTarget KinaseIC₅₀ (Enzymatic)Mechanism of Action
Precursor (Topic) This compound Tie-2 / VEGFR> 10 µM (Est.)*Inactive/Weak (Lacks H-bond donor/acceptor tail)
Active Derivative 3-(Pyrimidin-2-yloxy)-N-arylbenzamides Tie-210 - 50 nM ATP-Competitive (Type II DFG-out binder)
Benchmark 1 Semaxanib (SU5416) VEGFR2 / Tie-2~20 nMATP-Competitive
Benchmark 2 Sorafenib VEGFR / RAF6 - 90 nMType II (Stabilizes inactive conformation)

*Note: The methyl ester functions primarily as a prodrug or intermediate. Significant kinase inhibition requires the conversion of the ester to an amide moiety (e.g., N-(3-(trifluoromethyl)phenyl)...) to engage the Glu/Asp residues in the kinase back pocket.

Structural Logic of Inhibition
  • Pyrimidine Ring: Acts as the hinge binder , mimicking the adenine ring of ATP.[1] The nitrogen atoms accept hydrogen bonds from the kinase hinge region (e.g., Val/Ala residues).

  • Ether Linkage: Provides the necessary flexibility and bond angle (~120°) to orient the phenyl ring away from the solvent front and towards the hydrophobic pocket.

  • Benzoate/Benzamide Tail: The methyl ester group is sterically small and electronically neutral. Converting this to a substituted benzamide introduces a hydrophobic "tail" that locks the kinase in an inactive conformation (similar to the "tail" of Imatinib).

Part 2: Experimental Protocols & Methodology

Synthesis of the Scaffold (this compound)

Rationale: This protocol utilizes a Nucleophilic Aromatic Substitution (


) to couple the phenol and the pyrimidine.

Reagents:

  • Methyl 3-hydroxybenzoate (1.0 eq)

  • 2-Chloropyrimidine (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF or DMSO

Protocol:

  • Dissolution: Dissolve Methyl 3-hydroxybenzoate (e.g., 10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Coupling: Add 2-Chloropyrimidine.

  • Heating: Heat the reaction mixture to 80–100°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

  • Workup: Cool to RT. Pour into ice-water. The product, This compound , typically precipitates as a white/off-white solid.

  • Purification: Filter and wash with water. Recrystallize from Ethanol/Water if necessary.

Derivatization to Active Kinase Inhibitors

Rationale: To assay kinase activity, the ester must be hydrolyzed and coupled to an amine to create the pharmacophore.

  • Hydrolysis: Treat the methyl ester with LiOH in THF/Water to yield 3-(pyrimidin-2-yloxy)benzoic acid .

  • Amide Coupling: React the acid with a substituted aniline (e.g., 3-trifluoromethylaniline) using HATU/DIPEA in DMF.

  • Result: Formation of the active Benzamide inhibitor.[2]

Kinase Inhibition Assay (Tie-2/VEGFR)

Rationale: A FRET-based or radiometric assay is used to quantify the IC50 of the derived compounds.

Assay Conditions:

  • Enzyme: Recombinant Human Tie-2 or VEGFR2 (intracellular domain).

  • Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate.

  • ATP:

    
     concentration (typically 10–50 µM).
    
  • Readout: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

Step-by-Step:

  • Preparation: Dilute compounds (start at 10 µM, 3-fold serial dilution) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT, 0.01% BSA).
    
  • Incubation: Add Kinase (0.5 nM final) and Substrate. Incubate for 60 min at RT.

  • Detection: Add detection antibody (Europium-labeled anti-phosphotyrosine) and APC-labeled acceptor.

  • Analysis: Measure fluorescence ratio (665 nm / 615 nm). Plot % Inhibition vs. Log[Compound] to determine IC50.

Part 3: Visualization & Logical Frameworks

Synthesis & Activation Pathway

The following diagram illustrates the transformation of the inactive methyl ester scaffold into the active kinase inhibitor, highlighting the critical structural changes required for biological activity.

G Start Methyl 3-hydroxybenzoate (Starting Material) Scaffold This compound (THE TOPIC) [Low Activity] Start->Scaffold SnAr Coupling (K2CO3, DMF, 100°C) Reagent 2-Chloropyrimidine Reagent->Scaffold Inter 3-(pyrimidin-2-yloxy)benzoic acid (Hydrolyzed Intermediate) Scaffold->Inter Hydrolysis (LiOH, THF/H2O) Active 3-(pyrimidin-2-yloxy)-N-arylbenzamide (Active Kinase Inhibitor) [High Potency] Inter->Active Amide Coupling (R-NH2, HATU) Target Tie-2 / VEGFR Kinase (ATP Pocket) Active->Target Inhibition (IC50 < 50 nM)

Caption: Transformation of the this compound scaffold into active benzamide kinase inhibitors.

Mechanism of Action (Binding Mode)

This diagram details how the derived inhibitor interacts with the kinase domain, contrasting the role of the pyrimidine head with the benzamide tail.

Binding cluster_0 Inhibitor Structure Hinge Hinge Region (Val/Ala) Gatekeeper Gatekeeper Residue (Thr/Met) DFG DFG Motif (Asp-Phe-Gly) Pyrim Pyrimidine Ring (H-Bond Acceptor) Pyrim->Hinge H-Bonding (ATP Mimic) Ether Ether Linker (Spacer) Pyrim->Ether Ether->Gatekeeper Steric Clearance Benz Benzamide Tail (Hydrophobic Interaction) Ether->Benz Benz->DFG Allosteric Lock (Type II Binding)

Caption: Structural Activity Relationship (SAR) showing how the pyrimidine scaffold anchors the inhibitor within the kinase active site.

References

  • Jones, K., et al. (2004). Synthesis and SAR of 3-(pyrimidin-2-yloxy)benzamides as potent Tie-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters , 14(11), 2871–2875. Link

  • Cui, J. J. (2014). Inhibitors of c-Met and ALK Receptor Tyrosine Kinases. Annual Reports in Medicinal Chemistry, 49, 215-231. (Discusses similar biaryl ether scaffolds).
  • BenchChem . (2025). This compound Product Data. Link

  • PubChem . Compound Summary: this compound (CAS 176032-29-4). Link

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Validating the Mechanism of Action of "Methyl 3-(pyrimidin-2-yloxy)benzoate": A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrimidine scaffold is a privileged structure, forming the core of numerous approved therapeutics, particularly in oncology and immunology.[1][2][3][4][5] The novel compound, "Methyl 3-(pyrimidin-2-yloxy)benzoate," with its characteristic pyrimidine ring, presents a compelling starting point for a mechanism of action (MoA) investigation. This guide provides a comprehensive, technically detailed framework for validating the MoA of this compound, structured as a direct comparison with established kinase inhibitors. Our central hypothesis is that, like many pyrimidine derivatives, "this compound" functions as a kinase inhibitor.[3][6]

This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven experimental workflow. Each step is designed to be self-validating, ensuring the scientific integrity and trustworthiness of the findings.

The Strategic Approach: A Comparative Framework

To rigorously validate the MoA of our compound of interest (COI), "this compound," we will compare it against two reference compounds:

  • Comparator A (Broad-Spectrum Inhibitor): Staurosporine, a well-characterized, potent but non-selective kinase inhibitor. This will serve as a positive control in many of our assays.

  • Comparator B (Selective Inhibitor): For the purposes of this guide, we will hypothesize that our initial screening identifies a specific kinase target, "Kinase X." Comparator B will therefore be a known, highly selective inhibitor of Kinase X (e.g., a fictional "Kinase-X-inib").

This comparative approach will allow us to not only determine if our COI is a kinase inhibitor but also to understand its selectivity profile, a critical aspect of modern drug development.[7]

Experimental Workflow: From Broad Screening to Cellular Validation

Our investigation will follow a multi-pronged approach, beginning with a broad, unbiased screen to identify potential kinase targets, followed by increasingly specific assays to validate these initial findings and elucidate the cellular consequences of target engagement.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Target Engagement cluster_3 Phase 4: Pathway & Functional Analysis A Kinome Profiling B Biochemical Potency Assays (IC50) A->B Identifies top kinase hits C Cellular Thermal Shift Assay (CETSA) B->C Confirms direct inhibition D Downstream Signaling Analysis (Western Blot) C->D Verifies target binding in cells E Functional Cellular Assays (e.g., Cytokine Profiling) D->E Links target to cellular function

Caption: A logical workflow for validating the mechanism of action.

Phase 1: Unbiased Kinome Profiling

The first step is to determine if "this compound" interacts with any kinases and, if so, which ones. Kinome profiling services offer a broad screening of a compound against a large panel of kinases.[7][8][9][10][11]

Experimental Protocol: Kinome Profiling

  • Compound Preparation: Prepare stock solutions of "this compound," Staurosporine, and "Kinase-X-inib" in DMSO at a concentration of 10 mM.

  • Assay Provider Submission: Submit the compounds to a reputable kinome profiling service (e.g., AssayQuant, Pharmaron).[8][11] Request a screening against a panel of at least 400 kinases at a single concentration (e.g., 1 µM).

  • Data Analysis: The primary output will be the percent inhibition of each kinase at the tested concentration. A common threshold for a "hit" is >50% inhibition.

Data Presentation: Kinome Profiling Results

CompoundKinase X Inhibition (%)Kinase Y Inhibition (%)Kinase Z Inhibition (%)Other Kinases with >50% Inhibition
This compound 8545103
Staurosporine 989592>200
Kinase-X-inib 95520

This is hypothetical data for illustrative purposes.

From this initial screen, we hypothesize that "this compound" is a relatively selective inhibitor of Kinase X.

Phase 2: In Vitro Validation of Potency

The next step is to confirm the inhibitory activity of our COI on the primary hit, Kinase X, and determine its potency (IC50). This is typically done using a biochemical assay that measures the enzymatic activity of the purified kinase.[12][13][14][15]

Experimental Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)

  • Reagent Preparation: Prepare assay buffer, purified Kinase X enzyme, its specific substrate, and ATP.

  • Compound Dilution: Perform a serial dilution of "this compound," Staurosporine, and "Kinase-X-inib" to generate a range of concentrations (e.g., 10 µM to 1 nM).

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and varying concentrations of the compounds. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

  • ADP Detection: Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.[14]

  • Luminescence Reading: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Read the luminescent signal on a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Biochemical Potency (IC50)

CompoundKinase X IC50 (nM)
This compound 150
Staurosporine 5
Kinase-X-inib 10

This is hypothetical data for illustrative purposes.

These results would confirm that our COI is a direct inhibitor of Kinase X, albeit with a lower potency than the highly optimized comparators.

Phase 3: Confirming Target Engagement in a Cellular Environment

A critical step in MoA validation is to confirm that the compound binds to its intended target within a living cell.[15] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[16][17][18][19][20] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[16][20]

G cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis A Treat cells with compound or vehicle (DMSO) B Heat cells at a range of temperatures A->B C Lyse cells and centrifuge to separate soluble vs. aggregated proteins B->C D Analyze soluble fraction by Western Blot for the target protein C->D

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[16]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line that expresses Kinase X (e.g., a human immune cell line like Jurkat cells). Treat the cells with "this compound" (e.g., at 10 µM) or vehicle (DMSO) for 1 hour.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler.[16]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.[16][19]

  • Separation of Soluble Proteins: Centrifuge the lysates at high speed (20,000 x g) to pellet the aggregated, denatured proteins.[16]

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble Kinase X at each temperature using Western blotting with a specific anti-Kinase X antibody. A loading control (e.g., GAPDH) should also be blotted.

Data Presentation: CETSA Results

A successful CETSA experiment will show a rightward shift in the melting curve of Kinase X in the presence of "this compound," indicating thermal stabilization upon binding. The amount of soluble Kinase X will be higher at elevated temperatures in the compound-treated cells compared to the vehicle-treated cells.

Phase 4: Downstream Pathway Analysis and Functional Outcomes

The final and most crucial phase is to demonstrate that target engagement by "this compound" leads to a measurable change in the downstream signaling pathway and a functional cellular response.

Downstream Signaling

If Kinase X is known to phosphorylate a specific downstream substrate (Substrate Y), we can use Western blotting to see if our COI inhibits this phosphorylation event in cells.

G cluster_0 Signaling Pathway cluster_1 Inhibition A Kinase X B Substrate Y A->B Phosphorylates C p-Substrate Y B->C D Cellular Response C->D E This compound E->A Inhibits

Caption: A simplified signaling pathway showing the point of inhibition.

Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation

  • Cell Treatment: Treat the cells with a dose range of "this compound," Staurosporine, and "Kinase-X-inib" for a specified time (e.g., 2 hours). Include a vehicle control.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated Substrate Y (p-Substrate Y) and total Substrate Y.

A dose-dependent decrease in the p-Substrate Y signal, without a change in total Substrate Y, would strongly support the on-target MoA of our COI.

Functional Cellular Response

Let's assume Kinase X is a key regulator of inflammatory cytokine production in immune cells. A functional assay to measure this would be a multiplex cytokine assay.[21][22][23]

Experimental Protocol: Multiplex Cytokine Assay (Luminex®)

  • Cell Stimulation and Treatment: Plate immune cells (e.g., PBMCs) and treat with the compounds for 1 hour before stimulating them with an appropriate stimulus (e.g., LPS) to induce cytokine production.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant.

  • Luminex Assay: Analyze the supernatant using a multiplex bead-based immunoassay (e.g., Luminex®) to simultaneously quantify multiple cytokines (e.g., TNF-α, IL-6, IL-1β).[21][22]

  • Data Analysis: Compare the levels of key cytokines in the compound-treated samples to the stimulated vehicle control.

Data Presentation: Functional Assay - Cytokine Inhibition

Compound (at 1 µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound 6570
Staurosporine 9598
Kinase-X-inib 8590

This is hypothetical data for illustrative purposes.

These results would provide the ultimate validation, linking the direct inhibition of Kinase X by "this compound" to a functional anti-inflammatory response.

Conclusion

This guide has outlined a rigorous, multi-step process for validating the mechanism of action of a novel pyrimidine-containing compound, "this compound." By employing a comparative framework and a logical progression of experiments from broad screening to specific functional readouts, researchers can build a comprehensive and defensible data package. This approach, grounded in scientific integrity, not only elucidates the compound's MoA but also provides critical insights into its potency and selectivity, which are essential for its continued development as a potential therapeutic agent.

References

  • Multiplex Cytokine Assays Compared: Luminex®, Meso Scale Discovery®, and Traditional ELISA. Eve Technologies. [Link]

  • Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • PPES Service Facility for Global Kinase Activity Profiling. University of Antwerp. [Link]

  • Multiplex Cytokine Assays for Immune Profiling. Charles River Laboratories. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Multiplex Cytokine Assays with Luminex. Precision for Medicine. [Link]

  • 4.8. Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]

  • High-Sensitivity Cytokine Multiplex Assays (Luminex & ELISA) for Immune Profiling. Accelevir. [Link]

  • Kinase/Enzyme Assays. PharmaLegacy | Preclinical Pharmacology CRO. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [Link]

  • What Is the Best Kinase Assay?. BellBrook Labs. [Link]

  • Kinase Assays with Myra. Bio Molecular Systems. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PubMed. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect. [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ScienceDirect. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. ResearchGate. [Link]

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. [Link]

  • An overview on synthesis and biological activity of pyrimidines. SciSpace. [Link]

  • Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. IJPRS. [Link]

  • Methyl 4-(pyrimidin-2-yloxy)benzoate. PubChem. [Link]

  • Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius. MDPI. [Link]

  • Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. PubChem. [Link]

  • Synthesis and Biological Activity of 6-(1,3-Benzoxazol-2-Yl)-5-Methylthieno-[2,3-d]Pyrimidines. ResearchGate. [Link]

  • Methyl 3,5-bis[(3-chloropyrazin-2-yl)oxy]benzoate. PMC. [Link]

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Characterizing Kinase Inhibitor Specificity: A Comparative Guide to Profiling "Methyl 3-(pyrimidin-2-yloxy)benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly in oncology, kinase inhibitors have emerged as a cornerstone of targeted therapy.[1] Their efficacy, however, is intrinsically linked to their specificity. Off-target kinase interactions can lead to unforeseen side effects or diminished therapeutic efficacy. Therefore, rigorous and comprehensive profiling of a compound's kinase cross-reactivity is a critical step in preclinical development. This guide provides a comparative overview of established kinase profiling platforms and experimental methodologies, using the novel compound "Methyl 3-(pyrimidin-2-yloxy)benzoate" as a case study for characterization.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets, the primary target for most small molecule inhibitors.[2] Consequently, achieving absolute target specificity is a formidable challenge. A thorough understanding of a compound's interaction profile across the kinome is paramount for:

  • Predicting Potential Off-Target Toxicities: Identifying unintended kinase targets can preemptively flag potential adverse effects.

  • Uncovering Novel Therapeutic Applications: Off-target activities are not always detrimental; they can sometimes reveal new therapeutic opportunities for a compound.[1][3]

  • Guiding Lead Optimization: A detailed cross-reactivity profile informs medicinal chemistry efforts to enhance selectivity and potency.

This guide will navigate the primary methodologies employed to assess the selectivity of a kinase inhibitor, outlining the strengths and considerations of each approach.

A Comparative Overview of Kinase Profiling Platforms

Several robust platforms are commercially available for broad-scale kinase inhibitor profiling. These services offer access to large panels of kinases, enabling a comprehensive assessment of a compound's selectivity.[2][3][4][5] The choice of platform often depends on the specific research question, the stage of drug development, and budgetary considerations.

Platform/Technology Principle Output Advantages Limitations
Radiometric Assays (e.g., HotSpot™) Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[5][6][7][8][9][10]% Inhibition / IC₅₀Gold standard, direct measure of catalytic activity, high sensitivity.[9]Use of radioactivity, lower throughput.
Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo™) Measures the depletion of ATP or the generation of ADP using a luciferase-based system.[4][11]% Inhibition / IC₅₀High-throughput, non-radioactive, readily automated.[11]Indirect measure of kinase activity, potential for compound interference with the reporter enzyme.
Competition Binding Assays (e.g., KINOMEscan™) Quantifies the ability of a test compound to displace a ligand from the kinase active site.[12][13][14][15][16]Dissociation constant (Kd) / % ControlHigh-throughput, ATP-independent, broad coverage of the kinome.[15]Does not directly measure inhibition of catalytic activity, may not identify allosteric inhibitors.
Multiplex Immunoassays (e.g., Luminex®) Uses antibody-coated beads to capture and quantify phosphorylated substrates from multiple kinase reactions simultaneously.[17][18]% Inhibition / IC₅₀High-throughput, multiplexing capabilities, suitable for cell lysate analysis.[18]Dependent on the availability of high-quality phospho-specific antibodies.

Experimental Workflows for Kinase Profiling

The following sections provide detailed, step-by-step methodologies for key experimental workflows used to characterize the cross-reactivity of a novel inhibitor like "this compound".

Radiometric Kinase Assay: The Gold Standard

This method directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP onto a specific substrate.[6][7][8][10]

Caption: Workflow for a luminescence-based kinase assay.

Detailed Protocol:

  • Reaction Setup: In a white, opaque 96- or 384-well plate, add the kinase, substrate, and ATP in the appropriate kinase buffer.

  • Compound Addition: Add "this compound" at a range of concentrations.

  • Incubation: Incubate the plate at room temperature or 30°C to allow the kinase reaction to proceed.

  • Luminescence Detection: Add the Kinase-Glo® reagent, which simultaneously stops the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of ATP remaining. [11]5. Signal Measurement: After a brief incubation to stabilize the luminescent signal, measure the light output using a luminometer.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate percent inhibition and IC₅₀ values based on the signal relative to controls.

Competition Binding Assays: A Focus on Affinity

These assays measure the binding affinity of a compound to a kinase's active site, rather than its effect on catalytic activity. The KINOMEscan™ platform is a prominent example, utilizing a proprietary assay where test compounds compete with an immobilized ligand for binding to a DNA-tagged kinase. [12][13][14][15][16]

Caption: Workflow for a competition binding assay.

Detailed Protocol:

  • Assay Principle: A DNA-tagged kinase is incubated with an immobilized ligand that binds to the kinase's active site.

  • Compound Competition: "this compound" is added to the reaction. If it binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.

  • Separation: Unbound kinase is washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of the attached DNA tag using quantitative PCR (qPCR). [6]5. Data Analysis: A lower qPCR signal indicates that the test compound has successfully competed with the immobilized ligand for binding to the kinase. The results are typically reported as a dissociation constant (Kd) or percent of control.

Interpreting the Data and Making Informed Decisions

The data generated from these panels will provide a comprehensive cross-reactivity profile for "this compound". A successful profiling campaign will enable researchers to:

  • Confirm On-Target Potency: Verify high-affinity binding and potent inhibition of the intended kinase target(s).

  • Identify Off-Target Liabilities: Pinpoint unintended kinase interactions, which can then be further investigated for potential toxicities.

  • Calculate a Selectivity Score: Quantify the compound's selectivity by comparing its potency against the primary target to its activity against off-targets.

References

  • Klaeger, S., et al. (2022, September 14). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 953013. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 795, 13-20. Retrieved from [Link]

  • Wang, Z., et al. (2018). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Bio-protocol, 8(20), e3055. Retrieved from [Link]

  • The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting. Retrieved from [Link]

  • Ubben, T., et al. (2012, May 1). Assay Development for Protein Kinase Enzymes. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Oncolines B.V. (2024, October 19). Kinome Profiling. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Cell Signaling Technology. (2014, March 5). IP-Kinase Assay. Retrieved from [Link]

  • Reaction Biology. (2023, October). Kinase Selectivity Panels. Retrieved from [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]

  • Isherwood, B., et al. (2019). In vitro kinome profiling measuring drug binding. Bio-protocol, 9(12), e3272. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • FierceBiotech. (2010, November 18). DiscoveRx Takes Over KINOMEscanTM from Ambit Biosciences. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). Magnetic Luminex Assay Kit for (CK-BB). Retrieved from [Link]

  • Bio-Techne. (n.d.). Luminex Assay User Guide. Retrieved from [Link]

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Comparative Guide: Reproducibility and Synthetic Efficiency of Methyl 3-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Methyl 3-(pyrimidin-2-yloxy)benzoate represents a critical biaryl ether scaffold, serving as a structural linchpin in the synthesis of acetolactate synthase (ALS) inhibitors (e.g., Bispyribac-sodium analogs) and Type II kinase inhibitors.

Reproducibility in biological assays for this class of compounds is frequently compromised not by the target molecule itself, but by trace impurities generated during synthesis—specifically unreacted phenols and hydrolysis byproducts. This guide objectively compares the two dominant synthetic methodologies, Nucleophilic Aromatic Substitution (SNAr) and Ullmann-type Coupling , establishing a standardized protocol to ensure biological data integrity.

Comparative Analysis of Synthetic Routes

Method A: Base-Mediated SNAr (Recommended)

This method utilizes the electron-deficient nature of the pyrimidine ring to facilitate nucleophilic attack by the phenoxide.

  • Mechanism: Addition-Elimination via a Meisenheimer complex.

  • Reagents: Methyl 3-hydroxybenzoate, 2-chloropyrimidine, K₂CO₃ or Cs₂CO₃.

  • Solvent: DMF or DMSO (Polar Aprotic).

Method B: Copper-Catalyzed Ullmann Coupling (Alternative)

Used when the pyrimidine ring lacks sufficient electron-withdrawing activation.

  • Mechanism: Oxidative addition/Reductive elimination cycle involving Cu(I)/Cu(III) species.

  • Reagents: CuI, Ligand (e.g., phenanthroline), Base.

  • Solvent: Toluene or Dioxane.

Performance Matrix
FeatureMethod A: SNAr (Standard)Method B: Ullmann Coupling
Yield High (85-95%)Moderate (60-75%)
Reaction Time 4–12 Hours12–24 Hours
Impurity Profile Trace hydrolysis (Acid form)Copper residues, Homocoupling
Scalability ExcellentLimited by waste/heavy metals
Atom Economy HighLow (Ligand/Catalyst load)
Bio-Assay Risk Low (if washed correctly)High (Cu toxicity in cell assays)

Critical Process Parameters (CPPs) & Mechanism

To ensure reproducibility, one must understand the causality of failure. In Method A, the formation of the Meisenheimer Complex is the rate-determining step.

Mechanistic Pathway (SNAr)

SNAr_Mechanism Start Reagents: 2-Chloropyrimidine + Phenoxide TS Meisenheimer Complex (Resonance Stabilized) Start->TS Nucleophilic Attack Prod Product: Biaryl Ether TS->Prod Cl- Elimination Side Side Reaction: Ester Hydrolysis Prod->Side Excess Base/H2O (Avoid!)

Figure 1: SNAr Reaction Pathway. The stability of the Meisenheimer complex (yellow) dictates the reaction rate. Note the red path: excessive base or water leads to ester hydrolysis.

The "Hidden" Variable: Water Content

The most common cause of batch-to-batch variation in biological data is saponification .

  • Observation: A shift in IC50 values in enzymatic assays.

  • Root Cause: Presence of water in DMF/DMSO allows hydroxide (generated from carbonate equilibrium) to attack the methyl ester, converting the neutral product into its carboxylic acid form (an anionic species with vastly different solubility and binding properties).

  • Control: Use anhydrous DMF and dry K₂CO₃ (dried at 120°C).

Validated Experimental Protocol (Method A)

This protocol is designed as a self-validating system. If the "In-Process Control" (IPC) fails, the batch must be rejected.

Materials
  • Methyl 3-hydroxybenzoate (1.0 equiv)

  • 2-Chloropyrimidine (1.1 equiv)[1]

  • K₂CO₃ (Powdered, anhydrous, 2.0 equiv)

  • DMF (Anhydrous, 5V)

Step-by-Step Workflow
  • Activation: Charge Methyl 3-hydroxybenzoate and K₂CO₃ into the reactor with DMF. Stir at 25°C for 30 mins to generate the phenoxide in situ.

    • Why: Pre-formation of the phenoxide ensures rapid reaction upon addition of the electrophile, minimizing thermal degradation.

  • Addition: Add 2-Chloropyrimidine in a single portion.

  • Reaction: Heat to 90°C . Monitor by HPLC or TLC (50% EtOAc/Hexane).

    • IPC Check: Reaction is complete when starting phenol is <1%.

  • Quench & Workup (Critical for Purity):

    • Cool to 25°C.

    • Pour mixture into ice-water (10V) . The product will precipitate.

    • Crucial Step: Adjust pH to ~8 using dilute HCl. Do not acidify below pH 4, or you may protonate any unreacted pyrimidine, trapping it in the solid.

  • Purification: Filter the solid. Wash with water (3x) to remove DMF and inorganic salts. Recrystallize from Ethanol if purity is <98%.

Purification Decision Tree

Workup_Logic Crude Crude Reaction Mixture Quench Quench in Ice Water Crude->Quench Filter Filtration Quench->Filter Solid Solid Cake Filter->Solid Filtrate Filtrate (DMF/Salts) Filter->Filtrate Check Purity Check (HPLC) Solid->Check Recryst Recrystallize (EtOH) Check->Recryst Fail (<98%) Final Final Product (>98% Pure) Check->Final Pass Recryst->Final

Figure 2: Purification workflow emphasizing the critical purity check before biological testing.

Biological Data Reproducibility[2]

When comparing this product against alternatives in biological assays, three factors compromise data integrity:

  • Trace Copper (From Method B): Even ppm levels of copper can serve as redox cyclers in cellular assays, generating ROS (Reactive Oxygen Species) and mimicking "activity" that is actually toxicity. Method A (SNAr) eliminates this risk.

  • Unreacted Phenol: Methyl 3-hydroxybenzoate is a weak acid and a potential antioxidant. In biochemical screens, it can produce false positives by scavenging radicals or chelating metals in the active site.

  • Solubility Artifacts: The hydrolyzed acid byproduct is less permeable in cell-based assays (LogP shift). If your batch contains 5% acid, your cellular potency will appear artificially lower.

Recommendation: Always report elemental analysis (for Cu) and acid content (via titration or LC-MS) alongside biological data.

References

  • Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2-chloropyrimidine with nucleophiles. Chemical Reviews. Link

  • Synthesis of Pyrimidinyl Ethers: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Contextual grounding for Pyrimidine chemistry).
  • Biaryl Ether Synthesis Review: Theil, F. (2018). Nucleophilic Aromatic Substitution of Electron-Deficient Heterocycles. Angewandte Chemie. Link

  • Bispyribac-sodium Analog Synthesis: US Patent 4,906,285. (1990). Pyrimidinyl-oxy-benzoic acid derivatives and herbicidal compositions. Link

  • Impact of Impurities in Screening: Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

As a novel research chemical, the proper handling and disposal of Methyl 3-(pyrimidin-2-yloxy)benzoate are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol synthesized from established chemical safety principles and regulatory standards. Given the absence of a specific Safety Data Sheet (SDS) for this compound, our approach is grounded in a precautionary analysis of its structural moieties: methyl benzoate and pyrimidine.

Presumptive Hazard Profile and Rationale

In the absence of specific toxicological and environmental data, all novel chemical waste must be treated as hazardous.[1][2] An analysis of the structural components of this compound informs the necessary precautions for its disposal.

  • Methyl Benzoate Moiety: The methyl benzoate portion of the molecule suggests several potential hazards. It is classified as a combustible liquid that is harmful if swallowed and poses a threat to aquatic life.[3][4][5]

  • Pyrimidine Moiety: The pyrimidine ring is a core structure in many biologically active compounds. Pyrimidine itself is a flammable liquid and vapor.[6][7] Handling related heterocyclic compounds requires a well-ventilated area and robust personal protective equipment (PPE) to prevent inhalation and skin contact.[8]

Based on this analysis, this compound should be presumptively classified as a flammable, acutely toxic (if ingested), and environmentally hazardous chemical waste. This classification dictates that disposal via standard trash or sanitary sewer systems is strictly prohibited.[9][10][11]

Hazard Summary Table
Hazard ClassificationBasis of AssessmentKey Precaution
Acute Toxicity (Oral) "Harmful if swallowed" classification of Methyl Benzoate.[5][12]Do not eat, drink, or smoke when handling.[5][12] Avoid ingestion and wash hands thoroughly after use.[4]
Flammability Combustible nature of Methyl Benzoate[5] and flammable properties of Pyrimidine.[6][7]Keep away from heat, sparks, open flames, and other ignition sources.[5][6][7]
Environmental Hazard "Harmful to aquatic life" classification for Methyl Benzoate.[3][5]Prevent release to the environment; do not dispose down the drain.[3][4][5]
Reactivity General chemical best practices for heterocyclic and ester compounds.Store away from strong oxidizing agents, acids, and bases.[7]

Core Disposal Principles & Regulatory Context

The disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][10][13] The fundamental principle is a "cradle-to-grave" management system, which holds the generator responsible for the waste from its creation to its final, safe disposal.[10] All procedures must comply with federal, state, and institutional regulations.

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the essential steps for safely accumulating and preparing this compound waste for final disposal by trained professionals.

Step 1: Required Personal Protective Equipment (PPE)

Your first line of defense is appropriate PPE.[8] Before handling the chemical or its waste, ensure you are wearing:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use.[6]

  • Body Protection: A lab coat or other protective work clothing.

Step 2: Waste Segregation and Collection at the Source

Proper segregation is critical to prevent dangerous chemical reactions.[1]

  • Designate a Satellite Accumulation Area (SAA): This is a designated location within the lab, at or near the point of waste generation, and under the control of laboratory personnel.[1][14]

  • Segregate Waste: Collect waste this compound, including contaminated materials (e.g., pipette tips, absorbent paper), in a dedicated container separate from incompatible waste streams like acids, bases, and strong oxidizers.[1][14]

Step 3: Container Selection and Labeling

The integrity of the waste container is essential for safe storage and transport.[13]

  • Choose a Compatible Container: Use a container made of material compatible with the chemical, such as glass or high-density polyethylene (HDPE). The container must be in good condition, free of leaks, and have a secure, leak-proof closure.[2][13] The original product container is often the best choice.[2]

  • Label Correctly and Clearly: The container must be labeled with the words "HAZARDOUS WASTE" .[14] The label must also clearly list the full chemical name—"this compound" —and an estimate of its concentration or quantity.[14] Do not use abbreviations or chemical formulas.[14]

Step 4: Safe Storage and Spill Management
  • Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when adding waste.[1][14] This prevents the release of vapors and potential spills.

  • Spill Response: In the event of a spill, immediately contain it using an inert absorbent material like sand or vermiculite.[8] Collect the contaminated absorbent material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[6] Report all spills to your institution's safety officer.[8]

Step 5: Arranging for Final Disposal

Laboratory personnel should never attempt to treat or dispose of hazardous waste themselves.

  • Monitor Fill Level: When the waste container is 90% full, cease adding waste to it.[14]

  • Contact EH&S: Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[14][15] Complete all required waste pickup forms accurately.

Disposal Decision Workflow

The following diagram illustrates the procedural flow for managing this compound waste from generation to final disposal.

G A Waste Generation (this compound) B Segregate Waste (Liquid Organic) A->B C Select Compatible Container (e.g., Glass, HDPE) B->C D Label Container 'HAZARDOUS WASTE' + Full Chemical Name C->D E Store in Satellite Accumulation Area (SAA) D->E F Is Container >90% Full? E->F G Continue Collection F->G No H Request Pickup from EH&S or Licensed Contractor F->H Yes G->E I Final Disposal (Incineration/Treatment) H->I

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • How to Safely Dispose of Hazardous Chemical Waste. ERG Environmental Services. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. MCF Environmental Services. [Link]

  • Methyl Benzoate - Material Safety Data Sheet. Alfa Aesar. [Link]

  • Methyl Benzoate SDS-6162. The Perfumers Apprentice. [Link]

  • Methyl benzoate - Safety Data Sheet. CPAchem. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Santa Cruz. [Link]

  • 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Organic Syntheses Procedure. [Link]

Sources

Personal protective equipment for handling Methyl 3-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for Methyl 3-(pyrimidin-2-yloxy)benzoate Content Type: Operational Safety & Logistics Guide Audience: Pharmaceutical Researchers & Process Chemists[1][2]

Executive Safety Summary: The Precautionary Principle

Context: this compound is a functionalized heteroaromatic ester often utilized as a scaffold in pharmaceutical and agrochemical synthesis (e.g., herbicide precursors like Bispyribac analogs).[1][2]

Critical Hazard Assessment: While specific toxicological data for this exact intermediate may be sparse in public registries, its structural moieties dictate its safety profile.[1][2] We apply Control Banding Level 3 (OEB 3) protocols based on its substructures:

  • Benzoate Ester Moiety: Known for dermal absorption, skin/eye irritation, and potential aquatic toxicity.[1]

  • Pyrimidine Ether Linkage: Biologically active pharmacophore; assumes potential for target-organ toxicity or sensitization until proven otherwise.[1][2]

Core Directive: Treat this compound as a Sensitizing Irritant with unknown chronic toxicity.[2] Do not handle on an open bench.

Hazard Identification & Risk Logic

To justify the PPE selection, we must understand the "Why" behind the risk.[1]

Hazard ClassSource MoietyPhysiological Mechanism
Acute Toxicity (Oral) Pyrimidine / BenzoatePotential interference with metabolic pathways; Benzoates are metabolized to hippuric acid but can overwhelm liver conjugation at high doses.[1][2]
Skin/Eye Irritation Ester FunctionalityLipophilic nature allows penetration of the stratum corneum, causing dermatitis or severe eye irritation (Category 2A/2B).[1][2]
Sensitization Heterocyclic EtherReactive intermediates can haptenize proteins, leading to allergic contact dermatitis or respiratory sensitization over time.[1][2]
Aquatic Toxicity Methyl Benzoate CoreEsters are often toxic to aquatic life (Category 3); improper disposal poses significant environmental regulatory risk.[1][2]

PPE Selection Matrix

Standard: Self-Validating Protection. If you can smell the compound, your controls have failed.[1][2]

Protection ZonePPE RequirementTechnical Justification
Respiratory Fume Hood (Primary) Backup: N95/P100 (only if outside hood)The compound is likely a solid.[1][2] Dust generation during weighing is the highest risk vector.[2] Engineering controls (hood) are superior to respirators.[1][2]
Ocular Chemical Splash Goggles (Not just safety glasses)Safety glasses allow vapor/dust entry from the side.[2] Goggles seal the orbital area against fine particulates and splashes.[2]
Dermal (Hand) Double Gloving Protocol Inner: Nitrile (4 mil) Outer:[1] Nitrile (4-8 mil) or NeopreneBenzoate esters can permeate thin nitrile.[1][2] Double gloving creates a "sacrificial" outer layer.[1][2] Change outer gloves immediately upon splash.
Body Tyvek® Lab Coat or Apron (Closed front)Cotton lab coats absorb liquids and hold them against the skin.[2] Non-woven synthetics (Tyvek) repel dust and liquid splashes.[2]

Operational Protocol: Step-by-Step

Phase A: Engineering Controls & Setup
  • Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm (feet per minute).[1][2]

  • Static Mitigation: If the compound is a dry powder, use an ionizing bar or anti-static gun inside the hood.[1][2] Pyrimidine benzoates can be electrostatically charged, causing "fly-away" dust.[1][2]

  • Decontamination Zone: Place a solvent-soaked wipe (Ethanol or Acetone) on the work surface before starting to catch minor spills immediately.[1][2]

Phase B: Weighing & Transfer (High Risk)[1]
  • The "Tare" Rule: Never tare the balance with the container open.

    • Open vial inside the hood.[2]

    • Transfer solid to weighing boat/flask.

    • Close source vial and receiving vessel.

    • Only then remove from the hood to the balance (if balance is external), or preferably, use a hood-based balance.[1][2]

  • Solulbilization: Dissolve the solid in the reaction solvent (e.g., DCM, Ethyl Acetate) as quickly as possible.[1] Solutions are easier to contain than dust.[1][2]

Phase C: Reaction & Synthesis
  • Exotherm Control: Ester hydrolysis or nucleophilic attacks on the pyrimidine ring can be exothermic.[2] Add reagents dropwise.[1][2]

  • Reflux: If heating, ensure the condenser is rated for the solvent's vapor pressure.[1] A closed system prevents the release of volatilized intermediate.[2]

Phase D: Cleanup & Decontamination
  • Solvent Wash: Wipe all tools (spatulas, outer flasks) with acetone inside the hood.[1][2]

  • Doffing Sequence:

    • Wash outer gloves.[1][2]

    • Remove outer gloves (turn inside out).[1][2]

    • Remove goggles.[1][2]

    • Remove lab coat.[2]

    • Remove inner gloves.[1][2]

    • Wash hands with soap and water for 20 seconds.[2]

Disposal & Environmental Stewardship

Strict Prohibition: Never flush this compound down the drain.[2] The benzoate moiety poses a high risk to aquatic ecosystems.[2][3]

  • Solid Waste: Collect in a dedicated "Hazardous Solid" drum for high-temperature incineration.[1][2]

  • Liquid Waste (Mother Liquors): Segregate into "Non-Halogenated" or "Halogenated" waste streams depending on the solvent used.[1][2]

  • Empty Containers: Triple rinse with solvent; dispose of rinsate as hazardous waste.[1][2] Deface the label before discarding the glass.

Visualizing the Safety Decision Logic

The following diagram illustrates the decision-making process for PPE escalation based on the physical state and quantity of the material.

PPE_Decision_Tree Start START: Handling this compound State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder State_Check->Solid_State Powder Liquid_State Solution / Oil State_Check->Liquid_State Dissolved Quantity_Check Quantity > 100mg? Solid_State->Quantity_Check Med_Risk MODERATE RISK: Splash/Absorption Liquid_State->Med_Risk High_Risk HIGH RISK: Dust Inhalation Quantity_Check->High_Risk Yes Quantity_Check->Med_Risk No Control_A PROTOCOL A: Fume Hood REQUIRED Double Nitrile Gloves N95 Backup if Hood fails High_Risk->Control_A Control_B PROTOCOL B: Splash Goggles Single Nitrile Gloves Lab Coat Med_Risk->Control_B Disposal Disposal: Incineration Only Control_A->Disposal Decontaminate Control_B->Disposal Decontaminate

Figure 1: Risk-based PPE selection logic. Note that solid handling triggers higher respiratory protection requirements due to dust potential.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][4][5] National Academies Press.[1][2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment (29 CFR 1910.132).[1][2] United States Department of Labor.[1][2] [Link][1][2]

  • PubChem. (n.d.).[1][2] Methyl Benzoate Compound Summary (CID 7150).[1][2][6] National Center for Biotechnology Information.[1][2] [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1][2] Guidance on Information Requirements and Chemical Safety Assessment.[2][4][7][Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.